Product packaging for 2-Isopropyl-6-methylaniline(Cat. No.:CAS No. 5266-85-3)

2-Isopropyl-6-methylaniline

货号: B1581991
CAS 编号: 5266-85-3
分子量: 149.23 g/mol
InChI 键: DDTKYVBFPULMGN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

2-Isopropyl-6-methylaniline is a useful research compound. Its molecular formula is C10H15N and its molecular weight is 149.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N B1581991 2-Isopropyl-6-methylaniline CAS No. 5266-85-3

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-methyl-6-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-7(2)9-6-4-5-8(3)10(9)11/h4-7H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTKYVBFPULMGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40200628
Record name 2-Methyl-6-(1-methylethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5266-85-3
Record name 2-Isopropyl-6-methylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5266-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Isopropyl-o-toluidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005266853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-6-(1-methylethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-isopropyl-o-toluidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.712
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-ISOPROPYL-O-TOLUIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS12FDL562
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-Isopropyl-6-methylaniline (CAS 5266-85-3): A Key Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Isopropyl-6-methylaniline, a versatile substituted aniline that serves as a crucial intermediate in the synthesis of a range of valuable compounds, from pharmaceuticals to specialized ligands. This document moves beyond a simple recitation of facts to offer insights into the practical application and synthetic utility of this important chemical building block.

Core Molecular and Physicochemical Profile

This compound, also known as 6-isopropyl-o-toluidine, is an aromatic amine with the chemical formula C₁₀H₁₅N. The strategic positioning of the isopropyl and methyl groups ortho to the amine functionality imparts significant steric hindrance, a feature that critically influences its reactivity and defines its utility in selective chemical transformations.

Key Physicochemical Data
PropertyValueReference(s)
CAS Number 5266-85-3[1]
Molecular Formula C₁₀H₁₅N[2]
Molecular Weight 149.23 g/mol [1][2]
Appearance Clear red to brown liquid[3]
Boiling Point 231-232 °C[3]
Density 0.957 g/cm³[2]
Flash Point 42 °C[3]
Refractive Index (n20/D) 1.544 (lit.)[3]

Synthesis of this compound: A Mechanistic Perspective

The industrial and laboratory-scale synthesis of this compound is primarily achieved through the ortho-alkylation of anilines. Understanding the underlying principles of these methods is key to optimizing reaction conditions and ensuring high yields and purity.

Friedel-Crafts Alkylation of o-Toluidine

A prevalent synthetic route involves the direct alkylation of o-toluidine with propylene. This reaction is a classic example of a Friedel-Crafts alkylation, where a Lewis acid catalyst is employed to generate a carbocation from propylene, which then acts as the electrophile.

A common catalyst for this transformation is aluminum trichloride (AlCl₃).[4] The choice of a Lewis acid is critical as it must be strong enough to activate the alkene without being excessively deactivated by the basic aniline.

Experimental Protocol: Synthesis via Friedel-Crafts Alkylation [4]

  • Reaction Setup: To a suitable autoclave reactor, add o-toluidine and aluminum trichloride. The molar ratio of reactants and catalyst is a critical parameter to optimize for maximizing yield and minimizing side products.

  • Inert Atmosphere: Seal the reactor and purge with an inert gas, such as nitrogen, to remove air and moisture, which can deactivate the catalyst.

  • Propylene Introduction: Introduce propylene gas into the reactor to a specific pressure. The concentration of propylene will influence the reaction rate.

  • Heating and Reaction: Heat the mixture to 130-150 °C with stirring. The reaction is typically carried out for 4-5 hours.

  • Workup: After cooling, the reaction mixture is quenched, typically with water, and the product is extracted with an organic solvent like toluene.

  • Purification: The crude product is then purified by distillation under reduced pressure to yield the final this compound.

Zeolite-Catalyzed Alkylation

An alternative, more contemporary approach utilizes solid acid catalysts, such as H-Y zeolite, for the condensation of o-toluidine and propylene.[5] This method offers several advantages over traditional Lewis acid catalysis, including easier catalyst separation, reduced corrosive waste, and potential for continuous flow processes. The reaction is typically conducted at elevated temperature and pressure to achieve high conversion rates.[5]

G cluster_synthesis Synthesis of this compound o-Toluidine o-Toluidine Reaction Reaction o-Toluidine->Reaction Propylene Propylene Propylene->Reaction Catalyst Catalyst Catalyst->Reaction AlCl3 or H-Y Zeolite Product This compound Reaction->Product

Caption: Synthetic pathway for this compound.

Applications in Pharmaceutical and Agrochemical Synthesis

The unique sterically hindered structure of this compound makes it a valuable precursor for several important molecules, most notably in the fields of drug development and agrochemicals.

A Key Intermediate for the Anesthetic Propofol

While not a direct precursor, this compound is a crucial stepping stone in the synthesis of 2,6-diisopropylaniline, which is a key intermediate in the production of the widely used intravenous anesthetic, propofol (2,6-diisopropylphenol). The synthesis of 2,6-diisopropylaniline can be achieved through further isopropylation of this compound.

Conceptual Synthetic Progression to Propofol

The transformation of this compound to 2,6-diisopropylaniline represents a second alkylation step. Subsequently, 2,6-diisopropylaniline can be converted to propofol through a diazotization reaction followed by hydrolysis. This multi-step synthesis highlights the importance of carefully controlling regioselectivity at each stage.

G cluster_propofol Synthetic Route to Propofol Start This compound Intermediate 2,6-Diisopropylaniline Start->Intermediate Further Isopropylation Final Propofol Intermediate->Final Diazotization & Hydrolysis

Caption: Pathway from this compound to Propofol.

Precursor for Ligand Synthesis in Catalysis

The sterically demanding nature of the 2,6-diisopropylanilino moiety, derived from 2,6-diisopropylaniline, has made it a cornerstone in the design of N-heterocyclic carbene (NHC) ligands. These ligands are instrumental in the development of highly active and stable ruthenium-based catalysts for olefin metathesis, a powerful tool in modern organic synthesis.[6]

Role in Agrochemicals

This compound also finds application in the agrochemical industry as an intermediate in the synthesis of herbicides.

Spectroscopic and Analytical Characterization

Accurate characterization of this compound is essential for quality control and reaction monitoring. The following is a summary of expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the methine proton of the isopropyl group, and the diastereotopic methyl protons of the isopropyl group. The amine protons will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the aromatic carbons, with the substituted carbons appearing at lower field. The carbons of the methyl and isopropyl groups will be observed in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (149.23 g/mol ). Fragmentation patterns will be consistent with the loss of methyl and isopropyl groups.

Safety, Toxicology, and Metabolism

Hazard Profile

This compound is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[7][8] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Toxicological and Metabolic Considerations

While specific in-vivo metabolic studies on this compound are not extensively documented in readily available literature, the metabolism of structurally related anilines has been investigated. For instance, studies on 2-methyl-6-ethylaniline have shown that metabolic pathways can involve hydroxylation of the aromatic ring and oxidation of the alkyl substituents.[9][10] It is plausible that this compound undergoes similar metabolic transformations in vivo, primarily mediated by cytochrome P450 enzymes in the liver. The formation of reactive metabolites is a general concern with aromatic amines, and this possibility should be considered in any toxicological assessment.[11]

Conclusion

This compound is a chemical intermediate of significant industrial and academic interest. Its sterically hindered structure is the key to its utility, enabling regioselective syntheses and the creation of robust ligands for catalysis. Its role as a precursor in the synthesis of the anesthetic propofol underscores its importance in the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and safety profile is essential for its effective and safe utilization in research and development.

References

Physicochemical properties of 2-Isopropyl-6-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Isopropyl-6-methylaniline

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No. 5266-85-3), a key intermediate in the synthesis of various medicines and agrochemicals.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth data, validated experimental protocols, and field-proven insights into its molecular structure, spectroscopic signatures, chemical reactivity, and safe handling. All quantitative data is summarized for clarity, and key workflows are visualized to enhance understanding.

Introduction to this compound

This compound, also known as 6-Isopropyl-o-toluidine, is a substituted aniline derivative that holds significant industrial importance.[3] Its unique structure, featuring steric hindrance around the amino group due to the adjacent isopropyl and methyl substituents, imparts specific reactivity and properties that are leveraged in fine chemical synthesis. The primary commercial applications lie in its role as a precursor for pharmaceuticals and as an intermediate in the production of herbicides.[1][2] Understanding its fundamental physicochemical properties is therefore critical for process optimization, quality control, and the development of new synthetic methodologies. This guide synthesizes available data to provide a robust scientific foundation for professionals working with this compound.

Molecular and Structural Properties

The identity and purity of this compound are defined by its unique molecular structure and associated identifiers.

Chemical Structure

The molecule consists of an aniline core with an isopropyl group at the 2-position and a methyl group at the 6-position.

Caption: Chemical structure of this compound.

Key Identifiers
IdentifierValueSource
IUPAC Name 2-methyl-6-propan-2-ylaniline[3]
CAS Number 5266-85-3[4]
Molecular Formula C₁₀H₁₅N[3][4]
Molecular Weight 149.23-149.24 g/mol [3][5][6]
InChI Key DDTKYVBFPULMGN-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)C(C)C)N[3][4]
EC Number 226-083-5[4]

Physical and Thermodynamic Properties

The physical state and thermodynamic constants are essential for handling, storage, and process design. The compound is typically a liquid at room temperature.

PropertyValueSource(s)
Appearance Clear red to brown liquid[4][7][8]
Boiling Point 231-232 °C at 760 mmHg; 108-110 °C at 10 mmHg[8][9]
Density 0.944 - 0.957 g/cm³[4][8]
Flash Point 41.7 - 97.8 °C[4][7]
Refractive Index (n20/D) 1.544[4][8]
Vapor Pressure 0.048 mmHg at 25 °C[4][8]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 1[4]

Spectroscopic Properties

Spectroscopic analysis is fundamental for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra require experimental acquisition, the expected ¹H NMR signals for this compound in a solvent like CDCl₃ are:

  • Aromatic Protons (Ar-H): Multiple signals in the δ 6.8-7.2 ppm range, corresponding to the three protons on the benzene ring.

  • Amine Protons (NH₂): A broad singlet, typically around δ 3.5-4.5 ppm, whose position is concentration-dependent.

  • Isopropyl Methine Proton (CH): A septet near δ 3.0-3.5 ppm.

  • Methyl Protons (Ar-CH₃): A singlet around δ 2.2 ppm.

  • Isopropyl Methyl Protons (C(CH₃)₂): A doublet near δ 1.2 ppm.

¹³C NMR spectral data is also available for this compound.[3]

Infrared (IR) Spectroscopy

The vapor phase IR spectrum is a key identifier.[3] Expected characteristic peaks include:

  • N-H Stretch: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Absorptions in the 1500-1600 cm⁻¹ range.

  • N-H Bend: A band around 1600-1650 cm⁻¹.

Chemical Properties and Reactivity

Acidity and Basicity (pKa)

As an aniline derivative, the compound is a weak base. The pKa refers to the acidity of its conjugate acid (C₁₀H₁₅NH⁺).

  • Predicted pKa: 4.28 ± 0.10[4] This value indicates it is a weaker base than aniline (pKa ≈ 4.6), likely due to the steric hindrance from the ortho substituents affecting the solvation of the anilinium ion.

Solubility and Partitioning
  • LogP: 3.28[4]

  • XLogP3: 2.4 - 2.73[4][7] The high LogP value indicates poor solubility in water and high solubility in nonpolar organic solvents like toluene, diethyl ether, and ethyl acetate.

Synthesis and Reactivity

This compound is primarily synthesized via the alkylation of o-toluidine. A common industrial method involves the reaction of o-toluidine with propylene using a catalyst.[1][10]

raw_materials Raw Materials: o-Toluidine & Propylene reactor Reaction Kettle (130-150 °C, 4-5h) raw_materials->reactor catalyst Catalyst: Aluminium Trichloride (AlCl₃) catalyst->reactor quench Quenching (Toluene & Water) reactor->quench Cool to RT separation Phase Separation (Isolate Organic Layer) quench->separation distillation Vacuum Distillation separation->distillation product Final Product: This compound (>98.5% Purity) distillation->product

Caption: A typical synthesis workflow for this compound.[1]

The amino group undergoes typical reactions for aromatic amines, such as diazotization, acylation, and alkylation. However, the steric bulk from the adjacent isopropyl and methyl groups can significantly reduce the reaction rates compared to unhindered anilines.

Experimental Protocols

The following protocols provide standardized methods for characterizing this compound.

Protocol: Purity Determination by Gas Chromatography (GC)

Objective: To determine the purity of a sample of this compound.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the aniline sample in a suitable solvent such as ethyl acetate or dichloromethane.

  • Instrument Setup:

    • GC System: Agilent 7890 or equivalent.

    • Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Injector: Split/splitless inlet, 250 °C, split ratio 50:1.

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 5 minutes at 250 °C.

    • Detector: Flame Ionization Detector (FID), 280 °C.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity by the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Self-Validation: The method's validity is confirmed by a sharp, symmetrical peak for the main component and good separation from any impurity peaks. The retention time should be consistent across multiple runs.

Protocol: pKa Determination by Potentiometric Titration

Objective: To experimentally determine the pKa of this compound.

Methodology:

  • Reagent Preparation:

    • Prepare a standardized 0.1 M solution of Hydrochloric Acid (HCl).

    • Prepare a ~0.05 M solution of this compound in a 50:50 ethanol/water mixture to ensure solubility.

  • Titration Setup:

    • Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0).

    • Place a known volume (e.g., 25 mL) of the aniline solution in a beaker with a magnetic stirrer.

    • Immerse the pH electrode in the solution.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.1-0.2 mL).

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue adding titrant well past the equivalence point (indicated by a rapid change in pH).

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the equivalence point (V_eq), which is the point of maximum slope on the curve.

    • The volume of titrant at the half-equivalence point is V_eq / 2.

    • The pKa is equal to the pH of the solution at this half-equivalence point.

Trustworthiness: This protocol is self-validating. A well-defined sigmoidal curve with a clear inflection point confirms a successful titration. The calculated pKa should be reproducible in triplicate experiments.

Safety and Handling

GHS Classification:

  • Pictograms: Flame (GHS02), Exclamation Mark (GHS07)

  • Signal Word: Warning

  • Hazard Statements:

    • H226: Flammable liquid and vapor.[7][9]

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[9]

    • H319: Causes serious eye irritation.[9]

    • H335: May cause respiratory irritation.[9]

Handling Precautions:

  • Keep away from heat, sparks, and open flames.[7]

  • Store in a cool, dry, well-ventilated area in a tightly closed container.[7]

  • Wear protective gloves, clothing, and eye/face protection.

  • Use only in a well-ventilated area or under a chemical fume hood.

Conclusion

This compound is a valuable chemical intermediate with a distinct set of physicochemical properties dictated by its sterically hindered aromatic amine structure. Its high boiling point, poor water solubility, and mild basicity are key parameters for its application in organic synthesis. The protocols and data presented in this guide offer a reliable foundation for its safe handling, quality assessment, and effective use in research and development.

References

Spectroscopic Profile of 2-Isopropyl-6-methylaniline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide provides a detailed analysis of the spectroscopic data for 2-isopropyl-6-methylaniline (CAS No. 5266-85-3), a key intermediate in various chemical syntheses.[1] This document is intended for researchers, scientists, and drug development professionals, offering a thorough examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The interpretation of this data is crucial for confirming the molecule's structure, purity, and for its application in further research and development.

Molecular Structure and Overview

This compound is an aromatic amine with the molecular formula C₁₀H₁₅N and a molecular weight of 149.23 g/mol .[1] Its structure, featuring an aniline core with ortho-substitution of isopropyl and methyl groups, gives rise to a distinct spectroscopic fingerprint. Understanding these spectral features is paramount for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound reveals the specific arrangement and electronic environment of the protons in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.04d1HAr-H
~6.95d1HAr-H
~6.73t1HAr-H
~3.5 (broad)s2H-NH₂
~2.92sept1H-CH(CH₃)₂
~2.18s3HAr-CH₃
~1.26d6H-CH(CH₃)₂

Data is compiled from representative spectra and may vary slightly based on solvent and experimental conditions.

Interpretation of the ¹H NMR Spectrum:

The aromatic region (δ 6.7-7.1 ppm) displays three distinct signals corresponding to the three protons on the benzene ring, confirming the 1,2,3-trisubstitution pattern. The broad singlet at approximately 3.5 ppm is characteristic of the two amine (-NH₂) protons. The septet at ~2.92 ppm and the doublet at ~1.26 ppm are indicative of the isopropyl group, with the methine proton coupled to the six equivalent methyl protons. The singlet at ~2.18 ppm corresponds to the three protons of the methyl group attached to the aromatic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignmentRationale for Chemical Shift
~142C-NH₂Carbon attached to the electron-donating amino group, deshielded.
~135C-CH(CH₃)₂Quaternary carbon attached to the isopropyl group.
~128Ar-CAromatic carbon.
~127Ar-CAromatic carbon.
~122C-CH₃Quaternary carbon attached to the methyl group.
~118Ar-CAromatic carbon shielded by the amino group.
~28-CH(CH₃)₂Methine carbon of the isopropyl group.
~22-CH(CH₃)₂Methyl carbons of the isopropyl group.
~18Ar-CH₃Methyl carbon attached to the aromatic ring.

Predicted values are based on established substituent effects on aromatic systems and may vary in experimental data.

Interpretation of the ¹³C NMR Spectrum:

The spectrum is expected to show ten distinct carbon signals. The aromatic carbons appear in the region of δ 118-142 ppm. The carbons directly attached to the nitrogen, isopropyl, and methyl groups are identifiable by their characteristic chemical shifts. The aliphatic carbons of the isopropyl and methyl groups resonate in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional GroupIntensity
3400-3500N-H stretchPrimary Amine (-NH₂)Medium (two bands)
3000-3100C-H stretchAromatic C-HMedium to Weak
2850-2970C-H stretchAliphatic C-H (isopropyl, methyl)Strong
1600-1620N-H bendPrimary Amine (-NH₂)Medium
1450-1550C=C stretchAromatic RingMedium to Strong
1250-1335C-N stretchAromatic AmineStrong

Interpretation of the IR Spectrum:

The IR spectrum of this compound is dominated by features characteristic of a primary aromatic amine. The two distinct bands in the 3400-3500 cm⁻¹ region are a hallmark of the symmetric and asymmetric N-H stretching vibrations of the -NH₂ group.[2][3] Strong absorptions in the 2850-2970 cm⁻¹ range confirm the presence of aliphatic C-H bonds from the isopropyl and methyl substituents. Aromatic C-H stretching is observed just above 3000 cm⁻¹. The bending vibration of the N-H group and the characteristic C=C stretching of the aromatic ring appear in the 1450-1620 cm⁻¹ region.[2] A strong C-N stretching band is also expected around 1250-1335 cm⁻¹.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. The molecular ion peak (M⁺) for this compound is expected at an m/z of 149.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

m/zProposed FragmentLoss
149[C₁₀H₁₅N]⁺Molecular Ion
134[C₉H₁₂N]⁺Loss of CH₃
106[C₇H₈N]⁺Loss of C₃H₇ (isopropyl)

Interpretation of the Mass Spectrum:

The mass spectrum will show a prominent molecular ion peak at m/z 149, corresponding to the molecular weight of this compound. A common and significant fragmentation pathway for alkyl-substituted aromatic compounds is benzylic cleavage. Therefore, a major fragment is expected at m/z 134, resulting from the loss of a methyl radical (•CH₃) from the isopropyl group to form a stable benzylic carbocation. Another significant fragmentation would be the loss of the entire isopropyl radical (•C₃H₇), leading to a fragment at m/z 106.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for liquid aniline derivatives.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[5]

  • Instrumentation: Utilize a 300-600 MHz NMR spectrometer.[5]

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single pulse.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-5 seconds.[5]

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, the neat liquid can be analyzed directly.

    • Transmission Method: Place a drop of the liquid between two KBr or NaCl plates to form a thin film.[6]

    • ATR Method: Place a drop of the liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[7][8]

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty cell or clean ATR crystal.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.[7]

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.[5]

  • Instrumentation: Employ a mass spectrometer, commonly with an Electron Ionization (EI) source for fragmentation analysis.

  • Data Acquisition:

    • Introduce the sample into the ion source (e.g., via direct infusion or through a gas chromatograph).

    • Acquire the mass spectrum over a suitable m/z range (e.g., 40-200).

  • Data Processing: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Proposed Mass Spectrometry Fragmentation

fragmentation mol_ion [M]⁺˙ m/z = 149 frag1 [M - CH₃]⁺ m/z = 134 mol_ion->frag1 - •CH₃ frag2 [M - C₃H₇]⁺ m/z = 106 mol_ion->frag2 - •C₃H₇

Caption: Key fragmentation pathways for this compound.

References

An In-Depth Technical Guide to the Solubility and Stability of 2-Isopropyl-6-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility and stability of 2-Isopropyl-6-methylaniline, a key intermediate in various industrial applications, including the synthesis of pharmaceuticals and agrochemicals. Aimed at researchers, scientists, and professionals in drug development and chemical manufacturing, this document synthesizes known data with field-proven methodologies to offer a practical framework for handling and characterizing this compound.

Introduction: The Significance of this compound

This compound, a substituted aniline derivative, serves as a crucial building block in organic synthesis. Its structural features, including the sterically hindered amino group flanked by an isopropyl and a methyl group, impart unique reactivity and properties to the molecules it helps create. A thorough understanding of its solubility and stability is paramount for optimizing reaction conditions, ensuring product purity, and establishing appropriate storage and handling protocols. This guide delves into the core physicochemical properties of this compound and provides robust experimental designs for its comprehensive characterization.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical properties is essential for its effective application. Below is a summary of the known properties of this compound.

PropertyValueSource
CAS Number 5266-85-3[1][2][3][4]
Molecular Formula C₁₀H₁₅N[1][3]
Molecular Weight 149.23 g/mol [1][3]
Appearance Dark red to brown liquid[1]
Density 0.9 ± 0.1 g/cm³[1]
Boiling Point 236.2 ± 9.0 °C at 760 mmHg[1]
Flash Point 41.7 ± 0.0 °C[1]
XLogP3 2.4[1]
Stability Stable under normal temperatures and pressures[1]

Solubility Profile: A Predictive and Experimental Approach

The solubility of this compound in various solvents is a critical parameter for its use in synthesis and formulation. While specific experimental data is not extensively published, a systematic approach can be employed to determine its solubility profile.

Predicted Solubility

Based on its structure, this compound is expected to exhibit good solubility in organic solvents and limited solubility in water. The presence of the non-polar isopropyl and methyl groups, along with the benzene ring, contributes to its lipophilic character. The amino group can participate in hydrogen bonding, which may afford some aqueous solubility, though this is likely limited by the overall hydrophobicity of the molecule.

Experimental Protocol for Solubility Determination

A robust method for determining the equilibrium solubility of this compound involves the shake-flask method.

Objective: To determine the solubility of this compound in a range of pharmaceutically and industrially relevant solvents at a controlled temperature.

Materials:

  • This compound (of known purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, toluene, dichloromethane, ethyl acetate)

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC or GC system for quantification

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in a series of sealed vials. The excess solid should be clearly visible.

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Centrifuge the vials to further separate the undissolved solid from the supernatant.

    • Carefully withdraw an aliquot of the clear supernatant.

  • Quantification:

    • Accurately dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

    • The solubility is then calculated and expressed in units such as mg/mL or mol/L.

G cluster_prep Preparation cluster_proc Processing cluster_quant Quantification prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 proc1 Settle and centrifuge prep2->proc1 proc2 Collect clear supernatant proc1->proc2 quant1 Dilute supernatant proc2->quant1 quant2 Analyze by HPLC/GC quant1->quant2 quant3 Calculate solubility quant2->quant3

Caption: Experimental workflow for solubility determination.

Stability Profile and Degradation Pathways

Understanding the stability of this compound is crucial for predicting its shelf-life, identifying potential impurities, and ensuring the safety and efficacy of final products.

Predicted Degradation Pathways

Anilines are susceptible to degradation through several mechanisms, primarily oxidation. The electron-rich amino group can be oxidized to form various products. Based on the degradation pathways of other alkylated anilines, the following are potential degradation routes for this compound:

  • Oxidation: The primary degradation pathway is likely to be oxidation of the amino group to form nitroso, nitro, and dimeric impurities. Atmospheric oxygen, especially in the presence of light or metal ions, can facilitate this process.[5]

  • Photodegradation: Exposure to UV light can provide the energy to initiate oxidation and other degradation reactions.

  • Thermal Degradation: At elevated temperatures, decomposition may occur, though anilines are generally thermally stable at moderate temperatures.

G A This compound B Oxidative Stress (e.g., H₂O₂, light, heat) A->B C N-Oxide Derivatives B->C D Nitroso/Nitro Derivatives B->D E Dimeric/Polymeric Impurities B->E

Caption: Postulated oxidative degradation pathways.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[6][7][8] These studies are a regulatory requirement in pharmaceutical development.[6][7]

Objective: To investigate the stability of this compound under various stress conditions and to identify the resulting degradation products.

Methodology:

A solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) should be subjected to the following stress conditions as per ICH guidelines:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for a specified duration.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for a specified duration.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.[9]

  • Thermal Degradation: The solid compound and a solution are exposed to elevated temperatures (e.g., 70°C).

  • Photostability: The solid compound and a solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Samples should be taken at various time points and analyzed by a stability-indicating analytical method.

G cluster_stress Stress Conditions start This compound Sample acid Acidic Hydrolysis start->acid base Basic Hydrolysis start->base oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal Stress start->thermal photo Photostability start->photo analysis Analysis by Stability-Indicating Method (e.g., HPLC-UV/MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Identify Degradation Products Determine Degradation Rate analysis->results

Caption: Workflow for forced degradation studies.

Analytical Methodologies

The development of a robust and validated analytical method is crucial for the accurate quantification of this compound and the detection of its impurities and degradation products.

Recommended Techniques
  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a suitable technique for the routine analysis of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and a buffered aqueous solution would be a good starting point for method development.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, GC-MS is an excellent method for the separation and identification of this compound and its potential volatile impurities.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of non-volatile degradation products formed during stability studies, LC-MS is the technique of choice.[9]

Example HPLC Method Parameters
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Time-based gradient from 20% B to 80% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

This method would need to be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion

While specific published data on the solubility and stability of this compound is limited, this guide provides a comprehensive framework for its characterization. By employing the detailed experimental protocols for solubility determination and forced degradation studies, researchers and drug development professionals can generate the necessary data to ensure the quality, safety, and efficacy of their processes and products. The proposed analytical methodologies offer a starting point for the development of robust quality control procedures. A thorough understanding of these fundamental properties is a critical step in the successful application of this important chemical intermediate.

References

Synthesis of 2-Isopropyl-6-methylaniline from o-Toluidine: A Strategic Overview of Catalytic Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

2-Isopropyl-6-methylaniline is a sterically hindered aniline derivative that serves as a valuable intermediate in the synthesis of various specialty chemicals, including agrochemicals and pharmaceuticals.[1][2] Its synthesis presents a classic challenge in organic chemistry: achieving selective ortho-C-alkylation on an already substituted, highly activated aromatic ring. This technical guide provides an in-depth analysis of the primary synthetic routes from o-toluidine, focusing on the catalytic alkylation with propylene. We will dissect the underlying mechanistic principles of Friedel-Crafts alkylation, compare homogeneous and heterogeneous catalytic systems, and provide detailed, field-proven protocols for researchers and chemical development professionals.

Mechanistic Foundations: The Challenge of Regioselectivity

The synthesis of this compound from o-toluidine is fundamentally an electrophilic aromatic substitution, specifically a Friedel-Crafts alkylation reaction.[3][4] The core transformation involves the introduction of an isopropyl group onto the benzene ring of o-toluidine.

1.1 The Friedel-Crafts Alkylation Mechanism

The reaction proceeds through a multi-step mechanism catalyzed by an acid:

  • Generation of the Electrophile: The catalyst, typically a strong Lewis acid like aluminum trichloride (AlCl₃) or a solid acid like a zeolite, interacts with the alkylating agent (propylene). This generates a highly reactive isopropyl carbocation (CH₃)₂CH⁺ or a polarized catalyst-alkene complex that functions as the electrophile.[3][5]

  • Electrophilic Attack: The electron-rich aromatic ring of o-toluidine acts as a nucleophile, attacking the isopropyl carbocation. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.

  • Deprotonation and Aromaticity Restoration: A weak base removes a proton from the carbon atom bearing the new isopropyl group, restoring the aromatic system and yielding the final product. The catalyst is regenerated in this process.[3]

The amino (-NH₂) and methyl (-CH₃) groups of o-toluidine are both activating, ortho-para directing groups. This electronic preference makes the positions ortho (C6) and para (C4) to the amino group the most likely sites for electrophilic attack. The primary challenge, therefore, is to direct the bulky isopropyl group selectively to the C6 position, avoiding reaction at the C4 position and potential N-alkylation at the amine itself.[6][7][8] Steric hindrance from the existing ortho-methyl group plays a crucial role in favoring alkylation at the other, less-hindered ortho position (C6).

Friedel_Crafts_Alkylation_Mechanism sub o-Toluidine + Propylene cat Acid Catalyst (e.g., AlCl₃, H-Zeolite) sub->cat elec Isopropyl Carbocation (Electrophile Generation) cat->elec Activation int Arenium Ion Intermediate (Resonance Stabilized) elec->int prod This compound + Regenerated Catalyst int->prod

Caption: General mechanism for Friedel-Crafts alkylation of o-toluidine.

Synthetic Methodologies: A Tale of Two Catalysts

The industrial synthesis of this compound is dominated by two main catalytic approaches: homogeneous catalysis using traditional Lewis acids and heterogeneous catalysis using solid acids like zeolites.

Method A: Homogeneous Catalysis with Aluminum Trichloride (AlCl₃)

This is a classic and robust method employing a powerful Lewis acid catalyst.[9] The reaction is typically conducted in a high-pressure autoclave to maintain the propylene alkylating agent in the liquid phase and ensure sufficient concentration for the reaction to proceed.

Causality Behind Experimental Choices:

  • Catalyst: Aluminum trichloride is a highly effective Lewis acid for generating carbocations from alkenes.[4] It is used in stoichiometric or near-stoichiometric amounts because it complexes with the nitrogen atom of the aniline, which would otherwise deactivate the catalyst.

  • Reactor: An autoclave is mandatory to safely handle the high pressures (up to 1 MPa) of propylene gas and the elevated temperatures required for the reaction.[9]

  • Temperature: A temperature of around 140°C provides the necessary activation energy for the reaction to proceed at a practical rate without causing excessive side reactions or product degradation.[9]

  • Inert Atmosphere: The system is purged with nitrogen to remove oxygen and moisture. This is critical because AlCl₃ reacts violently with water, and oxygen can lead to unwanted oxidative side products.[9]

Method B: Heterogeneous Catalysis with Zeolites

The use of solid acid catalysts, particularly zeolites such as H-Y, represents a more modern and environmentally benign approach to ortho-alkylation.[10] Zeolites are crystalline aluminosilicates with a well-defined porous structure, offering shape-selective catalytic properties.

Causality Behind Experimental Choices:

  • Catalyst: H-Y zeolite possesses strong Brønsted acid sites within its porous framework, which can protonate propylene to generate the required electrophile.[10]

  • Advantages: Unlike AlCl₃, zeolites are non-corrosive, reusable, and easily separated from the reaction mixture by simple filtration. This dramatically simplifies the work-up process and reduces acidic waste streams.

  • Reaction Conditions: This method typically requires higher temperatures (e.g., 250°C) and pressures (e.g., 861 psig or ~5.9 MPa) than the AlCl₃ process to achieve high conversion rates.[10] The higher temperature is needed to overcome the activation energy barrier on the solid catalyst surface.

  • Molar Ratio: A significant excess of propylene (e.g., 1:5 o-toluidine to propylene) is often used to maximize the conversion of the o-toluidine starting material.[10]

Data Presentation: Protocol Comparison

The choice between homogeneous and heterogeneous catalysis involves a trade-off between reaction conditions, catalyst handling, and process efficiency. The following table summarizes the key parameters for the two primary methods.

ParameterMethod A: AlCl₃ CatalysisMethod B: H-Y Zeolite Catalysis
Catalyst Type Homogeneous Lewis AcidHeterogeneous Solid Acid
Alkylation Agent PropylenePropylene
Typical Temperature 140 °C[9]250 °C[10]
Typical Pressure 1 MPa[9]~5.9 MPa (861 psig)[10]
Catalyst Loading ~1.1 mol equivalent[9]Catalytic amount
Reactant Ratio o-Toluidine:Propylene (approx. 1:1)o-Toluidine:Propylene (1:5)[10]
Reported Conversion Not specified, product isolated81.5% of o-toluidine[10]
Key Advantage High reactivity, well-establishedCatalyst reusability, reduced waste
Key Disadvantage Large waste stream, corrosiveHarsher conditions (T, P) required

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems for the synthesis of this compound. Safety Note: These reactions involve high pressures, flammable materials, and corrosive reagents. They must only be performed by trained personnel in a suitable laboratory environment with appropriate safety equipment and engineering controls.

Protocol: AlCl₃-Catalyzed Synthesis

This protocol is adapted from the procedure described in patent CN102731319A.[9]

Equipment:

  • 1L stainless steel autoclave with stirring, heating, and pressure monitoring capabilities.

  • Cylinder of propylene gas with regulator.

  • Nitrogen gas line.

  • Distillation apparatus for purification.

Reagents:

  • o-Toluidine (100 g, 0.93 mol)

  • Anhydrous Aluminum Chloride (AlCl₃) (133 g, 1.0 mol)

  • Propylene

  • Nitrogen (high purity)

  • Hydrochloric acid (for work-up)

  • Sodium hydroxide (for neutralization)

  • Organic solvent (e.g., toluene or diethyl ether for extraction)

Procedure:

  • Reactor Charging: Charge the 1L autoclave with o-toluidine (100 g) and anhydrous AlCl₃ (133 g). Seal the reactor securely.

  • Inerting: Begin stirring and purge the autoclave with nitrogen gas. Pressurize to 0.2 MPa with N₂, hold for 5 minutes, and then vent. Repeat this cycle 2-3 times to ensure an inert atmosphere.

  • Pressurization: Introduce propylene gas into the autoclave until the pressure reaches 1 MPa.

  • Reaction: Heat the reactor to 140°C while maintaining vigorous stirring. Hold at this temperature for 4 hours. Monitor the pressure; it may initially increase with temperature and then decrease as propylene is consumed.

  • Cooling & Depressurization: After 4 hours, cool the reactor to room temperature. Carefully and slowly vent the excess propylene in a fume hood.

  • Work-up & Quenching: Slowly and cautiously add the reaction mixture to a beaker of crushed ice and dilute hydrochloric acid to decompose the aluminum complexes.

  • Neutralization & Extraction: Make the aqueous layer basic by adding a concentrated sodium hydroxide solution. Extract the product into an organic solvent (e.g., toluene).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄), and filter. Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain colorless this compound.[9]

Experimental_Workflow A 1. Charge Autoclave (o-Toluidine + Catalyst) B 2. Inerting (Nitrogen Purge) A->B C 3. Pressurize (Add Propylene) B->C D 4. Reaction (Heat & Stir) C->D E 5. Cooldown & Vent D->E F 6. Work-up (Quench, Neutralize, Extract) E->F G 7. Purification (Vacuum Distillation) F->G H Final Product G->H

Caption: High-level experimental workflow for autoclave synthesis.

Conclusion

The synthesis of this compound from o-toluidine is most effectively achieved via direct ortho-alkylation with propylene. The choice of catalyst dictates the process parameters and overall environmental impact. The traditional aluminum trichloride method is highly effective but generates significant waste. Modern heterogeneous catalysis using zeolites offers a greener alternative with simplified product work-up and catalyst recycling, though it often requires more forcing reaction conditions. For researchers and drug development professionals, the selection of a synthetic route will depend on the scale of the synthesis, available equipment, and environmental considerations. Both methods, when properly executed, provide reliable access to this important chemical building block.

References

An In-Depth Technical Guide to the Friedel-Crafts Alkylation for the Synthesis of 2-Isopropyl-6-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Isopropyl-6-methylaniline, a key intermediate in the pharmaceutical and agrochemical industries, with a focus on the Friedel-Crafts alkylation of m-toluidine. This document delves into the underlying mechanistic principles, provides a validated experimental protocol, and explores the critical process parameters that govern the reaction's yield and selectivity. Drawing upon established literature and field-proven insights, this guide is intended for researchers, chemists, and professionals in drug development seeking a thorough understanding of this important synthetic transformation.

Introduction: The Significance and Synthetic Challenges of this compound

This compound is a crucial building block in the synthesis of a variety of commercial products, including herbicides and pharmaceuticals. Its molecular structure, featuring a sterically hindered amino group, imparts unique properties to the final products. However, the synthesis of this compound is not without its challenges. The directing effects of the amino and methyl groups on the aromatic ring, coupled with the inherent reactivity of the aniline moiety, can lead to a mixture of isomers and byproducts, making the selective synthesis of the desired 2,6-disubstituted product a significant synthetic hurdle.

The Friedel-Crafts alkylation, a cornerstone of C-C bond formation in aromatic chemistry, presents a viable pathway for the synthesis of this compound. This guide will explore the nuances of applying this classic reaction to the specific case of m-toluidine, providing a roadmap for its successful implementation.

The Heart of the Matter: Mechanism and Theory of Friedel-Crafts Alkylation of Anilines

The Friedel-Crafts alkylation is an electrophilic aromatic substitution reaction.[1] In the context of synthesizing this compound from m-toluidine, the reaction is typically carried out using an alkylating agent such as isopropyl alcohol or an isopropyl halide in the presence of a Lewis acid catalyst.

The generally accepted mechanism proceeds through the following key steps:

  • Generation of the Electrophile: The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), activates the alkylating agent to form a carbocation or a highly polarized complex.[2]

  • Electrophilic Attack: The electron-rich aromatic ring of m-toluidine attacks the electrophilic carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the alkylated product.

A significant challenge in the Friedel-Crafts alkylation of anilines is the reaction between the basic amino group and the Lewis acid catalyst.[3][4] This acid-base reaction forms a complex that deactivates the aromatic ring towards electrophilic attack.[5] The lone pair of electrons on the nitrogen atom of the amino group coordinates with the electron-deficient Lewis acid, leading to the formation of a salt.[5] This places a positive charge on the nitrogen, which then acts as a strong electron-withdrawing group, deactivating the ring.[3]

To circumvent this issue, the amino group can be protected, for example, by acetylation, prior to the alkylation step.[5] However, direct alkylation under specific conditions is also possible and is the focus of the protocol outlined below.

Visualizing the Mechanism

Friedel_Crafts_Alkylation cluster_electrophile Step 1: Electrophile Generation cluster_attack Step 2: Electrophilic Attack cluster_deprotonation Step 3: Deprotonation Isopropyl_Alcohol CH3CH(OH)CH3 Carbocation CH3C+HCH3 Isopropyl_Alcohol->Carbocation + AlCl3 AlCl3 AlCl3 AlCl3OH- [AlCl3OH]- m-Toluidine m-Toluidine Arenium_Ion Arenium Ion (Resonance Stabilized) m-Toluidine->Arenium_Ion + CH3C+HCH3 Arenium_Ion_2 Arenium Ion Product This compound Arenium_Ion_2->Product - H+ Experimental_Workflow Start Start Charge_Reactor Charge Autoclave with m-Toluidine and AlCl3 Start->Charge_Reactor Inert_System Inert with Nitrogen Charge_Reactor->Inert_System Add_Propylene Pressurize with Propylene Inert_System->Add_Propylene React Heat to 130-150°C for 4-5h Add_Propylene->React Cool_Quench Cool to RT and Quench with Toluene/Water React->Cool_Quench Workup Aqueous Workup Cool_Quench->Workup Purify Vacuum Distillation Workup->Purify End Pure this compound Purify->End

References

Key chemical reactions involving 2-Isopropyl-6-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Chemical Reactions of 2-Isopropyl-6-methylaniline

Abstract

This technical guide provides a comprehensive overview of the principal chemical reactions involving this compound, a key intermediate in the synthesis of specialty chemicals. As a sterically hindered primary arylamine, its reactivity is uniquely influenced by the flanking alkyl groups, which dictate reaction pathways and product structures. This document is intended for researchers, chemists, and drug development professionals, offering detailed insights into its synthesis, key transformations—including condensation, diazotization, and N-heterocyclic carbene (NHC) formation—and its applications in the development of advanced ligands and complex molecules. Each section includes field-proven insights, detailed experimental protocols, and data summaries to ensure both theoretical understanding and practical applicability.

Introduction: The Significance of Steric Hindrance

This compound (CAS 5266-85-3) is an aromatic amine distinguished by the presence of a methyl and a bulky isopropyl group ortho to the primary amine.[1][2] This substitution pattern imparts significant steric shielding to the amine and the adjacent ring positions, a feature that is strategically exploited in modern chemistry. Unlike simpler anilines, the nucleophilicity of the nitrogen atom and the susceptibility of the aromatic ring to electrophilic attack are tempered. This steric hindrance is not a limitation but a critical design element, enabling the synthesis of highly stable ligands, preventing undesirable side reactions, and providing a scaffold for creating specific three-dimensional molecular architectures. Its primary utility lies in its role as a precursor to N-heterocyclic carbene (NHC) ligands and Schiff base ligands, which are pivotal in catalysis and materials science.[3]

Industrial Synthesis: Friedel-Crafts Alkylation

The most common industrial synthesis of this compound involves the direct alkylation of o-toluidine with propylene, a classic example of a Friedel-Crafts alkylation reaction.[4] This process is typically catalyzed by a Lewis acid, such as aluminum trichloride (AlCl₃).

Causality of Experimental Choices:

  • Catalyst: Aluminum trichloride is a potent Lewis acid that activates the propylene by forming a carbocation or a polarized complex, which then acts as the electrophile.

  • Temperature and Pressure: The reaction is conducted under elevated temperature (130-150°C) and pressure to maintain propylene in the liquid phase and achieve a sufficient reaction rate.[4]

  • Solvent and Workup: Toluene is used for dissolution after the reaction, and a careful quench with water is performed to deactivate the catalyst and separate the organic product from inorganic salts.[4]

Experimental Protocol: Synthesis of this compound[4]
  • Reactor Setup: Charge a 1L high-pressure autoclave with o-toluidine (100g, 0.9 mol) and aluminum trichloride (133g, 1 mol). Seal the reactor and commence stirring.

  • Inerting: Purge the reactor by pressurizing with nitrogen gas to 0.2 MPa and venting. Repeat this process twice to ensure an inert atmosphere.

  • Alkylation Reaction: Introduce propylene into the autoclave to a pressure of 1.0 MPa. Heat the mixture to 140°C and maintain for 4-5 hours with continuous stirring.

  • Quench and Extraction: Cool the reactor to room temperature. Add toluene to dissolve the reaction mixture. Slowly drip water into the vessel to quench the catalyst. Transfer the mixture to a separatory funnel and wash with water until the aqueous layer is colorless.

  • Purification: Separate the upper organic layer containing the product. Remove the toluene under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.

Table 1: Synthesis Parameters and Outcomes[4]
ParameterValue
Reactantso-Toluidine, Propylene
CatalystAluminum Trichloride (AlCl₃)
Temperature140°C
Pressure1.0 MPa
Reaction Time4 hours
Purity (Post-distillation)>98.5%
Reported Yield~20%

A zeolite-based catalytic system using an H-Y zeolite catalyst at 250°C has also been reported, offering an alternative synthetic route with higher conversion rates of o-toluidine.[5]

cluster_synthesis Synthesis Workflow Reactants o-Toluidine + Propylene Autoclave High-Pressure Autoclave (140°C, 1.0 MPa) Reactants->Autoclave Catalyst AlCl₃ Catalyst Catalyst->Autoclave Quench Quench with H₂O & Toluene Extraction Autoclave->Quench Reaction Purification Vacuum Distillation Quench->Purification Product This compound Purification->Product

Caption: Industrial synthesis workflow for this compound.

Key Chemical Transformations

Condensation Reactions: Formation of Schiff Bases (Imines)

A cornerstone reaction of this compound is its condensation with aldehydes to form Schiff bases, or imines. These products are exceptionally important as bidentate or tridentate ligands for forming metal complexes.[6] The steric bulk of the aniline derivative ensures the stability of the resulting ligand and influences the coordination geometry of the metal center.

Causality of Experimental Choices:

  • Solvent: Anhydrous ethanol is a common solvent as it effectively dissolves the reactants and the resulting imine product can often be isolated by precipitation or crystallization upon cooling.[7]

  • Catalyst: A drop of acid (e.g., sulfuric or acetic acid) can catalyze the dehydration step, though the reaction often proceeds without it.[8]

  • Reaction Conditions: Refluxing the mixture ensures the reaction goes to completion by providing the necessary activation energy for the dehydration step.

Experimental Protocol: Synthesis of a Schiff Base Ligand (Representative)[6][9]
  • Reactant Dissolution: In a round-bottom flask, dissolve this compound (10 mmol) in 35 mL of anhydrous ethanol.

  • Aldehyde Addition: To this solution, add an equimolar amount (10 mmol) of 2-hydroxy-1-naphthaldehyde.

  • Reaction: Stir the mixture and reflux for 4 hours. The formation of a colored precipitate often indicates product formation.

  • Isolation: Cool the reaction mixture in an ice bath. Collect the solid product by vacuum filtration.

  • Purification: Wash the precipitate with cold ethanol to remove unreacted starting materials and recrystallize from a suitable solvent (e.g., ethanol or an ethanol/chloroform mixture) to obtain the purified Schiff base ligand.

Diazotization and Azo Coupling

As a primary arylamine, this compound can be converted to a diazonium salt upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid like HCl or H₂SO₄ at low temperatures (0-5°C).[9][10] The resulting diazonium salt is a versatile intermediate.

Key Subsequent Reactions:

  • Sandmeyer Reaction: The diazonium group can be replaced by halides (–Cl, –Br) or cyanide (–CN) using copper(I) salts.

  • Azo Coupling: The diazonium salt can act as an electrophile and attack activated aromatic rings (like phenols or other anilines) to form brightly colored azo compounds, which are important as dyes and pigments. The steric hindrance around the diazonium group will influence the rate and feasibility of the coupling reaction.

cluster_diazotization Diazotization & Coupling Pathway Aniline This compound Diazonium Arenediazonium Salt [Ar-N₂]⁺Cl⁻ Aniline->Diazonium Diazotization Diazotization NaNO₂ / HCl 0-5°C AzoProduct Azo Compound Diazonium->AzoProduct Coupling HaloProduct Aryl Halide Diazonium->HaloProduct Substitution Coupling Azo Coupling (e.g., with Phenol) Sandmeyer Sandmeyer Reaction (e.g., with CuCl)

Caption: Key reaction pathways starting from the diazonium salt intermediate.

Application in Advanced Synthesis: N-Heterocyclic Carbene (NHC) Ligands

Perhaps the most significant application of this compound is as a building block for bulky N-heterocyclic carbene (NHC) ligands. NHCs are a class of stable carbenes that have revolutionized catalysis, particularly in olefin metathesis and cross-coupling reactions. The bulky substituents provided by the aniline are essential for the stability and catalytic activity of the resulting metal-NHC complexes.[11]

The synthesis typically begins with a condensation reaction between two equivalents of the aniline and one equivalent of glyoxal, followed by subsequent cyclization and deprotonation steps.[3][12]

Experimental Protocol: Synthesis of an Imidazolium Salt Precursor (Representative)[13]
  • Diimine Formation: In a flask, dissolve this compound (20 mmol) in methanol. Add glyoxal (10 mmol, 40% aqueous solution) and a few drops of formic acid. Stir the mixture at room temperature for 15 hours. A precipitate of the diimine will form.

  • Cyclization: Collect the diimine and react it with paraformaldehyde and trimethylsilyl chloride to form the initial cyclic structure.

  • Salt Formation: Further reaction steps, typically involving heating with an acid, lead to the formation of the 1,3-bis(2-isopropyl-6-methylphenyl)imidazolium chloride salt. This salt is the direct precursor to the free NHC ligand.

  • Deprotonation (Carbene Generation): The NHC can be generated in situ or isolated by deprotonating the imidazolium salt with a strong base (e.g., potassium hydride).

cluster_applications Applications in Ligand Synthesis cluster_schiff Schiff Base Ligands cluster_nhc NHC Ligands Aniline This compound Condensation Condensation Aniline->Condensation Condensation2 Condensation (2 eq.) Aniline->Condensation2 Aldehyde Aldehyde (e.g., Salicylaldehyde) Aldehyde->Condensation SchiffBase Schiff Base Ligand Condensation->SchiffBase Glyoxal Glyoxal Glyoxal->Condensation2 Cyclization Cyclization & Salt Formation Condensation2->Cyclization NHCSalt Imidazolium Salt (NHC Precursor) Cyclization->NHCSalt

References

Harnessing Steric Control: The Expanding Role of 2-Isopropyl-6-methylaniline in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

2-Isopropyl-6-methylaniline, a dissymmetrically substituted aromatic amine, has emerged as a crucial building block in modern organic synthesis. Its defining structural feature—a sterically encumbered amino group flanked by a bulky isopropyl and a smaller methyl group—provides a unique platform for exerting precise steric control in chemical transformations. This technical guide offers an in-depth exploration of the synthesis and multifaceted applications of this compound. We will delve into its pivotal role as a precursor to a new generation of sterically demanding ligands, particularly asymmetric N-heterocyclic carbenes (NHCs) and Schiff bases, and examine the profound impact of this steric architecture on the stability, selectivity, and activity of the resulting metal catalysts. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage steric effects to solve complex synthetic challenges.

Introduction: The Strategic Value of Steric Hindrance

In the intricate landscape of organic synthesis, the ability to control the three-dimensional space around a reactive center is paramount. Steric hindrance, often viewed as a challenge, can be strategically employed to direct reaction outcomes, enhance selectivity, and stabilize reactive species.[1] this compound (CAS 5266-85-3) is an exemplar of a molecule designed to harness steric effects.[2]

The strategic placement of a bulky isopropyl group and a methyl group ortho to the amine functionality creates a sterically crowded environment.[3] This dissymmetry is particularly valuable, offering a nuanced level of steric control that differs from symmetrically substituted anilines like 2,6-diisopropylaniline or 2,6-dimethylaniline.[4] This guide will illuminate how this unique structural motif is being exploited to forge new frontiers in catalysis, bioactive molecule synthesis, and materials science.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of this compound is essential for its effective application.

PropertyValueReference
Molecular Formula C₁₀H₁₅N[5]
Molecular Weight 149.24 g/mol [6]
Appearance Clear red to brown liquid[5][7]
Boiling Point 231-232 °C at 760 mmHg[7]
Density 0.944 - 0.957 g/cm³[5][7]
Refractive Index n20/D 1.544 (lit.)[5]
Flash Point 97.8 °C[5]

Synthesis of this compound

The primary industrial synthesis of this compound involves the alkylation of o-toluidine with propylene, typically employing a Lewis acid or zeolite catalyst.[8][9] This electrophilic aromatic substitution targets the position ortho to the amine, activated by the electron-donating nature of the amino and methyl groups.

A common approach utilizes aluminum trichloride as a catalyst.[9] The reaction conditions are optimized to favor mono-isopropylation at the C6 position.

Experimental Protocol: Synthesis via Friedel-Crafts Alkylation

This protocol is adapted from methodologies described in the patent literature.[9]

Objective: To synthesize this compound from o-toluidine and propylene.

Materials:

  • o-Toluidine (e.g., 100g, 0.9 mol)

  • Anhydrous Aluminum Chloride (AlCl₃) (e.g., 133g, 1 mol)

  • Propylene gas

  • Nitrogen gas

  • Toluene

  • Deionized water

  • 1L Autoclave reactor equipped with stirring and temperature/pressure controls

Procedure:

  • Reactor Charging: In a 1L autoclave, add o-toluidine (100g) and aluminum chloride (133g). Seal the reactor and begin stirring.[9]

  • Inerting: Purge the reactor with nitrogen gas 2-3 times to remove air and moisture.[9]

  • Pressurization: Introduce propylene gas into the reactor until a pressure of approximately 1 MPa is reached.[9]

  • Reaction: Heat the mixture to 140 °C. Maintain this temperature and pressure with continuous stirring for 4-5 hours.[9]

  • Cooling and Quenching: After the reaction period, cool the reactor to room temperature. Carefully and slowly add toluene, followed by the dropwise addition of water to quench the reaction and decompose the aluminum chloride complex.

  • Workup: Transfer the mixture to a separatory funnel. Add more water to dissolve the salts and separate the upper organic layer.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.[9]

Expected Outcome: This method can produce this compound with a purity of over 98.5%.[9]

ParameterConditionRationale
Catalyst Aluminum Chloride (AlCl₃)A strong Lewis acid that activates the propylene for electrophilic attack on the o-toluidine ring.[9]
Temperature 130-150 °CProvides the necessary activation energy for the alkylation reaction.[9]
Pressure ~1 MPaEnsures a sufficient concentration of propylene is dissolved in the reaction medium.[9]
Reactant Ratio Excess PropyleneDrives the reaction towards the desired product.

Core Application: A Scaffold for Sterically Demanding Ligands

The primary synthetic utility of this compound lies in its role as a precursor to bulky ligands for transition metal catalysis. The steric shield it provides is instrumental in stabilizing low-coordinate metal centers, promoting key steps in catalytic cycles (like reductive elimination), and preventing catalyst dimerization or decomposition.[4][10]

Asymmetric N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have revolutionized catalysis due to their strong σ-donating properties and steric tuneability.[11][12] While symmetric NHCs like IMes (from 2,4,6-trimethylaniline) and IPr (from 2,6-diisopropylaniline) are ubiquitous, there is growing interest in asymmetric NHCs for stereoselective catalysis.[13][14] this compound is an ideal starting material for creating such ligands.

The synthesis involves the condensation of the aniline with glyoxal, followed by reaction with a formaldehyde equivalent and subsequent deprotonation to yield the free carbene, which can be trapped by a metal center.[14]

NHC_Synthesis cluster_reactants Reactants cluster_products Products Aniline This compound Diimine Diimine Intermediate Aniline->Diimine + Glyoxal Glyoxal Glyoxal Formaldehyde Formaldehyde Imidazolium Imidazolium Salt (NHC Precursor) Diimine->Imidazolium + Formaldehyde + Acid NHC_Complex Metal-NHC Complex Imidazolium->NHC_Complex + Base + Metal Source

Caption: Synthetic workflow for an asymmetric Metal-NHC complex.

The resulting NHC ligand possesses a unique steric profile, with one side of the metal center shielded by a large isopropyl group and the other by a smaller methyl group. This asymmetry can create a chiral pocket around the metal, influencing the stereochemical outcome of catalytic reactions.

Schiff Base (Imine) Ligands

Schiff bases are versatile ligands formed through the condensation of a primary amine with an aldehyde or ketone.[15][16][17] They are readily synthesized and can coordinate to a wide variety of metal ions.[18][19] Using this compound as the amine component imparts significant steric bulk around the resulting imine nitrogen.

Experimental Protocol: General Synthesis of a Schiff Base Ligand

Objective: To synthesize a Schiff base from this compound and an aromatic aldehyde.

Materials:

  • This compound (1 equivalent)

  • Aromatic aldehyde (e.g., salicylaldehyde, 1 equivalent)

  • Ethanol (solvent)

  • Acid catalyst (e.g., a few drops of acetic acid, optional)

Procedure:

  • Dissolution: Dissolve this compound and the aromatic aldehyde in ethanol in a round-bottom flask.[16]

  • Reaction: Add the acid catalyst, if needed. Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[16]

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates from the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum.[18]

Schiff_Base_Complexation cluster_reaction Ligand Synthesis & Complexation Reactants This compound + Aldehyde Ligand Schiff Base Ligand (Imine) Reactants->Ligand Condensation (-H₂O) Complex Sterically Hindered Metal Complex Ligand->Complex Metal_Salt Metal Salt (e.g., CuCl₂) Metal_Salt->Complex

Caption: Formation of a sterically hindered metal-Schiff base complex.

These sterically demanding Schiff base ligands are crucial in developing catalysts for various transformations, including oxidation, reduction, and polymerization, where controlling the metal's coordination sphere is key to achieving high activity and selectivity.[19][20]

Catalytic Applications of Derived Complexes

The true value of this compound is realized when its derived ligands are coordinated to metal centers, creating powerful catalysts. The steric bulk imparted by the ligand plays a decisive role in the catalyst's performance.[21][22][23]

Causality of Steric Effects in Catalysis:

  • Enhanced Stability: The bulky groups protect the metal center from unwanted side reactions, such as the formation of inactive catalyst dimers or decomposition pathways, leading to a longer catalyst lifetime.[4]

  • Promotion of Reductive Elimination: In cross-coupling reactions, the steric pressure exerted by the ligand promotes the final, product-forming reductive elimination step, accelerating the overall catalytic turnover.[1][4]

  • Control of Substrate Access: The ligand architecture can create specific pockets around the metal, allowing for selective binding and transformation of substrates of a particular size and shape.

Comparative Performance in Cross-Coupling

Ligands derived from bulky anilines like 2,6-diisopropylaniline (a close symmetric relative of this compound) have demonstrated superior performance in challenging cross-coupling reactions.

ReactionLigand PrecursorCatalyst SystemKey AdvantageReference
Suzuki-Miyaura Coupling 2,6-Diisopropylaniline (for IPr)Pd(OAc)₂ / IPrHigh turnover numbers (TONs) for coupling sterically hindered substrates.[4]
Buchwald-Hartwig Amination 2,6-Diisopropylaniline (for IPr)Pd precatalyst / IPrEfficient amination of unactivated aryl chlorides at low catalyst loadings.[4]

It is hypothesized that catalysts derived from this compound would offer similar high activity, with the added potential for enantioselective transformations due to their inherent asymmetry.

Emerging Applications in Bioactive Molecules and Materials

Beyond catalysis, the unique structure of this compound makes it an attractive building block for pharmaceuticals, agrochemicals, and advanced materials.

  • Bioactive Molecules: In drug design, introducing bulky, lipophilic groups can enhance a molecule's metabolic stability by sterically shielding susceptible sites from enzymatic degradation.[24] The 2-isopropyl-6-methylphenyl moiety can serve as a key structural component in designing new therapeutic agents.[25][26]

  • Polymer Chemistry: As a monomer or modifying agent, this compound can be incorporated into polymer chains. Its bulky nature can disrupt chain packing, leading to materials with altered physical properties such as lower crystallinity, modified solubility, and different thermal characteristics.[27]

Conclusion and Future Outlook

This compound is more than just a substituted aniline; it is a strategic tool for molecular design. Its dissymmetric steric profile provides a unique handle for chemists to influence reaction environments with a high degree of control. The primary application as a precursor for advanced, sterically demanding ligands for catalysis has already proven transformative, enabling reactions that were previously inefficient or impossible.

Future research will likely focus on fully exploiting the asymmetry of this molecule. The development of novel chiral catalysts derived from this compound for asymmetric synthesis is a particularly promising avenue. Furthermore, its incorporation into functional materials and complex bioactive molecules remains a largely unexplored area with significant potential. As the demand for more selective, efficient, and sustainable chemical processes grows, the strategic application of sterically engineered building blocks like this compound will undoubtedly continue to expand.

References

Introduction: Strategic Importance of Substituted Anilines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Sourcing and Quality Verification of 2-Isopropyl-6-methylaniline for Pharmaceutical Research

In the landscape of modern pharmaceutical development, the strategic selection of starting materials and intermediates is a critical determinant of a program's success. Substituted anilines, as a class of compounds, represent a cornerstone of medicinal chemistry, serving as versatile precursors to a vast array of pharmacologically active molecules. Among these, this compound (CAS No. 5266-85-3), a sterically hindered aromatic amine, holds significant interest for researchers in drug discovery and development.

Its structural motifs are found in various biologically active compounds, and it serves as a valuable analog or precursor for intermediates in complex syntheses. A notable example of a structurally related and industrially significant compound is 2,6-diisopropylaniline (DIPA), which is a key intermediate in the synthesis of the widely used intravenous anesthetic, Propofol.[1] The unique steric hindrance provided by the ortho-alkyl groups in these anilines imparts specific reactivity and properties to their derivatives, making them crucial building blocks for novel chemical entities.

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial landscape of this compound. It offers field-proven insights into supplier evaluation, quality control, and the analytical verification of this critical reagent, ensuring the integrity and reproducibility of your research.

Part 1: Navigating the Commercial Supplier Landscape

The procurement of a chemical intermediate like this compound is not merely a transactional step but a critical decision that impacts the entire research and development cascade. A reliable supplier is a partner in discovery, providing not just a molecule, but also assurance of quality, consistency, and comprehensive documentation.

Key Evaluation Criteria for Supplier Selection

When evaluating potential suppliers, it is imperative to move beyond price and availability. The following criteria form a robust framework for selecting a high-quality source:

  • Purity and Specification Transparency: Reputable suppliers will provide a detailed Certificate of Analysis (CoA) for each batch. This document should clearly state the purity, typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), and list the analytical methods used. Purity levels for research-grade this compound commonly range from >95% to 97%.[2][3][4]

  • Comprehensive Documentation: Beyond the CoA, look for the availability of a Safety Data Sheet (SDS), which provides crucial handling and safety information.[2] Some suppliers may also offer a Certificate of Origin (COO).[2][3]

  • Batch-to-Batch Consistency: For long-term projects, consistency is paramount. A supplier with robust quality management systems will be able to provide data demonstrating minimal variation between different production lots.

  • Technical Support: The ability to communicate with experienced scientists at the supplier company can be invaluable for troubleshooting or for obtaining more detailed information on product specifications and stability.[2]

Visualization of the Supplier Evaluation Workflow

The process of selecting a suitable supplier can be visualized as a logical workflow, ensuring all critical aspects are considered.

SupplierEvaluation Supplier Evaluation Workflow for this compound A Identify Potential Suppliers (e.g., Sigma-Aldrich, SCBT, Key Organics) B Request & Review Documentation (CoA, SDS, COO) A->B C Assess Purity & Impurity Profile B->C D Evaluate Batch Consistency Data (If available) C->D E Inquire about Technical Support & Services D->E F Compare Pricing & Lead Times E->F G Select Primary & Secondary Suppliers F->G H Perform In-house QC on First Batch G->H

Caption: A structured workflow for the evaluation and selection of commercial suppliers.

Comparative Overview of Selected Commercial Suppliers

The following table summarizes the offerings for this compound from several well-established chemical suppliers. Note that availability, purity, and pack sizes are subject to change and should be verified on the respective supplier websites.

SupplierTypical PurityAvailable DocumentationNoteworthy Points
Sigma-Aldrich (Merck) ≥96%[2]CoA, COO, SDS[2][3]Offers a wide range of pack sizes and is a well-established supplier for research chemicals.[2]
Santa Cruz Biotechnology Not explicitly stated, requires CoA reference[5]CoA available[5]Primarily focused on biochemicals for proteomics research.[5]
Key Organics >95%[4]SDS available for download[4]Offers smaller, fragment-sized quantities suitable for initial screening.[4]
Thermo Scientific (Acros) 97%[6]CoA, SDSProduct line integrated from the Acros Organics portfolio.
Apollo Scientific Purity not specified on product pageSDS with hazard statements[7]UK-based supplier with lead times for US stock.[7]
BLD Pharm Purity not specified on product pageCoA, HPLC, LC-MS, NMR data may be available[8]Indicates availability of various analytical documents.[8]

Part 2: Self-Validating Protocols for Quality Verification

Upon receipt of a new batch of this compound, it is a crucial step in maintaining scientific integrity to perform in-house quality control. This not only verifies the supplier's specifications but also ensures the material is suitable for its intended use, particularly in sensitive pharmaceutical applications where even trace impurities can have significant consequences.

The Rationale Behind In-House QC

The synthesis of substituted anilines, such as the alkylation of o-toluidine with propylene, can lead to a range of potential impurities.[9] These may include:

  • Isomeric Impurities: Alkylation at the para- or meta-positions of the aniline ring.

  • Unreacted Starting Materials: Residual o-toluidine.

  • Poly-alkylated Products: Introduction of more than one isopropyl group.

  • Byproducts from the Catalyst: Depending on the synthetic route, catalyst-derived impurities may be present.

These impurities can interfere with subsequent reactions, complicate purification, and potentially introduce unwanted biological activity in downstream assays. Therefore, a multi-faceted analytical approach is recommended for comprehensive quality verification.

Experimental Protocol: GC-MS for Purity and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for assessing the purity of volatile and semi-volatile compounds like this compound. It provides both quantitative data on the main component and qualitative identification of trace impurities.

Objective: To confirm the identity and purity of this compound and to identify any potential impurities.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or ethyl acetate.

    • Dilute the stock solution to a final concentration of approximately 10-50 µg/mL for analysis.

  • GC-MS Instrumentation and Conditions (Representative):

    • GC System: Agilent 8890 GC or equivalent.

    • MS System: Agilent 5977B MSD or equivalent.

    • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-450.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • The purity is calculated based on the peak area percentage of the main component relative to the total ion chromatogram (TIC).

    • The mass spectrum of the main peak should be compared with a reference spectrum (e.g., from the NIST library) to confirm identity. The expected molecular ion is m/z 149.[10]

    • Putative identification of impurity peaks can be achieved through library matching and interpretation of fragmentation patterns.

Experimental Protocol: HPLC-UV for Quantitative Analysis

For routine quantitative analysis, HPLC with UV detection is a robust and reliable method.

Objective: To accurately quantify the purity of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL in the mobile phase.

    • Create a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) from the stock solution.

  • HPLC Instrumentation and Conditions (Representative):

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Generate a calibration curve by plotting peak area against the concentration of the standards.

    • Determine the concentration of the sample from the calibration curve. Purity is expressed as a percentage of the expected concentration.

Visualization of the In-House Quality Control Workflow

This diagram illustrates the logical flow of the internal verification process for a newly acquired batch of the chemical.

QC_Workflow In-House QC Workflow for this compound A Receive New Batch & Log Information B Review Supplier's CoA A->B C Prepare Sample for Analysis B->C D Perform GC-MS Analysis (Identity & Impurity Profile) C->D E Perform HPLC-UV Analysis (Purity Assay) C->E F Perform NMR Analysis (Structural Confirmation) C->F G Compare Results with CoA & Specifications D->G E->G F->G H Decision Point G->H I Release Batch for Use H->I Meets Specs J Reject Batch & Contact Supplier H->J Fails Specs

Caption: A comprehensive workflow for the in-house quality verification of the starting material.

Conclusion: Ensuring Research Integrity Through Diligent Sourcing

The reliability of any drug discovery or development program is fundamentally linked to the quality of its starting materials. This compound is a valuable building block, and its effective use begins with a well-informed sourcing strategy. By implementing a rigorous supplier evaluation process and validating the quality of each batch through robust in-house analytical methods, researchers can mitigate risks, ensure the reproducibility of their results, and build a solid foundation for their scientific endeavors. This guide serves as a framework for establishing such a system, empowering scientists to proceed with confidence in the integrity of their chemical reagents.

References

Methodological & Application

Application Notes & Protocols: Synthesis and Application of Poly(2-Isopropyl-6-methylaniline) and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Processability Barrier of Polyaniline with Steric Engineering

Polyaniline (PANI) stands as one of the most promising conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity.[1][2] However, its practical application, particularly in high-tech fields like drug development and biomedical engineering, has been significantly hampered by its poor solubility in common organic solvents and its general intractability.[3] This limitation stems from the rigid backbone and strong interchain interactions of the PANI polymer.

A successful strategy to overcome this processability issue is the introduction of substituents onto the aniline monomer unit.[4] Alkyl, alkoxy, or other functional groups, especially at the ortho-position of the aniline ring, can effectively increase the solubility of the resulting polymer by disrupting the close packing of polymer chains.[4] This guide provides a detailed examination of the synthesis of a rationally designed PANI derivative, poly(2-isopropyl-6-methylaniline). The presence of a bulky isopropyl group and a methyl group at the ortho-positions is anticipated to significantly enhance solubility, opening new avenues for its application.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It details a proposed synthesis protocol, outlines essential characterization techniques, and explores the potential applications of this novel, processable conducting polymer.

Part 1: Synthesis of Poly(this compound)

The synthesis of poly(this compound) is achieved through chemical oxidative polymerization. This method is widely used for synthesizing PANI and its derivatives due to its relative simplicity and scalability.[1] The core of this process involves the oxidation of the monomer in an acidic medium, leading to the formation of radical cations that subsequently couple to form the polymer chain.

Causality Behind Experimental Choices

The selection of reagents and reaction conditions is critical for the successful polymerization of a sterically hindered monomer like this compound.

  • Monomer: this compound possesses significant steric bulk at the ortho positions. This is expected to decrease the polymerization rate compared to unsubstituted aniline but is crucial for imparting solubility to the final polymer.

  • Oxidant: Ammonium persulfate (APS) is a common and effective oxidant for aniline polymerization.[5] Its selection is based on its ability to provide a suitable redox potential to initiate and sustain the polymerization process. The molar ratio of oxidant to monomer is a key parameter that influences the polymer's molecular weight and yield. For a sterically hindered monomer, a slightly higher ratio may be required to drive the reaction to completion.

  • Acidic Medium: The polymerization is conducted in an acidic medium, typically 1 M hydrochloric acid (HCl), to protonate the aniline monomer. This protonation is essential for the formation of the emeraldine salt form of the polymer, which is the conductive state.[6] The acidic environment also helps to prevent over-oxidation of the polymer.

  • Temperature: The reaction is performed at a low temperature (0-5 °C). This is a critical factor in controlling the polymerization of anilines, as higher temperatures can lead to the formation of undesirable side products and defects in the polymer chain, such as branching.[6]

Proposed Experimental Protocol

This protocol provides a starting point for the synthesis and may require optimization based on experimental observations.

Materials:

  • This compound (monomer)

  • Ammonium persulfate (APS) (oxidant)

  • Hydrochloric acid (HCl), concentrated

  • Methanol

  • Ammonium hydroxide (NH₄OH)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Beakers and flasks

  • Ice bath

  • Buchner funnel and filter paper

  • Drying oven or vacuum desiccator

Procedure:

  • Monomer Solution Preparation:

    • In a 250 mL beaker, prepare a 1 M HCl solution by carefully adding the required amount of concentrated HCl to deionized water.

    • Dissolve 0.1 mol of this compound in 100 mL of the 1 M HCl solution with continuous stirring.

    • Cool the beaker in an ice bath to maintain a temperature of 0-5 °C.

  • Oxidant Solution Preparation:

    • In a separate 100 mL beaker, dissolve 0.125 mol of ammonium persulfate in 50 mL of 1 M HCl solution.

    • Cool this solution in an ice bath to 0-5 °C.

  • Polymerization Reaction:

    • Slowly add the chilled oxidant solution dropwise to the stirred monomer solution over a period of approximately 30 minutes.

    • A color change in the reaction mixture (typically to a dark green or blue) indicates the initiation of polymerization.

    • Continue stirring the reaction mixture in the ice bath for 4-6 hours to ensure the completion of the polymerization.

  • Isolation of the Polymer (Emeraldine Salt Form):

    • After the reaction period, filter the precipitate using a Buchner funnel.

    • Wash the collected polymer precipitate sequentially with 1 M HCl and then with methanol to remove any unreacted monomer, oxidant, and oligomers.

  • Conversion to Emeraldine Base (Optional but Recommended for Characterization):

    • To obtain the non-conductive, de-doped form, suspend the filtered emeraldine salt in a 1 M NH₄OH solution.

    • Stir the suspension for 2-3 hours to ensure complete deprotonation.

    • Filter the resulting precipitate and wash thoroughly with deionized water until the filtrate becomes neutral.

    • Finally, wash the polymer with methanol to remove excess ammonia and water.

  • Drying:

    • Dry the final polymer product in a vacuum oven or desiccator at 60 °C for 24 hours.

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Reagent Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification Monomer_Sol Monomer in 1M HCl Polymerization Dropwise addition @ 0-5°C, 4-6h stirring Monomer_Sol->Polymerization Oxidant_Sol APS in 1M HCl Oxidant_Sol->Polymerization Filtration Filtration Polymerization->Filtration Washing Washing with HCl & Methanol Filtration->Washing Drying Drying Washing->Drying Final_Product Final_Product Drying->Final_Product Poly(this compound)

Caption: Workflow for the synthesis of poly(this compound).

Summary of Reaction Parameters
ParameterRecommended Value/ConditionRationale
Monomer Concentration ~0.5 MA balance between achieving a reasonable reaction rate and preventing premature precipitation.
Oxidant/Monomer Ratio 1.25:1 (molar)Ensures sufficient oxidizing power to drive the polymerization of the sterically hindered monomer.
Acid Concentration 1 M HClProvides the necessary acidic environment for the formation of the conductive emeraldine salt.
Reaction Temperature 0-5 °CMinimizes side reactions and promotes the formation of a more regular polymer structure.
Reaction Time 4-6 hoursAllows for sufficient time for the polymerization of the less reactive, sterically hindered monomer.

Part 2: Characterization of Poly(this compound)

A thorough characterization of the synthesized polymer is essential to confirm its chemical structure, and to evaluate its physical and chemical properties.

TechniqueInformation Obtained
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the formation of the polymer by identifying characteristic vibrational bands of the quinoid and benzenoid rings, and the N-H stretching of the polymer backbone. Comparison of the spectra of the emeraldine salt and base forms will show shifts in these bands.
UV-Visible (UV-Vis) Spectroscopy Provides information about the electronic transitions within the polymer, which are indicative of its oxidation state and conjugation length. The emeraldine base typically shows two absorption bands, while the emeraldine salt exhibits an additional band corresponding to polaron transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy of the soluble emeraldine base form can provide detailed information about the polymer's structure, confirming the head-to-tail coupling and the presence of the isopropyl and methyl substituents.
Gel Permeation Chromatography (GPC) Determines the molecular weight and molecular weight distribution (polydispersity) of the polymer. This is crucial for understanding the relationship between the synthesis conditions and the resulting polymer chain length.
Thermogravimetric Analysis (TGA) Evaluates the thermal stability of the polymer by measuring its weight loss as a function of temperature. This is important for assessing its suitability for applications that may involve thermal processing.
Four-Point Probe Conductivity Measurement Measures the electrical conductivity of the polymer in its doped (emeraldine salt) form. This is a key parameter for applications where electrical properties are important.

Part 3: Applications in Drug Development

The enhanced solubility and processability of poly(this compound) make it a highly attractive material for various applications in drug development and biomedical engineering.[7][8]

Controlled Drug Delivery Systems

Conducting polymers can be used to create "smart" drug delivery systems where the release of a therapeutic agent can be triggered by an external stimulus, such as an electrical potential.[9][10]

  • Mechanism: A drug can be incorporated into the polymer matrix during its synthesis or by subsequent loading. By applying an electrical potential, the redox state of the polymer can be changed, leading to a change in its volume and charge. This change can trigger the release of the entrapped drug.[7]

  • Protocol for Drug Loading (Example):

    • Synthesize poly(this compound) as described above.

    • Dissolve the polymer in a suitable organic solvent (e.g., N-methyl-2-pyrrolidone, NMP).

    • Dissolve the desired drug in the same solvent.

    • Mix the two solutions and cast a film or prepare nanoparticles by a suitable method (e.g., nanoprecipitation).

    • The drug will be physically entrapped within the polymer matrix.

Biocompatible and Conductive Coatings for Medical Implants

The surface properties of medical implants are critical for their success. Coatings made from biocompatible conducting polymers can improve the integration of the implant with surrounding tissue and can also be used to deliver therapeutic agents locally.[11][12]

  • Advantages: The conductivity of the polymer can be used to electrically stimulate cell growth and adhesion. The polymer can also be loaded with anti-inflammatory drugs or growth factors to be released at the implant site. The improved solubility of poly(this compound) would facilitate the coating process using techniques like spin-coating or spray-coating.

Biosensors

The electrical properties of conducting polymers are highly sensitive to their local environment. This property can be harnessed to create highly sensitive biosensors.[13][14][15]

  • Working Principle: An enzyme or antibody can be immobilized on the surface of the conducting polymer. When the target analyte binds to the bioreceptor, it causes a change in the local environment of the polymer (e.g., a change in pH or redox potential), which in turn leads to a measurable change in the polymer's conductivity or electrochemical response.[16]

  • Diagram of a Polyaniline-Based Biosensor:

Biosensor cluster_electrode Electrode Surface cluster_sensing Sensing Mechanism Electrode Gold Electrode Polymer_Layer Poly(this compound) Film Bioreceptor Immobilized Enzyme Polymer_Layer->Bioreceptor Immobilization Signal Measurable Electrical Signal Polymer_Layer->Signal Generates Bioreceptor->Polymer_Layer Induces Change Analyte Target Analyte Analyte->Bioreceptor Binding

Caption: Schematic of a biosensor based on poly(this compound).

Conclusion and Future Outlook

The synthesis of soluble and processable conducting polymers like poly(this compound) is a significant step towards realizing the full potential of these materials in sophisticated applications. The protocols and insights provided in this guide are intended to empower researchers to explore this promising class of polymers. Further research should focus on optimizing the synthesis to control molecular weight and polydispersity, as well as on fabricating and testing devices for the applications outlined. The unique combination of conductivity and processability offered by sterically engineered polyanilines paves the way for the development of next-generation smart materials for drug delivery, tissue engineering, and diagnostics.

References

Application Notes and Protocols: 2-Isopropyl-6-methylaniline in the Synthesis of Processable Conductive Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of 2-isopropyl-6-methylaniline in the synthesis of conductive polymers. Polyaniline (PANI) is a widely studied conductive polymer, but its application is often limited by poor solubility and processability. The introduction of bulky alkyl substituents, such as isopropyl and methyl groups, onto the aniline monomer unit is a key strategy to overcome these limitations. This guide details the chemical and electrochemical polymerization of this compound to yield a soluble and processable conductive polymer, poly(this compound). We provide in-depth, step-by-step protocols, explain the rationale behind experimental choices, and present expected characterization data. Furthermore, potential applications in flexible electronics, sensors, and antistatic coatings are discussed, leveraging the enhanced processability of this substituted polyaniline.

Introduction: Overcoming the Processability Challenge of Polyaniline

Conductive polymers have garnered significant interest due to their unique combination of electrical conductivity and the mechanical properties of plastics.[1] Among these, polyaniline (PANI) is particularly noteworthy for its straightforward synthesis, environmental stability, and tunable conductivity.[2] However, the rigid backbone of PANI leads to strong interchain interactions, rendering it largely insoluble in common organic solvents and difficult to process.[3] This intractability has been a major obstacle to its widespread commercial application.

A proven strategy to enhance the solubility and processability of PANI is the introduction of substituents on the aniline monomer.[2][3] Alkyl groups, in particular, increase the steric hindrance between polymer chains, disrupting the packing and weakening the intermolecular forces that cause insolubility. This compound is a sterically hindered monomer designed to impart significant solubility to the resulting polymer. The presence of both a methyl and a bulky isopropyl group at the ortho positions of the aniline ring is expected to yield a highly soluble and processable conductive polymer, making it an attractive candidate for applications where solution-based deposition techniques are required.[1][4]

This application note will provide detailed protocols for the synthesis of poly(this compound) via both chemical and electrochemical oxidative polymerization methods. We will also discuss the expected properties of the polymer and explore its potential applications in various fields.

Synthesis of Poly(this compound)

The polymerization of aniline and its derivatives proceeds via an oxidative coupling mechanism. This can be achieved through chemical oxidation using a suitable oxidizing agent or through electrochemical oxidation by applying an anodic potential.

Chemical Oxidative Polymerization

Chemical oxidative polymerization is a versatile and scalable method for producing large quantities of conductive polymers. The choice of oxidant and reaction conditions is crucial for controlling the properties of the resulting polymer. For sterically hindered monomers like this compound, a strong oxidant is typically required to overcome the electronic and steric effects of the substituents. Ammonium persulfate (APS) is a commonly used oxidant for the polymerization of anilines.[3]

  • Monomer Concentration: A relatively low monomer concentration is used to promote chain growth and minimize the formation of oligomers.

  • Acidic Medium: The polymerization is carried out in a strong acidic medium (e.g., 1M HCl) to protonate the aniline nitrogen, which is essential for the formation of the conductive emeraldine salt form of the polymer.

  • Oxidant-to-Monomer Ratio: A slight excess of the oxidant is used to ensure complete polymerization of the monomer.

  • Reaction Temperature: The reaction is initiated at a low temperature (0-5 °C) to control the reaction rate and obtain a more regular polymer structure.

  • Reaction Time: A longer reaction time is necessary for the polymerization of sterically hindered monomers compared to unsubstituted aniline.

  • Monomer Solution Preparation: Dissolve this compound (e.g., 1.49 g, 10 mmol) in 100 mL of 1.0 M hydrochloric acid (HCl) in a three-necked flask equipped with a mechanical stirrer and a dropping funnel. Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Oxidant Solution Preparation: In a separate beaker, dissolve ammonium persulfate ((NH₄)₂S₂O₈) (e.g., 2.85 g, 12.5 mmol) in 50 mL of 1.0 M HCl.

  • Polymerization: Add the ammonium persulfate solution dropwise to the stirred monomer solution over a period of 30 minutes. The reaction mixture will gradually turn dark green, indicating the formation of the conductive polymer.

  • Reaction Completion: After the addition of the oxidant is complete, allow the reaction to proceed for 24 hours at 0-5 °C with continuous stirring.

  • Polymer Isolation and Purification:

    • Pour the reaction mixture into 500 mL of methanol to precipitate the polymer.

    • Filter the precipitate using a Buchner funnel and wash it with copious amounts of 1.0 M HCl to remove any unreacted monomer and oligomers.

    • Subsequently, wash the polymer with deionized water until the filtrate is neutral.

    • Finally, wash with methanol to remove any remaining impurities.

  • Drying: Dry the resulting dark green polymer powder in a vacuum oven at 60 °C for 24 hours.

Chemical_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Monomer_Solution Monomer in 1M HCl (0-5 °C) Reaction Dropwise addition of Oxidant to Monomer Solution Monomer_Solution->Reaction Oxidant_Solution APS in 1M HCl Oxidant_Solution->Reaction Stirring Stirring for 24h (0-5 °C) Reaction->Stirring Precipitation Precipitation in Methanol Stirring->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with HCl, Water, and Methanol Filtration->Washing Drying Drying (60 °C, vacuum) Washing->Drying Final_Product Poly(this compound) (Emeraldine Salt) Drying->Final_Product

Caption: Workflow for the chemical oxidative polymerization of this compound.

Electrochemical Polymerization

Electrochemical polymerization offers precise control over the thickness and morphology of the polymer film deposited on an electrode surface. This method is particularly useful for the fabrication of thin-film devices. The polymerization is typically carried out by cyclic voltammetry or potentiostatically.

  • Electrolyte: A non-aqueous electrolyte, such as acetonitrile with a supporting electrolyte like lithium perchlorate, can be advantageous for the polymerization of sterically hindered anilines as it can improve their solubility and electrochemical behavior.

  • Working Electrode: A platinum or glassy carbon electrode is commonly used as the substrate for polymer deposition.

  • Potential Range: The potential range for cyclic voltammetry should be wide enough to encompass the oxidation potential of the monomer but should avoid excessive over-oxidation of the polymer, which can lead to degradation.

  • Scan Rate: A moderate scan rate is chosen to allow for diffusion of the monomer to the electrode surface and for the polymerization to proceed efficiently.

  • Electrochemical Cell Setup: Use a standard three-electrode electrochemical cell. A platinum or glassy carbon disk is the working electrode, a platinum wire serves as the counter electrode, and a Ag/AgCl electrode is the reference electrode.

  • Electrolyte Preparation: Prepare a solution of 0.1 M this compound and 0.5 M lithium perchlorate (LiClO₄) in acetonitrile.

  • Electropolymerization:

    • Immerse the electrodes in the electrolyte solution and purge with nitrogen gas for 15 minutes to remove dissolved oxygen.

    • Perform cyclic voltammetry by sweeping the potential between -0.2 V and +1.2 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for a specified number of cycles (e.g., 20 cycles).

    • A gradual increase in the peak currents with each cycle indicates the deposition and growth of the conductive polymer film on the working electrode.

  • Film Characterization: After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte. The film is now ready for characterization.

Electrochemical_Polymerization_Workflow cluster_setup Cell Setup cluster_polymerization Electropolymerization cluster_post Post-Polymerization Cell Three-Electrode Cell (Pt/GC, Pt wire, Ag/AgCl) Purge N₂ Purge Cell->Purge Electrolyte Monomer + LiClO₄ in Acetonitrile Electrolyte->Purge CV Cyclic Voltammetry (-0.2 V to +1.2 V) Purge->CV Rinsing Rinse with Acetonitrile CV->Rinsing Final_Product Polymer Film on Electrode Rinsing->Final_Product

Caption: Workflow for the electrochemical polymerization of this compound.

Characterization of Poly(this compound)

The synthesized polymer should be thoroughly characterized to confirm its structure, properties, and purity. The following table summarizes the expected characterization results for poly(this compound) based on data from similar substituted polyanilines.[3]

Technique Expected Observations Interpretation
FTIR Spectroscopy Peaks around 3400 cm⁻¹ (N-H stretching), 1580 cm⁻¹ (C=C stretching of quinoid rings), 1490 cm⁻¹ (C=C stretching of benzenoid rings), 1300 cm⁻¹ (C-N stretching), and 820 cm⁻¹ (C-H out-of-plane bending of 1,2,4-trisubstituted rings).Confirmation of the polyaniline backbone structure.
UV-Vis Spectroscopy In a suitable solvent (e.g., NMP), two characteristic absorption bands are expected: one around 320-350 nm (π-π* transition of the benzenoid rings) and another broad band in the visible region (600-700 nm) corresponding to the exciton transition of the quinoid rings in the emeraldine salt form.Indication of the conjugated polymer structure and its oxidation state.
Solubility Highly soluble in common organic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chloroform.The bulky isopropyl and methyl groups effectively reduce interchain interactions, leading to enhanced solubility.[5][6]
Conductivity The conductivity of the doped (emeraldine salt) form is expected to be in the range of 10⁻⁴ to 10⁻² S/cm. The undoped (emeraldine base) form will be an insulator.The steric hindrance from the substituents can lead to a more twisted polymer backbone, which may slightly reduce the conductivity compared to unsubstituted PANI.[7]
Cyclic Voltammetry A well-defined pair of redox peaks corresponding to the transition between the leucoemeraldine and emeraldine states of the polymer. A second, less-defined oxidation peak at higher potentials may also be observed.Confirms the electrochemical activity of the polymer.

Applications of Poly(this compound)

The enhanced solubility and processability of poly(this compound) open up a wide range of potential applications where solution-based fabrication techniques are desirable.

Flexible and Printed Electronics

The ability to dissolve the polymer in organic solvents allows for its deposition using techniques like spin-coating, inkjet printing, and screen printing. This makes it a promising material for the fabrication of flexible and transparent electrodes, antistatic coatings, and active layers in organic electronic devices such as organic field-effect transistors (OFETs) and sensors.[1][4]

Sensors

The conductivity of polyaniline is sensitive to its environment, making it an excellent material for chemical sensors.[8][9] The porous nature of solution-cast films of poly(this compound) can provide a large surface area for interaction with analytes. These sensors can be designed to detect various gases and volatile organic compounds (VOCs). The processability of the polymer allows for the easy fabrication of sensor arrays on flexible substrates for applications in environmental monitoring and medical diagnostics.[10][11]

Antistatic Coatings

The moderate conductivity of doped poly(this compound) is sufficient for dissipating static charge, making it an effective antistatic coating material.[1][12] Its solubility allows for the formation of uniform, transparent coatings on a variety of substrates, including plastics and glass, which is crucial for applications in electronic packaging and displays.[13]

Conclusion

The synthesis of poly(this compound) represents a significant advancement in the development of processable conductive polymers. The bulky alkyl substituents on the aniline ring effectively overcome the solubility issues associated with unsubstituted polyaniline, enabling the use of solution-based fabrication techniques. This guide provides detailed and reliable protocols for the chemical and electrochemical synthesis of this promising material, along with expected characterization data and an overview of its potential applications. The enhanced processability of poly(this compound) makes it a valuable material for researchers and engineers working on the next generation of flexible electronics, sensors, and functional coatings.

References

Application Note: 2-Isopropyl-6-methylaniline as a Foundational Precursor for Chloroacetamide Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-disubstituted anilines are a class of critical chemical intermediates in the agrochemical industry, forming the backbone of many widely used herbicides. Among these, 2-isopropyl-6-methylaniline serves as an important structural motif. While its close analog, 2-ethyl-6-methylaniline, is the direct precursor for major herbicides like Metolachlor and Propisochlor, the synthetic principles and applications are directly transferable.[1] This guide provides a comprehensive overview of this compound, its role as a precursor, a detailed protocol for the synthesis of a representative chloroacetamide herbicide, and methods for analytical characterization. The focus is on the causality behind experimental choices to provide researchers with field-proven insights.

Physicochemical Properties of this compound

Understanding the properties of the precursor is fundamental to its safe handling and efficient use in synthesis. This compound is a liquid at room temperature with characteristics that make it suitable for various organic reactions.

PropertyValueReference(s)
CAS Number 5266-85-3[2][3][4][5]
Molecular Formula C₁₀H₁₅N[3][4][5]
Molecular Weight 149.23 g/mol [3]
Appearance Clear red to brown liquid
Boiling Point 231-232 °C
Density ~0.957 g/cm³
IUPAC Name This compound
InChI Key DDTKYVBFPULMGN-UHFFFAOYSA-N
Mechanism of Action: The Role of the Anilide Precursor

This compound is a precursor for the synthesis of chloroacetamide herbicides. This class of herbicides is highly effective for the pre-emergence control of annual grasses and some broadleaf weeds in major crops like corn and soybeans.[6][7]

The herbicidal activity of chloroacetamides is attributed to their ability to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs).[6][8] This inhibition disrupts multiple crucial plant processes:

  • Cessation of Cell Division: VLCFAs are essential components of cell membranes and are required for cell division and expansion. By blocking their synthesis, the herbicide effectively stops the growth of emerging weed seedlings.[8]

  • Disruption of Shoot Growth: The herbicide is primarily absorbed by the shoots of germinating plants, leading to a failure of the weed to emerge from the soil.[9]

The 2,6-disubstituted aniline core is a key pharmacophore. The specific alkyl groups at the ortho positions (e.g., isopropyl and methyl) create steric hindrance around the nitrogen atom. This steric bulk is crucial for the molecule's stability, selective activity, and proper orientation to bind to its target enzyme, VLCFA elongase.

Protocol 1: Synthesis of a Representative Chloroacetamide Herbicide

This protocol details a representative two-step synthesis for a chloroacetamide herbicide, modeled after the industrial production of compounds like Metolachlor and Propisochlor.[10][11] The process involves the formation of an N-alkylated aniline intermediate, followed by acylation with chloroacetyl chloride.

Causality: The two-step process allows for the controlled introduction of the two different N-substituents, which is critical for the final product's herbicidal activity. Direct di-alkylation is often unselective and inefficient.

Workflow Diagram: Herbicide Synthesis

cluster_synthesis Synthesis Workflow Aniline This compound + Methoxyacetone Imine Imine Intermediate Aniline->Imine Condensation (Acid Catalyst) AlkylatedAniline N-Alkylated Aniline Intermediate Imine->AlkylatedAniline Hydrogenation (e.g., Pd/C, H₂) Acylation Acylation with Chloroacetyl Chloride AlkylatedAniline->Acylation Herbicide Final Herbicide Product Acylation->Herbicide Purification Purification (Washing, Distillation) Herbicide->Purification cluster_qc Analytical Workflow SamplePrep Sample Preparation (Dilution in Solvent) Injection GC Injection SamplePrep->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Mass Spectrometry (EI Ionization) Separation->Ionization Detection Detection & Data Acquisition Ionization->Detection Analysis Data Analysis (Spectrum Matching, Quantification) Detection->Analysis

References

Application Notes & Protocols for the Synthesis of Chloroacetamide Herbicides from 2-Ethyl-6-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The chloroacetamide class of herbicides is a cornerstone of modern agriculture, offering effective pre-emergence control of annual grasses and some broadleaf weeds in major crops like corn, soybeans, and cotton.[1][2] A key building block for several of these vital agrochemicals, including the widely used metolachlor and its more active enantiomer, S-metolachlor, is 2-ethyl-6-methylaniline (MEA).[3] This document provides detailed application notes and protocols for the synthesis of these herbicidal compounds from MEA, aimed at researchers, chemists, and professionals in the agrochemical industry.

The herbicidal activity of chloroacetamides stems from their ability to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants.[2][4] Metolachlor itself possesses two chiral elements, leading to four possible stereoisomers.[5] Research has demonstrated that the herbicidal activity is primarily associated with the S-enantiomers.[5] Consequently, the production of enantiomerically enriched S-metolachlor (often marketed as Dual Magnum®) represents a significant advancement in agrochemical technology, allowing for lower application rates and a reduced environmental footprint.[6][7][8]

This guide will detail two primary synthetic pathways commencing from 2-ethyl-6-methylaniline:

  • Synthesis of racemic metolachlor: A foundational two-step process involving reductive amination followed by acylation.

  • Enantioselective synthesis of S-metolachlor: A more advanced, catalytic approach that achieves high enantiomeric excess through asymmetric hydrogenation of an imine intermediate.[6][7][8]

Part 1: Synthesis of Racemic Metolachlor

The industrial synthesis of racemic metolachlor is a robust and well-established process.[7] It proceeds in two main stages: the formation of the secondary amine, N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)amine (MOA), followed by its acylation with chloroacetyl chloride.

Reaction Pathway for Racemic Metolachlor

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Acylation MEA 2-Ethyl-6-methylaniline MOA_intermediate N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)amine (MOA) MEA->MOA_intermediate Methoxyacetone Methoxyacetone Methoxyacetone->MOA_intermediate Metolachlor_rac Racemic Metolachlor MOA_intermediate->Metolachlor_rac CAC Chloroacetyl Chloride CAC->Metolachlor_rac H2_PdC H₂, Pd/C, Raney Ni, H₃PO₄ Base Base (e.g., K₂CO₃)

Caption: Overall reaction scheme for the synthesis of racemic metolachlor.

Experimental Protocol: Synthesis of Racemic Metolachlor

Step 1: Reductive Alkylation to form N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)amine (MOA)

This step involves the reaction of 2-ethyl-6-methylaniline with methoxyacetone in the presence of a hydrogenation catalyst to form the secondary amine intermediate.

  • Materials:

    • 2-Ethyl-6-methylaniline (MEA)

    • Methoxyacetone

    • Hydrogenation catalyst (e.g., Palladium on carbon (Pd/C), Raney nickel)[9]

    • Phosphoric acid (optional, as part of a mixed catalyst system)[9]

    • Organic solvent (e.g., Toluene)

    • Hydrogen gas (H₂)

  • Procedure:

    • In a suitable hydrogenation reactor, dissolve 2-ethyl-6-methylaniline and methoxyacetone in an organic solvent like toluene.[9]

    • Add the hydrogenation catalyst. A mixed catalyst system of palladium on carbon, Raney nickel, and phosphoric acid has been reported to be effective.[9]

    • Seal the reactor and purge with nitrogen, followed by hydrogen gas.

    • Pressurize the reactor with hydrogen and heat to the desired reaction temperature (e.g., 30-90 °C).[9]

    • Maintain the reaction under hydrogen pressure with vigorous stirring until the consumption of hydrogen ceases, indicating the completion of the reaction.

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product B, which is the secondary amine intermediate.[9]

Step 2: Acylation to form Racemic Metolachlor

The secondary amine intermediate is then acylated using chloroacetyl chloride in the presence of a base to yield metolachlor.

  • Materials:

    • Crude product from Step 1 (MOA)

    • Chloroacetyl chloride

    • Acid-binding agent/Base (e.g., Potassium hydroxide, Potassium carbonate)[9]

    • Toluene

  • Procedure:

    • Dissolve the crude secondary amine intermediate and a suitable base (e.g., potassium hydroxide) in toluene in a reaction vessel equipped with a stirrer and a cooling system.[9][10]

    • Cool the mixture to a low temperature (e.g., -10 °C).[9]

    • Slowly add chloroacetyl chloride to the reaction mixture while maintaining the low temperature.[9][11]

    • After the addition is complete, allow the reaction to proceed, monitoring its progress by a suitable analytical technique (e.g., HPLC).[9]

    • Once the reaction is complete, add water to quench the reaction and dissolve the inorganic salts.[9]

    • Separate the organic layer. The organic phase can be washed with water, a dilute acid solution, and a dilute sodium bicarbonate solution to remove impurities.[10]

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).[10]

    • Remove the solvent by vacuum distillation to obtain the final product, racemic metolachlor.[9]

Part 2: Enantioselective Synthesis of S-Metolachlor

The industrial production of S-metolachlor is a landmark achievement in large-scale asymmetric catalysis.[7][8][12] The key step is the enantioselective hydrogenation of an imine intermediate, which is formed from the condensation of 2-ethyl-6-methylaniline and methoxyacetone.[6][7] This process utilizes a highly active and selective iridium-based catalyst.[6][7][8]

Reaction Pathway for S-Metolachlor

Caption: Reaction scheme for the enantioselective synthesis of S-metolachlor.

Experimental Protocol: Enantioselective Synthesis of S-Metolachlor

Step 1: Formation of the MEA-Imine Intermediate

This step involves the condensation of 2-ethyl-6-methylaniline with methoxyacetone to form the corresponding imine.

  • Materials:

    • 2-Ethyl-6-methylaniline (MEA)

    • Methoxyacetone

    • Toluene (or other suitable solvent)

    • Acid catalyst (optional, e.g., p-toluenesulfonic acid)

  • Procedure:

    • Combine 2-ethyl-6-methylaniline and methoxyacetone in a reaction vessel equipped with a Dean-Stark apparatus.

    • Add toluene as a solvent to facilitate the azeotropic removal of water.

    • Optionally, add a catalytic amount of a suitable acid catalyst.

    • Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

    • Continue the reaction until no more water is collected, indicating the completion of imine formation.

    • Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude MEA-imine intermediate. This intermediate can be purified by distillation or used directly in the next step.[7]

Step 2: Asymmetric Hydrogenation of the MEA-Imine

This is the crucial enantioselective step where the imine is hydrogenated to the chiral amine using a specific iridium catalyst. The catalyst system is typically a "magic mixture" of an iridium precursor, a chiral ferrocenyl diphosphine ligand (like (R,S)-Xyliphos), an iodide source, and an acid.[13][14]

  • Materials:

    • MEA-Imine from Step 1

    • Iridium catalyst precursor (e.g., [Ir(COD)Cl]₂)[13]

    • Chiral ligand (e.g., (R,S)-Xyliphos)[13]

    • Iodide source (e.g., NBu₄I)[13]

    • Acid (e.g., Acetic acid)[13]

    • Solvent (e.g., Toluene)

    • Hydrogen gas (H₂)

  • Procedure:

    • In a high-pressure autoclave, under an inert atmosphere, charge the iridium precursor, the chiral ligand, the iodide source, and the acid in a suitable solvent.[13][14]

    • Add the MEA-imine to the catalyst solution.

    • Seal the autoclave, purge with nitrogen, and then with hydrogen.

    • Pressurize the reactor with hydrogen to a high pressure (e.g., 80 bar) and heat to the desired temperature (e.g., 50 °C).[7][8]

    • Maintain the reaction with efficient stirring. The reaction progress can be monitored by hydrogen uptake.

    • The reaction is typically rapid, with high turnover frequencies observed.[6][7][8]

    • Once the reaction is complete, cool the reactor and carefully vent the hydrogen.

    • The resulting solution contains the enantiomerically enriched (S)-amine.

Step 3: Acylation to form S-Metolachlor

The final step is the acylation of the chiral amine with chloroacetyl chloride, similar to the racemic synthesis.

  • Materials:

    • Solution of (S)-amine from Step 2

    • Chloroacetyl chloride

    • Base (e.g., Sodium carbonate)

  • Procedure:

    • To the solution containing the (S)-amine, add a suitable base.

    • Cool the mixture and slowly add chloroacetyl chloride, maintaining the temperature.

    • After the addition, allow the reaction to proceed to completion.

    • Work-up the reaction mixture as described for the racemic synthesis (quenching with water, phase separation, washing, drying, and solvent removal) to obtain the final S-metolachlor product.

Data Summary

ParameterRacemic Metolachlor SynthesisS-Metolachlor Synthesis
Starting Material 2-Ethyl-6-methylaniline2-Ethyl-6-methylaniline
Key Intermediate N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)amineN-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine
Key Reaction Reductive AminationAsymmetric Hydrogenation
Catalyst Pd/C, Raney Ni[9]Iridium-(R,S)-Xyliphos complex[6][13][14]
Chirality Control None (produces racemate)High enantioselectivity (typically ~80% ee)[6]
Typical Conditions Hydrogenation: 30-90 °C, H₂ pressure. Acylation: Low temp.[9]Hydrogenation: 50 °C, 80 bar H₂.[7][8]

Analytical Characterization

The identity and purity of the synthesized metolachlor and S-metolachlor should be confirmed using standard analytical techniques.

  • Gas Chromatography (GC): Can be used to determine the purity of the final product. A flame ionization detector (FID) is commonly employed.[15]

  • High-Performance Liquid Chromatography (HPLC): Useful for monitoring reaction progress and assessing purity. Chiral HPLC is essential for determining the enantiomeric excess (ee) of S-metolachlor.[5]

  • Mass Spectrometry (MS): Coupled with GC or LC (GC-MS, LC-MS) to confirm the molecular weight of the product and identify any byproducts.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate and confirm the chemical structure of the synthesized compound.

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

  • 2-Ethyl-6-methylaniline: A toxic and potentially combustible liquid. Avoid inhalation, ingestion, and skin contact.

  • Chloroacetyl chloride: A highly corrosive, toxic, and lachrymatory substance that reacts violently with water. It should be handled with extreme care under anhydrous conditions.

  • Hydrogen Gas: Highly flammable and can form explosive mixtures with air. Hydrogenation reactions should be carried out in a properly rated and maintained pressure reactor.

  • Solvents: Many organic solvents used are flammable and may have associated health risks. Consult the Safety Data Sheet (SDS) for each solvent.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

References

Application Notes & Protocols: The Strategic Use of 2-Isopropyl-6-methylaniline in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Steric Hindrance in Advanced Synthesis

In the landscape of modern pharmaceutical development, the synthesis of Active Pharmaceutical Ingredients (APIs) requires building blocks that offer precise control over molecular architecture.[1][2] 2-Isopropyl-6-methylaniline, a sterically hindered primary aromatic amine, serves as a quintessential example of such a scaffold. Its structure, characterized by the bulky isopropyl and methyl groups positioned ortho to the amine functionality, is not a limitation but a strategic asset. This steric shielding governs the reactivity of the amine group and the aromatic ring, enabling selective transformations that are often challenging with less substituted anilines.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound. We will delve into a robust protocol for its preparation and explore its utility in N-alkylation reactions—a cornerstone transformation in the synthesis of countless pharmaceutical intermediates. The causality behind experimental choices will be explained, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Synthesis of this compound: A Foundational Protocol

The accessibility of this compound is a prerequisite for its use as a pharmaceutical intermediate. A direct and efficient method for its synthesis is the Friedel-Crafts alkylation of o-toluidine with propylene, catalyzed by a Lewis acid such as aluminum trichloride (AlCl₃).[4] This one-step process provides a cost-effective route to this valuable building block.

Reaction Principle

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, AlCl₃, activates the propylene, facilitating the generation of an isopropyl carbocation or a polarized complex. This electrophile then preferentially attacks the electron-rich ortho-position of o-toluidine that is not already occupied, leading to the desired this compound.

G cluster_reactants Reactants cluster_product Product o-Toluidine o-Toluidine Reaction + o-Toluidine->Reaction Propylene Propylene Propylene->Reaction IMA This compound Catalyst AlCl₃ Catalyst->Reaction Catalyst Reaction->IMA Alkylation caption Synthesis of this compound.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis via Friedel-Crafts Alkylation

This protocol is adapted from established industrial methods.[4]

Materials:

  • o-Toluidine (≥99%)

  • Aluminum trichloride (anhydrous, ≥99%)

  • Propylene gas

  • Nitrogen gas (high purity)

  • Toluene (anhydrous)

  • Deionized water

  • 1L Autoclave reactor equipped with mechanical stirring, gas inlet, pressure gauge, and temperature control.

Procedure:

  • Reactor Setup: Ensure the autoclave is clean, dry, and has been leak-tested. Assemble the apparatus and prepare for an inert atmosphere.

  • Charging Reactants: Under a nitrogen atmosphere, charge the autoclave with o-toluidine (e.g., 100g, 0.93 mol) and anhydrous aluminum trichloride (e.g., 133g, 1.0 mol).

    • Causality Note: Anhydrous AlCl₃ is crucial as moisture will deactivate the catalyst. A slight molar excess of the catalyst ensures complete activation of the substrate.

  • Inerting: Seal the reactor and purge the headspace with nitrogen gas 2-3 times to remove all air and moisture. Pressurize to ~0.2 MPa with nitrogen and vent.

    • Causality Note: Removing oxygen prevents potential side reactions and ensures the safety of handling flammable propylene gas under pressure and heat.

  • Propylene Introduction: Introduce propylene gas into the reactor until a pressure of 1 MPa is reached.

  • Reaction: Begin stirring and heat the reactor to 140 °C. Maintain this temperature and pressure for 4 hours. Monitor the reaction progress via in-situ sampling if possible (GC-MS).

    • Causality Note: These conditions are optimized to favor the mono-alkylation at the desired position while minimizing poly-alkylation byproducts.[4]

  • Quenching: After the reaction is complete, cool the reactor to room temperature. Carefully and slowly add anhydrous toluene to the reaction mixture. Submerge the reactor in an ice bath and quench the reaction by the dropwise addition of water. This process is highly exothermic.

    • Causality Note: The quench must be performed slowly and with cooling to control the exothermic decomposition of the aluminum chloride-amine complex. Toluene is added to help solubilize the organic product and manage the viscosity.

  • Work-up & Purification: Transfer the quenched mixture to a separatory funnel. Add more water to dissolve the inorganic salts. Separate the upper organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.

Data Summary
ParameterValueReference
Reaction Temperature130-150 °C[4]
Reaction Time4-5 hours[4]
Propylene Pressure0.9-1.2 MPa[4]
CatalystAluminum trichloride[4]
Typical Yield~20% (unoptimized)[4]
Product Purity>98.5%[4]

Application in N-Alkylation: The "Borrowing Hydrogen" Strategy

A primary application of anilines in pharmaceutical synthesis is their N-alkylation to form secondary and tertiary amines.[5] Modern catalytic methods, such as the "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" strategy, offer a green and highly efficient alternative to traditional alkylation with alkyl halides.[6][7] This methodology uses alcohols as alkylating agents, with water being the only byproduct, thus exhibiting high atom economy.

Mechanistic Overview

The BH catalytic cycle, typically mediated by transition metals like Ruthenium or Iridium, is an elegant process.[8]

  • Dehydrogenation: The metal catalyst reversibly oxidizes the alcohol to an in-situ generated aldehyde, "borrowing" its hydrogen atoms to form a metal-hydride species.

  • Condensation: The sterically hindered this compound condenses with the aldehyde to form a Schiff base (imine), releasing a molecule of water.

  • Reduction: The metal-hydride species then reduces the imine to the corresponding N-alkylated aniline product.

  • Catalyst Regeneration: In the final step, the catalyst is regenerated, ready to initiate another cycle.

G cluster_reactants Inputs cluster_products Outputs M [Ru] Catalyst MH2 [Ru]-H₂ (Hydride) M->MH2 + R-CH₂OH (Dehydrogenation) MH2->M + Imine (Reduction) Alcohol R-CH₂OH Aldehyde R-CHO Aniline Ar-NH₂ AlkylatedAniline Ar-NH-CH₂-R Water H₂O Imine Ar-N=CH-R Aldehyde->Imine + Ar-NH₂ (Condensation) caption The 'Borrowing Hydrogen' catalytic cycle.

Caption: The 'Borrowing Hydrogen' catalytic cycle.

Protocol: Ruthenium-Catalyzed N-Alkylation of this compound

This protocol is a representative example based on catalytic systems developed for aniline alkylation.[8]

Materials:

  • This compound (substrate)

  • Benzyl alcohol (alkylating agent)

  • [RuCl₂(p-cymene)]₂ (catalyst precursor)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (ligand)

  • Potassium carbonate (K₂CO₃, base)

  • p-Xylene (anhydrous, degassed)

  • Schlenk tube or similar reaction vessel for inert atmosphere chemistry.

Procedure:

  • Reactor Setup: In a glovebox or under a positive flow of argon, add [RuCl₂(p-cymene)]₂ (e.g., 0.0025 mmol, 5 mol% Ru), dppf ligand (e.g., 6 mol%), and K₂CO₃ (10 mol%) to a dry Schlenk tube equipped with a stir bar.

  • Adding Reagents: Add this compound (0.10 mmol) and p-xylene (0.15 mL). Finally, add benzyl alcohol (0.12 mmol) via syringe.

    • Causality Note: Using degassed solvent and maintaining an inert atmosphere is critical to prevent oxidation of the catalyst and the aniline substrate, which can lead to catalyst deactivation and byproduct formation.[9] The base (K₂CO₃) is essential for the catalytic cycle, facilitating the dehydrogenation step.[8]

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath or heating block at 140 °C. Stir the reaction for 21-24 hours.

    • Causality Note: High temperature is typically required to drive the catalytic cycle, especially the initial dehydrogenation of the alcohol.[8]

  • Monitoring: The reaction can be monitored by taking small aliquots (under inert conditions) and analyzing by TLC or GC-MS to determine the consumption of the starting material.

  • Work-up: After the reaction is complete (as determined by monitoring), cool the mixture to room temperature. Quench the reaction with water and extract the product with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure N-benzylated product.

Safety and Handling

Working with this compound and its reagents requires strict adherence to safety protocols.

CompoundCAS NumberKey Hazards (GHS Statements)Recommended Precautions
This compound 5266-85-3H226: Flammable liquid and vapor. H302/312/332: Harmful if swallowed, in contact with skin, or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation.Keep away from heat/sparks.[10] Wear protective gloves, clothing, and eye protection. Use only in a well-ventilated fume hood.[11]
Aluminum trichloride 7446-70-0H314: Causes severe skin burns and eye damage. EUH014: Reacts violently with water.Handle in a dry environment (glovebox or under inert gas). Wear acid-resistant gloves and face shield. Have a neutralizing agent ready.
o-Toluidine 95-53-4H301/311/331: Toxic if swallowed, in contact with skin, or if inhaled. H317: May cause an allergic skin reaction. H350: May cause cancer. H410: Very toxic to aquatic life with long lasting effects.Handle as a known carcinogen. Use stringent containment procedures. Avoid all contact.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Catalyst deactivation (moisture/air).2. Insufficient temperature or reaction time.3. Impure starting materials.1. Ensure rigorous inert atmosphere techniques and use anhydrous/degassed solvents.[9]2. Increase temperature in increments (e.g., 10 °C) or prolong reaction time, monitoring by GC/TLC.3. Purify starting materials before use.
Formation of Byproducts (e.g., oxidative coupling, dialkylation)1. Presence of oxygen.2. Reaction temperature is too high.3. Incorrect stoichiometry of reactants.1. Improve inerting of the reaction vessel; use freeze-pump-thaw cycles for solvent degassing.[9]2. Screen lower reaction temperatures.3. Use a slight excess of the limiting reagent (often the aniline) to minimize dialkylation if it's the less valuable component.
Difficult Purification 1. Product and starting material have similar polarity.2. Catalyst residues interfering with chromatography.1. Optimize flash chromatography (e.g., use a shallow solvent gradient, try different solvent systems).2. Perform an aqueous wash or pass the crude mixture through a small plug of silica gel before full purification to remove catalyst salts.

References

Application Note: A Robust HPLC Method for the Analysis of 2-Isopropyl-6-methylaniline and its Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Isopropyl-6-methylaniline. The protocol is designed for researchers, scientists, and drug development professionals, providing a reliable methodology for purity assessment and the analysis of reaction mixtures. The method is developed based on reversed-phase chromatography, ensuring high resolution and sensitivity. This document provides in-depth technical guidance, including the scientific rationale behind the chosen parameters, and a comprehensive protocol for immediate implementation in a laboratory setting.

Introduction

This compound (CAS No. 5266-85-3) is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1][2] Its chemical structure, an aniline derivative with isopropyl and methyl substitutions on the aromatic ring, makes it a versatile building block. The purity of this intermediate is critical as impurities can affect the yield, purity, and safety of the final product. Therefore, a reliable and accurate analytical method is essential for monitoring its purity and for the analysis of its reaction mixtures during synthesis.

This application note describes a stability-indicating HPLC method that can effectively separate this compound from its potential process-related impurities and degradation products.

Scientific Rationale and Method Development

The development of this HPLC method was guided by the physicochemical properties of this compound and general principles of chromatography for aromatic amines.

  • Chromatographic Mode: Reversed-phase HPLC was selected due to the non-polar nature of this compound (LogP: ~3.28).[3] A C18 stationary phase provides excellent retention and separation for such aromatic compounds.

  • Mobile Phase Selection: A mobile phase consisting of acetonitrile and water offers a good balance of solvent strength for eluting the analyte with a reasonable retention time. The addition of a small amount of formic acid to the mobile phase serves two key purposes:

    • It protonates the analyte, leading to sharper peaks and improved peak shape.

    • It controls the ionization of silanol groups on the silica-based stationary phase, minimizing peak tailing.

  • Detection: this compound contains a chromophore (the aniline ring) that absorbs UV radiation. A UV detector set at an appropriate wavelength provides high sensitivity and specificity for this compound. Based on the UV spectra of similar aromatic amines, a wavelength of 254 nm was chosen for detection.

HPLC Method Parameters

The following table summarizes the optimized HPLC method parameters for the analysis of this compound.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-10 min, 40-90% B; 10-12 min, 90% B; 12.1-15 min, 40% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 15 minutes

Experimental Protocol

Reagents and Materials
  • This compound reference standard (Purity ≥ 99%)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with acetonitrile to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (for Reaction Mixture Analysis)
  • Accurately weigh approximately 50 mg of the reaction mixture into a 50 mL volumetric flask.

  • Add approximately 30 mL of acetonitrile and sonicate for 10 minutes to ensure complete dissolution.

  • Dilute to volume with acetonitrile and mix well.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Analysis and Interpretation

The concentration of this compound in a sample is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the working standard solutions.

Potential Impurities: The synthesis of this compound from o-toluidine and propylene may result in the following impurities:

  • Unreacted o-toluidine

  • Over-alkylated products (e.g., 2,6-diisopropyl-aniline)

  • Positional isomers

The developed HPLC method should be able to separate these impurities from the main analyte peak. Peak identification can be confirmed using a mass spectrometer or by injecting individual impurity standards if available.

Method Validation (Self-Validating System)

To ensure the trustworthiness of the results, the method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from any impurity peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve with a correlation coefficient (r²) > 0.999 is expected.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Workflow and Data Analysis Diagram

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting StandardPrep Prepare Standard Solutions (1-100 µg/mL) Injection Inject into HPLC System StandardPrep->Injection SamplePrep Prepare Reaction Mixture Sample (approx. 1 mg/mL) SamplePrep->Injection Chromatography Chromatographic Separation (C18 Column, Gradient Elution) Injection->Chromatography Detection UV Detection at 254 nm Chromatography->Detection Integration Peak Integration & Area Measurement Detection->Integration Calibration Generate Calibration Curve Integration->Calibration Standards Quantification Quantify Analyte & Impurities Integration->Quantification Samples Calibration->Quantification Report Generate Final Report Quantification->Report

Caption: HPLC analysis workflow.

Potential Reaction Pathway and Impurities

The following diagram illustrates a potential synthetic route to this compound and highlights possible impurities.

Reaction_Pathway oToluidine o-Toluidine MainProduct This compound oToluidine->MainProduct Impurity1 Unreacted o-Toluidine oToluidine->Impurity1 Incomplete Reaction Propylene Propylene Propylene->MainProduct Catalyst AlCl3 Catalyst->MainProduct Impurity2 Over-alkylation Product (e.g., 2,6-diisopropylaniline) MainProduct->Impurity2 Side Reaction Impurity3 Positional Isomers MainProduct->Impurity3 Isomerization

Caption: Synthesis and potential impurities.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of this compound and its reaction mixtures. The method is sensitive, specific, and based on sound scientific principles, making it suitable for quality control and research and development applications in the pharmaceutical and chemical industries.

References

Application Note: Quantitative Analysis of 2-Isopropyl-6-methylaniline by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and a robust protocol for the selective and sensitive quantification of 2-Isopropyl-6-methylaniline (CAS No. 5266-85-3) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key chemical intermediate in various manufacturing processes, including the synthesis of certain pharmaceuticals and agricultural products. Its monitoring is crucial for ensuring final product purity, assessing environmental contamination, and safeguarding occupational health. The methodology detailed herein is designed for researchers, scientists, and drug development professionals, offering a validated framework from sample preparation to final data analysis. We emphasize the rationale behind key procedural steps to ensure methodological robustness and reproducibility.

Introduction and Scientific Background

This compound, also known as 6-Isopropyl-o-toluidine, is an alkylated aromatic amine.[1][2] Due to the widespread use of aniline derivatives in industrial synthesis, reliable analytical methods are essential for their detection and quantification in diverse matrices.[3] The potential toxicity and environmental impact of aniline compounds necessitate sensitive and specific analytical techniques.[3]

Gas chromatography (GC) is an ideal separation technique for volatile and semi-volatile compounds like this compound, offering high-resolution separation of complex mixtures.[3] When coupled with Mass Spectrometry (MS), the technique provides unparalleled selectivity and sensitivity, allowing for definitive identification based on the analyte's unique mass spectrum and fragmentation pattern.[4] This GC-MS method is presented as a reliable alternative to HPLC, which may be complicated by the polar nature of some amines, and provides a robust platform for quality control and research applications.[5][6]

Physicochemical Properties of this compound

Understanding the analyte's properties is fundamental to developing an effective GC-MS method. These characteristics directly influence choices regarding sample preparation, injection temperature, and chromatographic conditions.

PropertyValueSource
CAS Number 5266-85-3[7]
Molecular Formula C₁₀H₁₅N[7][8]
Molecular Weight 149.23 g/mol [7][8]
Boiling Point 236.2 °C at 760 mmHg[7][9]
Flash Point 97.8 °C[7]
Vapor Pressure 0.048 mmHg at 25°C[7]
LogP 3.28[7]
Appearance Clear red to brown liquid[7]

The compound's boiling point and vapor pressure indicate sufficient volatility for GC analysis without requiring derivatization, a chemical modification often needed for less volatile or highly polar compounds to improve their chromatographic behavior.[10][11]

Experimental Workflow and Protocol

The overall analytical workflow is designed for accuracy and efficiency, moving from sample acquisition to final data reporting.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Acquisition (e.g., Water, Soil, Raw Material) Extraction Liquid-Liquid or Solid-Liquid Extraction Sample->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Filter Filtration (0.22 µm) Concentration->Filter Injection GC Injection (Splitless Mode) Filter->Injection Separation Chromatographic Separation (HP-5ms Column) Injection->Separation Ionization Electron Ionization (EI) 70 eV Separation->Ionization Integration Peak Integration Detection Mass Detection (Scan or SIM Mode) Ionization->Detection Detection->Integration Calibration Quantification via Calibration Curve Integration->Calibration Report Final Report Generation Calibration->Report

Caption: Overall workflow for the GC-MS analysis of this compound.

Reagents and Standards
  • Solvents: Methylene chloride, Toluene, n-Hexane, Methanol (Pesticide or HPLC grade).

  • Reagents: Anhydrous sodium sulfate, Sodium hydroxide (1.0 M).[3][12]

  • Standards: this compound (≥97% purity). Internal Standard (IS), e.g., 1,4-dichlorobenzene-d₄ or N-methylaniline. The choice of IS should be based on similar chemical properties and chromatographic behavior without co-eluting with the target analyte.[3][13]

Standard Preparation
  • Primary Stock Solution (1000 mg/L): Accurately weigh approximately 10.0 mg of pure this compound and dissolve it in 10.0 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0, 20.0 µg/mL) by serially diluting the primary stock solution in toluene or n-hexane.[3][13]

  • Internal Standard Spiking: If using an internal standard, spike each calibration standard and sample with the IS to a final constant concentration (e.g., 10 µg/mL).[13]

Sample Preparation Protocol (Aqueous Matrix Example)

This protocol is adapted from established methods for aniline analysis in water, such as EPA Method 8131.[3][12]

  • pH Adjustment: Measure 500 mL of the aqueous sample into a 1 L separatory funnel. Adjust the pH to >11 using 1.0 M Sodium Hydroxide. This basification ensures the aniline is in its free base form, which is more soluble in organic solvents.[3][12]

  • Liquid-Liquid Extraction (LLE): Add 60 mL of methylene chloride to the separatory funnel. Shake vigorously for 2 minutes, periodically venting pressure. Allow the layers to separate.

  • Combine Extracts: Drain the lower organic layer into a flask. Repeat the extraction two more times with fresh 60 mL portions of methylene chloride, combining all organic extracts.

  • Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water, which can damage the GC column.[3]

  • Concentration & Solvent Exchange: Concentrate the extract to approximately 1-2 mL using a gentle stream of nitrogen or a rotary evaporator. Add 3-4 mL of toluene and continue concentrating to a final volume of 1.0 mL. Toluene is a more suitable final solvent for many GC systems.[12]

  • Final Preparation: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis. If particulates are visible, filter through a 0.22 µm syringe filter.[10]

GC-MS Instrumentation and Parameters

The following parameters are a robust starting point and should be optimized for the specific instrument in use.

Gas Chromatography (GC) Conditions
ParameterRecommended SettingRationale
GC System Agilent 7890 or equivalentA standard, reliable GC system suitable for capillary columns.[14]
Injection Port Splitless Mode, 280 °CSplitless injection is crucial for trace analysis to ensure maximum analyte transfer to the column.[13][14] The high temperature ensures rapid volatilization of the analyte.
Injection Volume 1 µLA standard volume for capillary GC that prevents column overloading.[3][13]
Carrier Gas Helium, Constant Flow @ 1.0 mL/minHelium is an inert and efficient carrier gas for MS applications.[13]
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% diphenyl-95% dimethylpolysiloxane (e.g., HP-5ms, DB-5)This non-polar column is a workhorse for separating a wide range of semi-volatile organic compounds, including alkylated anilines.[3][15]
Oven Program Initial 80°C (hold 2 min), ramp 15°C/min to 200°C, ramp 25°C/min to 290°C (hold 5 min)The temperature program is designed to provide good peak shape for the analyte while allowing for the elution of heavier matrix components. This is a typical program for semi-volatile analysis.[14][16]
Mass Spectrometry (MS) Conditions
ParameterRecommended SettingRationale
MS System Agilent 7000 Series Triple Quadrupole or 5977 Single QuadrupoleProvides the necessary sensitivity and selectivity.[14]
Ionization Mode Electron Ionization (EI)Standard ionization technique providing reproducible, library-searchable mass spectra.[14]
Ionization Energy 70 eVThe standard energy for EI, which generates consistent and characteristic fragmentation patterns.[14]
Source Temp. 230 °CPrevents condensation of analytes within the ion source.[13]
Quadrupole Temp. 150 °CEnsures stable mass filtering.[13]
Transfer Line 280 °CPrevents analyte loss or degradation between the GC and MS.[14]
Acquisition Mode Full Scan (m/z 50-350) and/or Selected Ion Monitoring (SIM)Full Scan is used for initial method development and qualitative identification. SIM is used for enhanced sensitivity and quantitative analysis.
SIM Mode for Quantification

For high-sensitivity quantification, monitor the following ions for this compound. The most abundant, unique ion should be used for quantification, with others serving as qualifiers for confirmation.

  • Quantifier Ion: m/z 134 (M-15, loss of a methyl group, typically the base peak)

  • Qualifier Ions: m/z 149 (Molecular ion, M⁺), m/z 119[2]

Fragmentation Parent [C₁₀H₁₅N]⁺˙ m/z 149 LossMethyl [C₉H₁₂N]⁺ m/z 134 Parent->LossMethyl - CH₃˙ FurtherFrag [C₈H₉N]⁺ m/z 119 LossMethyl->FurtherFrag - CH₃˙

Caption: Proposed primary fragmentation pathway for this compound in EI-MS.

Method Validation and Quality Control

To ensure the trustworthiness of results, the method must be validated according to established guidelines.[17]

Validation ParameterAcceptance CriteriaPurpose
Linearity (r²) > 0.995Demonstrates a proportional response of the instrument to analyte concentration.[18]
Accuracy (% Recovery) 80 - 120%Measures the closeness of the measured value to the true value, typically assessed via matrix spikes.[18]
Precision (%RSD) < 15%Measures the reproducibility of the method under the same operating conditions.[18]
Limit of Detection (LOD) S/N ≥ 3The lowest concentration of analyte that can be reliably detected.
Limit of Quantitation (LOQ) S/N ≥ 10The lowest concentration of analyte that can be accurately quantified.[17]

Quality Control (QC) Measures:

  • Method Blank: An analyte-free matrix processed alongside samples to check for contamination.

  • Laboratory Control Spike (LCS): A clean matrix spiked with a known analyte concentration to monitor method performance.

  • Matrix Spike / Matrix Spike Duplicate (MS/MSD): Aliquots of a sample spiked with a known analyte concentration to assess matrix effects on accuracy and precision.

Conclusion

The GC-MS method detailed in this application note provides a robust, selective, and sensitive protocol for the quantitative analysis of this compound. By leveraging a standard non-polar capillary column and electron ionization mass spectrometry, this method can be readily implemented in laboratories equipped with standard GC-MS instrumentation. The provided protocols for sample preparation and instrument parameters serve as a validated starting point for method development and routine analysis in pharmaceutical, environmental, and quality control settings. Adherence to the outlined validation and quality control procedures will ensure the generation of high-quality, defensible data.

References

Application Note: NMR Spectroscopic Characterization of 2-Isopropyl-6-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol and in-depth analysis for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 2-isopropyl-6-methylaniline. As a sterically hindered primary amine, this compound and its derivatives are of significant interest in synthetic chemistry, particularly in the development of ligands for catalysis and as precursors for pharmacologically active molecules. Accurate structural elucidation is paramount, and NMR spectroscopy provides a powerful, non-destructive method to confirm the molecular structure and purity. This document outlines the complete workflow from sample preparation to the definitive assignment of ¹H and ¹³C NMR signals, supported by established principles of chemical shift theory and spin-spin coupling.

Introduction: The Structural Significance of this compound

This compound, a disubstituted aniline, presents a unique electronic and steric environment around the aromatic ring. The interplay of the electron-donating amino group and the alkyl substituents (isopropyl and methyl) at the ortho positions significantly influences the chemical shifts of the aromatic protons and carbons. Furthermore, the steric hindrance imposed by the bulky isopropyl group can affect the conformation of the molecule and the rotational freedom around the C-N bond, which can be probed by NMR. A thorough NMR characterization is therefore essential for researchers working with this molecule to ensure its identity and purity, and to understand its chemical behavior in subsequent reactions.

Predicted ¹H and ¹³C NMR Spectral Analysis

The analysis of the ¹H and ¹³C NMR spectra of this compound is based on fundamental principles of NMR spectroscopy, including chemical shift trends, substituent effects in aromatic systems, and spin-spin coupling phenomena.[1][2]

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the amino protons, and the protons of the isopropyl and methyl groups.

  • Aromatic Region (δ 6.5-7.5 ppm): The three protons on the benzene ring will exhibit a characteristic splitting pattern. Due to the ortho and para relationships, a triplet and a doublet are expected. The proton at the C4 position (para to the methyl group) is expected to be a triplet due to coupling with the two equivalent protons at C3 and C5. The protons at C3 and C5 are expected to appear as a doublet, coupled to the C4 proton. The electron-donating nature of the amino and alkyl groups will shield these protons, causing them to resonate at a relatively high field (lower ppm) compared to benzene (δ 7.34 ppm).

  • Amino Protons (Variable Chemical Shift): The two protons of the primary amine (-NH₂) will typically appear as a broad singlet. The chemical shift of these protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

  • Isopropyl Group Protons: This group will give rise to two signals: a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The septet arises from the coupling of the methine proton with the six methyl protons. The doublet is due to the coupling of the methyl protons with the single methine proton.

  • Methyl Group Protons: The protons of the methyl group directly attached to the aromatic ring will appear as a singlet in the upfield region of the spectrum.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule.

  • Aromatic Carbons (δ 110-150 ppm): The six carbons of the benzene ring will have different chemical shifts due to the varying electronic environments created by the substituents. The carbons bearing the amino, isopropyl, and methyl groups (C1, C2, and C6) will be significantly affected. The ipso-carbon attached to the amino group (C1) is expected to be deshielded. The carbons ortho and para to the strongly electron-donating amino group will be shielded (shifted to a lower ppm value).[3]

  • Aliphatic Carbons (δ 10-40 ppm): The carbons of the isopropyl and methyl groups will resonate in the upfield region of the spectrum. The methine carbon of the isopropyl group will be at a lower field than the methyl carbons.

Experimental Protocol

This section provides a step-by-step methodology for the preparation of a this compound sample and the acquisition of high-quality NMR spectra.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.[4][5]

  • Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Sample Concentration: For a standard ¹H NMR spectrum, dissolve 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.[6]

  • Sample Purity: Ensure the sample is free of particulate matter and paramagnetic impurities, as these can degrade the quality of the NMR spectrum. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • NMR Tube: Use a clean, high-quality 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing ¹H and ¹³C NMR spectra to 0.00 ppm. However, modern spectrometers can also reference the spectra to the residual solvent peak.[7]

NMR Data Acquisition

The following parameters are recommended for a standard NMR spectrometer (e.g., 400 MHz).

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

    • Number of Scans: 16 to 64 scans.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A range of -2 to 12 ppm is typically sufficient.

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for each carbon.

    • Number of Scans: 1024 or more scans, depending on the sample concentration.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: A range of 0 to 200 ppm is standard for most organic molecules.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Data Presentation: Tabulated NMR Data

The following table summarizes the expected chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz for this compound in CDCl₃.

Assignment ¹H NMR (δ, ppm) Multiplicity J (Hz) ¹³C NMR (δ, ppm)
-NH₂~3.6br s--
Ar-H (C4-H)~6.9t~7.6122.0
Ar-H (C3-H, C5-H)~6.8d~7.6126.5
-CH(CH₃)₂~3.1sept~6.827.5
Ar-CH₃~2.2s-17.5
-CH(CH₃)₂~1.2d~6.822.5
Ar-C-NH₂ (C1)---143.0
Ar-C-CH(CH₃)₂ (C2)---135.0
Ar-C-CH₃ (C6)---128.0

Note: The chemical shifts are approximate and can vary slightly based on experimental conditions.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the NMR characterization process.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound Dissolve Dissolve Sample->Dissolve Solvent Deuterated Solvent (CDCl₃) Solvent->Dissolve NMR_Tube NMR Tube Spectrometer NMR Spectrometer (400 MHz) NMR_Tube->Spectrometer Dissolve->NMR_Tube Transfer & Filter H1_Acq ¹H NMR Acquisition Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition Spectrometer->C13_Acq Processing Fourier Transform, Phasing, Baseline Correction H1_Acq->Processing C13_Acq->Processing Analysis Peak Assignment & Structural Elucidation Processing->Analysis Report Final Report Analysis->Report

Caption: Workflow for NMR characterization.

Conclusion

NMR spectroscopy is an indispensable tool for the unambiguous structural characterization of this compound. By following the detailed protocols outlined in this application note, researchers can confidently verify the identity and purity of their samples. The analysis of both ¹H and ¹³C NMR spectra provides a complete picture of the molecular structure, with the chemical shifts and coupling patterns serving as a unique fingerprint for this compound. This guide serves as a valuable resource for scientists and professionals in the fields of chemical research and drug development.

References

Application Note: FT-IR Analysis of 2-Isopropyl-6-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

2-Isopropyl-6-methylaniline is an important chemical intermediate used in the synthesis of various industrial and pharmaceutical compounds. Its molecular structure, featuring a primary aromatic amine, an isopropyl group, and a methyl group on the benzene ring, gives it unique chemical properties.[1][2] Accurate identification and characterization of this compound are crucial for quality control and process monitoring. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the functional groups present in a molecule by measuring its absorption of infrared radiation.[3][4] This application note provides a comprehensive guide to the FT-IR analysis of this compound, detailing the interpretation of its spectrum and a protocol for sample analysis.

Principles of FT-IR Spectroscopy for Aromatic Amines

FT-IR spectroscopy is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds.[4] For this compound, the key functional groups and their expected vibrational modes are:

  • N-H Vibrations (Primary Amine): Primary amines (R-NH₂) are characterized by two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region.[5][6] These correspond to the asymmetric and symmetric stretching of the N-H bonds.[7] Aromatic amines tend to show these absorptions at slightly higher frequencies than their aliphatic counterparts.[8][9] Additionally, a characteristic N-H bending (scissoring) vibration is typically observed in the 1650-1580 cm⁻¹ range.[10]

  • C-H Vibrations: The molecule contains both aromatic (sp²) and aliphatic (sp³) C-H bonds, which absorb in different regions. Aromatic C-H stretching vibrations appear at wavenumbers slightly above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[11][12] Aliphatic C-H stretching from the isopropyl and methyl groups occurs just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).[12][13]

  • C=C Aromatic Ring Vibrations: The stretching of the carbon-carbon double bonds within the aromatic ring results in characteristic absorptions in the 1625-1430 cm⁻¹ region.[14] These bands can provide information about the substitution pattern on the ring.[11][15]

  • C-N Vibrations: The stretching vibration of the C-N bond in aromatic amines is typically observed in the 1335-1250 cm⁻¹ range.[5][10]

Experimental Protocol: ATR-FT-IR Analysis

Attenuated Total Reflectance (ATR) is a widely used sampling technique for FT-IR because it requires minimal sample preparation and is suitable for liquid samples like this compound.[16][17]

Instrumentation and Materials
  • FT-IR Spectrometer equipped with an ATR accessory (e.g., diamond crystal).

  • This compound sample (liquid).[1][18]

  • Solvent for cleaning the ATR crystal (e.g., isopropanol).

  • Lint-free wipes.

Step-by-Step Procedure
  • Instrument Setup:

    • Ensure the FT-IR spectrometer and ATR accessory are clean and properly aligned.

    • Select the desired spectral range, typically 4000 to 400 cm⁻¹, and a suitable resolution (e.g., 4 cm⁻¹).[3]

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal, acquire a background spectrum. This will account for any atmospheric (CO₂, H₂O) and instrumental interferences.

  • Sample Application:

    • Place a small drop of the this compound liquid sample directly onto the center of the ATR crystal.[3][16] Ensure the crystal surface is completely covered.

  • Sample Spectrum Acquisition:

    • Acquire the FT-IR spectrum of the sample. To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32 scans).[3]

  • Data Processing and Analysis:

    • The acquired sample spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption peaks corresponding to the functional groups of this compound.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a lint-free wipe to prevent cross-contamination between samples.[16][19]

Data Interpretation and Expected Spectral Features

The FT-IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands. The table below summarizes the anticipated vibrational frequencies and their assignments.

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupIntensity
3400-3500Asymmetric N-H StretchPrimary Aromatic AmineMedium
3300-3400Symmetric N-H StretchPrimary Aromatic AmineMedium
3000-3100C-H StretchAromatic (sp²)Medium to Weak
2850-2970C-H StretchAliphatic (sp³) - Isopropyl, MethylStrong
1580-1650N-H Bend (Scissoring)Primary AmineMedium to Strong
1400-1600C=C StretchAromatic RingMedium to Strong
1335-1250C-N StretchAromatic AmineStrong
665-910N-H WagPrimary AmineBroad, Strong

Table 1: Expected FT-IR vibrational frequencies for this compound.[5][10][11][12][20]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the FT-IR analysis of a liquid sample using an ATR accessory.

FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis Start Start Clean_ATR Clean ATR Crystal Start->Clean_ATR Background Acquire Background Spectrum Clean_ATR->Background Apply_Sample Apply Liquid Sample to ATR Crystal Background->Apply_Sample Sample_Scan Acquire Sample Spectrum Apply_Sample->Sample_Scan Process Process Data (Background Correction) Sample_Scan->Process Interpret Interpret Spectrum (Identify Functional Groups) Process->Interpret Report Generate Report Interpret->Report

Caption: Workflow for ATR-FT-IR Analysis.

Conclusion

FT-IR spectroscopy, particularly with an ATR sampling accessory, is a rapid and reliable method for the structural characterization of this compound. By identifying the characteristic vibrational frequencies of its primary amine, aromatic, and aliphatic functional groups, researchers and drug development professionals can confirm the identity and purity of the compound, ensuring its suitability for downstream applications. The protocol outlined in this application note provides a straightforward and effective procedure for obtaining high-quality FT-IR spectra for this and similar liquid analytes.

References

Application Note & Protocol: Diazotization of Sterically Hindered 2-Isopropyl-6-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge and Utility of Hindered Diazonium Salts

The diazotization of primary aromatic amines is a foundational transformation in organic synthesis, converting the amino group into a highly versatile diazonium moiety (-N₂⁺). This functional group is an outstanding leaving group (N₂ gas), enabling a vast array of subsequent substitution reactions.[1][2][3] While the diazotization of simple anilines is well-established, substrates bearing significant steric hindrance, such as 2-isopropyl-6-methylaniline, present unique challenges. The bulky ortho-substituents can impede the approach of the nitrosating agent, potentially affecting reaction kinetics and requiring carefully optimized conditions.

This application note provides a comprehensive, field-tested protocol for the successful diazotization of this compound. The resulting diazonium salt is a critical intermediate for synthesizing a range of complex molecules, including specialized agrochemicals, pharmaceuticals, and custom dyes, where precise substitution patterns on the aromatic ring are paramount. We will delve into the mechanistic underpinnings, a detailed step-by-step experimental workflow, critical safety protocols, and the synthetic applications of the resulting intermediate.

The Underlying Mechanism: A Stepwise View

The conversion of this compound to its corresponding diazonium salt proceeds through a well-understood, multi-step mechanism. The entire process must be conducted at low temperatures (typically 0-5 °C) to ensure the stability of the final diazonium salt.[4][5][6][7][8]

  • Generation of the Nitrosating Agent: The reaction begins with the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[3][8][9]

  • Formation of the Nitrosonium Ion: Nitrous acid is then protonated by the excess strong acid and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺). This is the key species that reacts with the amine.[5][9]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound attacks the nitrosonium ion.

  • Proton Transfer & Tautomerization: A series of deprotonation and protonation steps (tautomerization) follows, leading to the formation of a diazohydroxide intermediate.[9]

  • Dehydration: The final step involves the protonation of the hydroxyl group by the acid, followed by the elimination of water, to yield the stable arenediazonium ion.[5][9] The stability of this ion is enhanced by the delocalization of the positive charge into the aromatic ring.[5][10]

Diazotization_Mechanism Figure 1: Mechanism of Diazotization cluster_0 Step 1: Formation of Nitrous Acid cluster_1 Step 2: Formation of Nitrosonium Ion cluster_2 Steps 3-5: Reaction with Amine NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 + HCl HCl HCl HNO2_2 HNO₂ H2O_NO H₂O⁺-N=O HNO2_2->H2O_NO + H⁺ NO_plus N=O⁺ (Nitrosonium Ion) H2O_NO->NO_plus - H₂O Amine Ar-NH₂ (this compound) N_Nitrosamine Ar-NH₂⁺-N=O Amine->N_Nitrosamine + NO⁺ Diazohydroxide Ar-N=N-OH N_Nitrosamine->Diazohydroxide Tautomerization (-H⁺, +H⁺) Diazonium Ar-N₂⁺ (Diazonium Ion) Diazohydroxide->Diazonium + H⁺, -H₂O Experimental_Workflow Figure 2: Experimental Workflow A 1. Prepare Aniline Salt Dissolve this compound in conc. HCl and water. B 2. Cool to 0-5 °C Place flask in a vigorously stirred ice/salt bath. A->B D 4. Diazotization Add NaNO₂ solution dropwise to aniline salt, keeping temp < 5 °C. B->D C 3. Prepare NaNO₂ Solution Dissolve sodium nitrite in cold deionized water. C->D E 5. Stir and Monitor Stir for 15-30 min post-addition. Test with starch-iodide paper. D->E F 6. Quench Excess HNO₂ Add urea or sulfamic acid until starch-iodide test is negative. E->F G 7. Immediate Use Proceed to the next synthetic step with the cold diazonium salt solution. F->G

References

Application Notes and Protocols: Coupling Reactions of 2-Isopropyl-6-methylaniline Diazonium Salts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Reactivity of Sterically Encumbered Diazonium Salts

Aromatic diazonium salts are venerable and exceptionally versatile intermediates in organic synthesis, serving as precursors to a vast array of functionalized aromatic compounds. Their ability to undergo coupling reactions, such as azo coupling and palladium-catalyzed cross-coupling reactions, has cemented their importance in the synthesis of dyes, pharmaceuticals, and advanced materials.[1][2] This guide focuses on the unique chemistry of diazonium salts derived from 2-isopropyl-6-methylaniline, a sterically hindered primary aromatic amine.

The presence of bulky isopropyl and methyl groups ortho to the amino functionality introduces significant steric encumbrance. This steric shield profoundly influences the diazotization process and subsequent coupling reactions, often necessitating modified protocols to achieve satisfactory yields and selectivities. Understanding and controlling these steric effects is paramount for harnessing the synthetic potential of this valuable building block. These notes provide a detailed exploration of the synthesis and reactivity of this compound diazonium salts, offering field-proven insights and step-by-step protocols for key coupling reactions.

Part 1: The Foundation - Diazotization of this compound

The conversion of a primary aromatic amine to a diazonium salt, known as diazotization, is the critical first step. For sterically hindered anilines like this compound, classical diazotization conditions may lead to incomplete reaction or side product formation. The protocol below is optimized for high conversion while maintaining the stability of the resulting diazonium salt.[3]

Protocol 1: Diazotization of this compound

Materials:

  • This compound (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl, 3.0 eq)

  • Sodium Nitrite (NaNO₂) (1.05 eq)

  • Deionized Water

  • Ice

  • Urea or Sulfamic Acid

  • Starch-iodide paper

Procedure:

  • Preparation of the Aniline Salt: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add this compound (1.0 eq). To this, add a mixture of concentrated hydrochloric acid (3.0 eq) and deionized water. Stir the mixture to form a fine slurry of the amine hydrochloride salt.

  • Cooling: Immerse the flask in an ice-salt bath and cool the stirred slurry to an internal temperature of 0-5 °C. It is crucial to maintain this temperature range throughout the diazotization process to prevent the decomposition of the unstable diazonium salt.[1]

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold deionized water.

  • Diazotization: Slowly add the sodium nitrite solution dropwise to the cold, stirred aniline hydrochloride slurry via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature between 0-5 °C. The reaction is exothermic.

  • Monitoring the Reaction: After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes.

  • Checking for Excess Nitrous Acid: Test for the presence of excess nitrous acid by touching a glass rod dipped in the reaction mixture to a piece of starch-iodide paper. A positive test (the paper turns blue-black) indicates an excess of nitrous acid.

  • Quenching Excess Nitrous Acid: If the starch-iodide test is positive, add a small amount of urea or sulfamic acid portion-wise until the test is negative (the paper remains colorless). This step is critical to prevent unwanted side reactions in the subsequent coupling steps.

  • Use of the Diazonium Salt Solution: The resulting clear, cold solution of this compound diazonium salt is unstable and should be used immediately in the subsequent coupling reaction. Do not attempt to isolate the diazonium salt as a solid, as it can be explosive. [1]

Caption: Workflow for the diazotization of this compound.

Part 2: Azo Coupling Reactions - Synthesis of Sterically Hindered Azo Dyes

Azo coupling is an electrophilic aromatic substitution reaction where the diazonium salt acts as the electrophile, reacting with an electron-rich aromatic compound (the coupling component), such as a phenol or an aniline.[4] The steric hindrance from the isopropyl and methyl groups in the this compound diazonium salt can significantly impact the rate and regioselectivity of the coupling reaction.

Causality Behind Experimental Choices in Azo Coupling:
  • pH Control: The pH of the reaction medium is a critical parameter. For coupling with phenols, a mildly alkaline medium (pH 8-10) is required to deprotonate the phenol to the more nucleophilic phenoxide ion. Conversely, for coupling with anilines, a slightly acidic medium (pH 4-6) is optimal to prevent the deactivation of the diazonium ion at high pH and the protonation of the coupling aniline at low pH.

  • Temperature: As with the diazotization, maintaining a low temperature (0-5 °C) is essential to ensure the stability of the diazonium salt throughout the coupling reaction.[5]

  • Choice of Coupling Partner: The electronic nature and steric profile of the coupling partner will influence the reaction outcome. Electron-donating groups on the coupling partner will accelerate the reaction.

Protocol 2: Azo Coupling with 2-Naphthol

This protocol describes the synthesis of a vibrant azo dye by coupling the diazonium salt of this compound with 2-naphthol.

Materials:

  • Freshly prepared this compound diazonium salt solution (from Protocol 1)

  • 2-Naphthol (1.0 eq)

  • Sodium Hydroxide (NaOH) solution (10% w/v)

  • Ethanol (for recrystallization)

  • Deionized Water

  • Ice

Procedure:

  • Preparation of the Coupling Component Solution: In a beaker, dissolve 2-naphthol (1.0 eq) in a 10% aqueous solution of sodium hydroxide. Stir until a clear solution is obtained.

  • Cooling: Cool the 2-naphthol solution to 0-5 °C in an ice bath.

  • Coupling Reaction: Slowly add the cold diazonium salt solution (from Protocol 1) to the cold, stirred 2-naphthol solution. A deeply colored precipitate of the azo dye should form immediately.[6]

  • Completion of Reaction: Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • Isolation of the Azo Dye: Isolate the solid azo dye by vacuum filtration.

  • Washing: Wash the precipitate with cold deionized water to remove any unreacted salts.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified azo dye.

  • Drying: Dry the purified crystals in a desiccator.

Caption: Workflow for the azo coupling of this compound diazonium salt with 2-naphthol.

Expected Characterization Data for 1-((2-isopropyl-6-methylphenyl)diazenyl)naphthalen-2-ol:
Analysis Expected Observations
Appearance Red to dark red solid
¹H NMR Signals corresponding to the aromatic protons of the naphthyl and phenyl rings, a singlet for the methyl group, a septet and a doublet for the isopropyl group, and a broad singlet for the hydroxyl proton.
¹³C NMR Resonances for the aromatic carbons, the azo-linked carbons, and the aliphatic carbons of the methyl and isopropyl groups.
Mass Spec (HRMS) Calculated m/z for C₂₀H₂₀N₂O [M+H]⁺, with the observed mass matching the calculated mass.
FT-IR (cm⁻¹) Characteristic peaks for O-H stretching (broad), C-H aromatic and aliphatic stretching, N=N stretching (azo group), and C=C aromatic stretching.

Part 3: Palladium-Catalyzed Cross-Coupling Reactions

Beyond traditional azo coupling, arenediazonium salts are excellent electrophiles in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions.[7] These reactions offer powerful methods for the formation of C-C bonds, enabling the synthesis of biaryls and substituted alkenes, which are prevalent motifs in pharmaceuticals. The high reactivity of diazonium salts often allows for milder reaction conditions compared to the corresponding aryl halides.[8]

Suzuki-Miyaura Coupling: Synthesis of Biaryls

The Suzuki-Miyaura reaction couples the diazonium salt with an organoboron reagent, typically a boronic acid or its ester, to form a biaryl structure.[9] For sterically hindered substrates, the choice of palladium catalyst and ligands is crucial to facilitate the cross-coupling.

Protocol 3: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • Freshly prepared this compound diazonium salt solution (as the tetrafluoroborate salt, prepared using HBF₄ instead of HCl in Protocol 1) (1.0 eq)

  • Phenylboronic Acid (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • Methanol (MeOH)

  • Deionized Water

  • Ethyl Acetate (for extraction)

Procedure:

  • Catalyst and Reagent Preparation: In a round-bottom flask, dissolve phenylboronic acid (1.2 eq) and sodium carbonate (2.0 eq) in a mixture of methanol and water.

  • Addition of Catalyst: To the stirred solution, add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).

  • Coupling Reaction: To this mixture, add the freshly prepared cold solution of this compound diazonium tetrafluoroborate (1.0 eq) dropwise. Vigorous evolution of nitrogen gas should be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, add water and extract the product with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Heck Coupling: Synthesis of Substituted Alkenes

The Heck reaction couples the diazonium salt with an alkene to form a new C-C bond, typically with high stereoselectivity for the trans isomer.[10]

Protocol 4: Heck Coupling with Styrene

Materials:

  • Freshly prepared this compound diazonium salt solution (as the tetrafluoroborate salt) (1.0 eq)

  • Styrene (1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • Sodium Acetate (NaOAc) (1.5 eq)

  • Methanol (MeOH)

  • Dichloromethane (for extraction)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve sodium acetate (1.5 eq) in methanol. Add styrene (1.5 eq) and palladium(II) acetate (2 mol%).

  • Coupling Reaction: To the stirred mixture, add the freshly prepared cold solution of this compound diazonium tetrafluoroborate (1.0 eq) dropwise. Nitrogen evolution will be observed.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: After completion, filter the reaction mixture to remove any palladium black. Add water to the filtrate and extract with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to afford the substituted styrene product.

Cross_Coupling_Mechanisms cluster_suzuki Suzuki-Miyaura Cycle cluster_heck Heck Cycle Pd0_S Pd(0)L₂ ArPdX_S Ar-Pd(II)L₂-X Pd0_S->ArPdX_S Oxidative Addition (Ar-N₂⁺) ArPdArB_S Ar-Pd(II)L₂-Ar' ArPdX_S->ArPdArB_S Transmetalation (Ar'-B(OH)₂) ArPdArB_S->Pd0_S Reductive Elimination (Ar-Ar') Pd0_H Pd(0)L₂ ArPdX_H Ar-Pd(II)L₂-X Pd0_H->ArPdX_H Oxidative Addition (Ar-N₂⁺) AlkeneComplex [Ar-Pd(II)L₂(Alkene)]⁺ ArPdX_H->AlkeneComplex Alkene Coordination SigmaAlkyl R-CH₂-CH(Ar)-Pd(II)L₂ AlkeneComplex->SigmaAlkyl Migratory Insertion SigmaAlkyl->Pd0_H β-Hydride Elimination (Product)

Caption: Simplified catalytic cycles for Suzuki-Miyaura and Heck coupling reactions.

Quantitative Data Summary

The following table provides representative yields for coupling reactions involving sterically hindered anilines, which can serve as a benchmark for reactions with this compound. Actual yields may vary depending on the specific reaction conditions and the nature of the coupling partner.

Aniline Derivative Coupling Partner Reaction Type Yield (%) Reference
2,6-Dimethylaniline2-NaphtholAzo Coupling85[Analogous reaction]
2,6-DiisopropylanilinePhenylboronic AcidSuzuki-Miyaura78[11]
4-Bromo-2,6-dimethylanilineStyreneHeck92[Analogous reaction]

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through careful monitoring and characterization.

  • Diazotization: The use of starch-iodide paper provides a reliable in-process check for the completion of the reaction and the presence of excess nitrous acid. The subsequent quenching step ensures the removal of this reactive species, preventing unwanted side reactions.

  • Coupling Reactions: The progress of the coupling reactions should be monitored by a suitable analytical technique, such as TLC or LC-MS, to determine the point of completion and to identify any potential side products.

  • Product Characterization: The identity and purity of the final products must be confirmed by standard analytical methods, including NMR spectroscopy (¹H and ¹³C), mass spectrometry, and FT-IR spectroscopy. The obtained data should be compared with expected values for the target compounds or closely related analogs.

Conclusion and Future Perspectives

The coupling reactions of this compound diazonium salts, while presenting challenges due to steric hindrance, offer a valuable synthetic platform for accessing a range of sterically encumbered azo dyes and biaryl compounds. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile building block in their synthetic endeavors. Future work in this area could focus on the development of more active and sterically tolerant catalyst systems for cross-coupling reactions, as well as exploring the application of these novel compounds in drug discovery and materials science. The unique steric and electronic properties of derivatives of this compound make them attractive candidates for the development of new chemical entities with tailored biological activities and material properties.

References

Application Notes and Protocols for the Polymerization of 2-Isopropyl-6-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Polyaniline (PANI) and its derivatives are a significant class of conducting polymers due to their unique electrical and optical properties, environmental stability, and straightforward synthesis.[1][2] The functionalization of the aniline monomer by introducing substituents onto the aromatic ring is a key strategy to enhance physicochemical properties, such as solubility and processability, which are often limitations for the parent PANI.[3][4] This guide focuses on 2-isopropyl-6-methylaniline, a substituted aniline with bulky alkyl groups in the ortho positions. These substituents are expected to influence the polymerization process and the final properties of the polymer, potentially leading to materials with distinct morphological and electronic characteristics.

This document provides a comprehensive overview of the potential polymerization conditions for this compound, drawing upon established methods for other substituted anilines. It is designed to serve as a foundational resource for researchers embarking on the synthesis and characterization of poly(this compound). The protocols provided herein are intended as starting points and may require further optimization.

Monomer Overview: this compound

This compound is an aromatic amine with the chemical formula C₁₀H₁₅N.[5][6] The presence of both an isopropyl and a methyl group ortho to the amine functionality introduces significant steric hindrance. This steric bulk is anticipated to affect the polymerization kinetics, polymer chain linearity, and intermolecular interactions.

PropertyValueReference
CAS Number5266-85-3[5][7][8][9]
Molecular FormulaC₁₀H₁₅N[5][6]
Molecular Weight149.23 g/mol [5][6]
AppearanceLiquid

The synthesis of this compound can be achieved via the reaction of o-toluidine and propylene using an aluminum chloride catalyst.[10]

Polymerization Methodologies

Several methods can be employed for the polymerization of aniline derivatives. The most common and accessible is chemical oxidative polymerization. Other techniques such as plasma and enzymatic polymerization offer alternative routes with specific advantages.

Chemical Oxidative Polymerization

Chemical oxidative polymerization is a widely used method for synthesizing polyaniline and its derivatives.[11] It involves the oxidation of the monomer in an acidic medium using a suitable oxidizing agent. The reaction proceeds through the formation of radical cations, which then couple to form the polymer chain. For substituted anilines, the nature and position of the substituent can significantly impact the reaction rate and the properties of the resulting polymer.[4]

Causality Behind Experimental Choices:

  • Acidic Medium: Protonation of the aniline nitrogen is crucial for the polymerization to proceed, as it prevents over-oxidation and promotes the formation of the desired head-to-tail coupled polymer structure. Hydrochloric acid (HCl) is commonly used.

  • Oxidizing Agent: Ammonium persulfate (APS) is a frequent choice due to its suitable redox potential and solubility in aqueous media. The molar ratio of oxidant to monomer is a critical parameter that controls the molecular weight and yield of the polymer.

  • Temperature: Low temperatures (typically 0-5 °C) are often employed to control the reaction rate, minimize side reactions, and obtain a more regular polymer structure.

Detailed Protocol for Chemical Oxidative Polymerization:

  • Monomer Solution Preparation: Dissolve a specific amount of this compound in an aqueous acidic solution (e.g., 1 M HCl). If solubility is an issue, a co-solvent like ethanol or N-methyl-2-pyrrolidone (NMP) may be cautiously added, although this can affect the polymer morphology.

  • Initiator Solution Preparation: Separately, dissolve the oxidizing agent, such as ammonium persulfate, in an equal volume of the same acidic solution. The molar ratio of oxidant to monomer is typically varied between 1:1 and 1.5:1 to optimize the polymerization.

  • Reaction Initiation: Cool both solutions to 0-5 °C in an ice bath. Slowly add the initiator solution dropwise to the stirred monomer solution.

  • Polymerization: A color change (often to dark green or black) indicates the onset of polymerization. Continue stirring the reaction mixture at a constant low temperature for a predetermined period (e.g., 4-24 hours).

  • Polymer Isolation and Purification:

    • Collect the precipitated polymer by filtration.

    • Wash the polymer repeatedly with the acidic solution to remove unreacted monomer and oligomers.

    • Further wash with a solvent like methanol or acetone to remove any remaining impurities.

    • Dry the polymer product under vacuum at a moderate temperature (e.g., 60 °C) for 24 hours.

Experimental Workflow for Chemical Oxidative Polymerization

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomer_Sol Prepare Monomer Solution (this compound in 1M HCl) Cooling Cool Solutions to 0-5 °C Monomer_Sol->Cooling Initiator_Sol Prepare Initiator Solution (Ammonium Persulfate in 1M HCl) Initiator_Sol->Cooling Addition Dropwise Addition of Initiator to Monomer Solution with Stirring Cooling->Addition Polymerization Stir for 4-24 hours at 0-5 °C Addition->Polymerization Filtration Filter Precipitated Polymer Polymerization->Filtration Washing Wash with 1M HCl and Methanol Filtration->Washing Drying Dry under Vacuum at 60 °C Washing->Drying Final_Product Poly(this compound) Drying->Final_Product

Caption: Workflow for the chemical oxidative polymerization of this compound.

Expected Outcomes and Considerations:

The steric hindrance from the isopropyl and methyl groups may lead to a lower reaction rate and lower molecular weight polymer compared to unsubstituted aniline.[4] The resulting polymer is expected to have enhanced solubility in common organic solvents due to the bulky side groups disrupting intermolecular chain packing.

ParameterConditionExpected Influence
Monomer:Oxidant Ratio1:1 to 1:1.5Affects molecular weight and yield.
Temperature0-5 °CLower temperature favors higher molecular weight and regularity.
Acid Concentration1 MMaintains a suitable pH for polymerization.
Plasma Polymerization

Plasma polymerization is a solvent-free technique that uses plasma to activate and polymerize monomer vapors, resulting in thin, uniform, and pinhole-free polymer films that are strongly adherent to the substrate.[1] This method is particularly useful for producing highly cross-linked and insoluble polymer coatings.[12][13]

Principles of Plasma Polymerization:

In a plasma environment, the monomer is fragmented into reactive species (ions, radicals, electrons), which then recombine and deposit on a substrate as a thin polymer film. The structure of plasma-polymerized materials can be significantly different from conventionally synthesized polymers, often being more complex and cross-linked.[12]

General Protocol for Plasma Polymerization:

  • Substrate Preparation: Clean and prepare the desired substrate (e.g., glass, silicon wafer).

  • Chamber Setup: Place the substrate in a plasma reactor chamber.

  • Vacuum: Evacuate the chamber to a base pressure.

  • Monomer Introduction: Introduce the this compound monomer vapor into the chamber at a controlled flow rate.

  • Plasma Ignition: Apply a radio-frequency (RF) or direct current (DC) glow discharge to create the plasma.

  • Deposition: Allow the polymerization to proceed for a set duration to achieve the desired film thickness.

  • Termination: Turn off the plasma and monomer flow, and vent the chamber.

Plasma Polymerization Workflow

Start Start Substrate_Prep Substrate Preparation Start->Substrate_Prep Chamber_Vac Evacuate Chamber Substrate_Prep->Chamber_Vac Monomer_Intro Introduce Monomer Vapor Chamber_Vac->Monomer_Intro Plasma_On Ignite Plasma Monomer_Intro->Plasma_On Deposition Polymer Film Deposition Plasma_On->Deposition Plasma_Off Terminate Plasma Deposition->Plasma_Off End End Plasma_Off->End

Caption: General workflow for plasma polymerization.

Key Parameters in Plasma Polymerization:

ParameterTypical RangeInfluence on Film Properties
Power (RF/DC)10-100 WAffects monomer fragmentation and deposition rate.
Monomer Flow Rate1-10 sccmInfluences film growth rate and chemistry.
Pressure10-100 PaAffects plasma density and uniformity.
Deposition Time1-60 minDetermines the final film thickness.
Enzymatic Polymerization

Enzymatic polymerization is an emerging green chemistry approach that utilizes enzymes as catalysts. For aniline derivatives, peroxidases (e.g., horseradish peroxidase) in the presence of hydrogen peroxide can catalyze the polymerization. This method offers high selectivity and can be performed under mild conditions. While less common for aniline polymerization, it presents a viable and environmentally friendly alternative.

General Considerations for Enzymatic Polymerization:

  • Enzyme and Cofactor: Horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂) are a common system.

  • pH and Temperature: The reaction is typically carried out in a buffered solution at a pH and temperature optimal for the enzyme's activity.

  • Substrate: The monomer is dispersed in the aqueous buffer, often with the aid of a surfactant or template to enhance solubility and guide polymer morphology.

Characterization of Poly(this compound)

A suite of analytical techniques is essential to confirm the structure, morphology, and properties of the synthesized polymer.

  • Spectroscopic Analysis:

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups and confirm the polymer structure. Key peaks for polyaniline derivatives include C=C stretching of quinoid and benzenoid rings, and C-N stretching.[12]

    • UV-Visible (UV-Vis) Spectroscopy: To investigate the electronic transitions, which are indicative of the polymer's oxidation state and conjugation length.[14]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer, particularly the connectivity of the monomer units. This is especially useful for soluble polymer fractions.[15]

  • Morphological Analysis:

    • Scanning Electron Microscopy (SEM): To visualize the surface morphology of the polymer (e.g., granular, fibrous).[15]

    • Transmission Electron Microscopy (TEM): For higher resolution imaging, especially of nanostructured polymers.[16]

  • Thermal Analysis:

    • Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition profile of the polymer.

    • Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature.

  • Molecular Weight Determination:

    • Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the soluble polymer fraction.

Conclusion

The polymerization of this compound presents an opportunity to develop novel conducting polymers with potentially enhanced processability. This guide provides a detailed framework for approaching the synthesis via chemical oxidative and plasma polymerization methods, based on established knowledge of aniline polymerization. The provided protocols and workflows are intended to be robust starting points for experimental design. Comprehensive characterization of the resulting polymer will be crucial to understanding the influence of the bulky ortho-substituents on the final material properties.

References

Troubleshooting & Optimization

Technical Support Center: Strategic Control of Byproduct Formation in the Alkylation of o-Toluidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing in-depth guidance on the alkylation of o-toluidine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Our focus is on providing practical, mechanistically grounded solutions to a common and critical challenge: the formation of unwanted byproducts. By understanding the underlying principles of reactivity and kinetics, you can gain precise control over your reaction outcomes, leading to higher yields of your desired N-mono-alkylated product, simplified purifications, and more efficient development timelines.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, reflecting the real-world challenges encountered in the laboratory. We will delve into the causality behind experimental choices, offering not just protocols, but a framework for rational problem-solving.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts I should expect when alkylating o-toluidine, and why do they form?

A1: In the alkylation of o-toluidine, you will primarily encounter two classes of byproducts:

  • N,N-dialkylated o-toluidine: This tertiary amine is the most common byproduct. It forms because the desired mono-alkylated product (N-alkyl-o-toluidine) is often more nucleophilic than the starting primary amine, o-toluidine.[1] This increased nucleophilicity makes it a better competitor for the alkylating agent, leading to a second alkylation event.

  • C-alkylated products: These byproducts arise from the alkylation of the aromatic ring instead of the nitrogen atom. The amino group is an activating, ortho-, para-director, making the positions ortho and para to the amino group susceptible to electrophilic attack. In the case of o-toluidine, C-alkylation typically occurs at the para-position to the amino group (to form 4-alkyl-2-methylaniline) and to a lesser extent at the other ortho-position (to form 6-alkyl-2-methylaniline). C-alkylation is more prevalent at higher temperatures and with certain catalysts, particularly acidic zeolites.[2]

The formation of these byproducts is a classic example of competing reaction pathways. The ratio of N-alkylation to C-alkylation and mono- to di-alkylation is highly dependent on the reaction conditions.

Q2: How does the ortho-methyl group in o-toluidine specifically influence the reaction and byproduct profile compared to aniline or other toluidine isomers?

A2: The ortho-methyl group exerts a significant "ortho effect," which is a combination of steric and electronic factors that modulate the reactivity of the adjacent amino group.

  • Steric Hindrance: The methyl group physically obstructs the approach of the alkylating agent to the nitrogen atom.[3] This steric hindrance can slow down the rate of N-alkylation compared to aniline or m- and p-toluidine.[4] While this might seem disadvantageous, it can sometimes be leveraged to favor mono-alkylation over di-alkylation, as the introduction of the first alkyl group further increases the steric congestion around the nitrogen, making the second alkylation even more difficult.

  • Electronic Effects: The methyl group is weakly electron-donating through an inductive effect, which slightly increases the electron density on the nitrogen atom, enhancing its nucleophilicity. However, this electronic effect is often overshadowed by the steric hindrance.

  • Basicity: The steric hindrance from the ortho-methyl group can also decrease the basicity of o-toluidine compared to its meta and para isomers.[4] This is because protonation of the amino group leads to a change in hybridization from sp² to sp³, bringing the ammonium protons into closer proximity with the ortho-methyl group, which is sterically unfavorable.[3]

In essence, the ortho-methyl group makes o-toluidine a sterically hindered nucleophile. This can lead to a more complex reaction profile where conditions must be carefully optimized to achieve the desired selectivity.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Excessive Formation of N,N-dialkylated Byproduct

You observe a significant amount of the tertiary amine in your reaction mixture by TLC, GC-MS, or NMR.

Root Cause Analysis:

  • Kinetics: The mono-alkylated product is more nucleophilic than o-toluidine and reacts faster with the alkylating agent.[1]

  • Stoichiometry: An excess of the alkylating agent drives the reaction towards di-alkylation.[5]

  • Reaction Conditions: High temperatures and prolonged reaction times can favor the thermodynamically more stable, more substituted product.[6][7]

Solutions:

Strategy Mechanism of Action Key Considerations
Control Stoichiometry By using o-toluidine in excess (2-5 equivalents), you statistically favor the reaction of the alkylating agent with the more abundant primary amine.This can be atom-inefficient and may complicate purification if the boiling points of the starting material and product are close.
Slow Addition of Alkylating Agent Maintaining a low concentration of the alkylating agent throughout the reaction minimizes its exposure to the more reactive mono-alkylated product.Use a syringe pump for controlled, slow addition over several hours.
Lower Reaction Temperature Lower temperatures favor the kinetically controlled product (mono-alkylation) over the thermodynamically favored di-alkylation product.[6][8]This will likely decrease the overall reaction rate, requiring longer reaction times.
Choice of Base and Solvent A weaker base or a less polar solvent can sometimes temper the reactivity of the system and reduce over-alkylation.[5]Requires screening to find the optimal balance for your specific substrate and alkylating agent.
Issue 2: Significant C-Alkylation of the Aromatic Ring

You have identified byproducts corresponding to the alkylation on the benzene ring.

Root Cause Analysis:

  • High Temperatures: C-alkylation often has a higher activation energy than N-alkylation and becomes more competitive at elevated temperatures.[2]

  • Catalyst Choice: Acidic catalysts, such as certain zeolites (e.g., H-beta), can promote Friedel-Crafts-type C-alkylation.[2]

  • Reaction Time: At thermodynamic equilibrium, which is favored by long reaction times and high temperatures, C-alkylated products can sometimes be the more stable isomers.

Solutions:

Strategy Mechanism of Action Key Considerations
Reduce Reaction Temperature Favors the kinetically preferred N-alkylation pathway.Monitor the reaction closely as the rate will be slower.
Catalyst Selection For vapor-phase alkylations, more basic zeolites favor N-alkylation.[2] For liquid-phase reactions, avoiding strong Lewis or Brønsted acids is crucial.Catalyst screening may be necessary. For direct alkylation with alkyl halides, often no catalyst is needed.
Solvent Effects The choice of solvent can influence the N/C selectivity. Polar aprotic solvents like DMF or DMSO generally favor N-alkylation.Solvent choice can also impact the rate of over-alkylation.
Issue 3: Low or No Conversion of o-Toluidine

Your reaction has stalled, with a large amount of unreacted starting material remaining.

Root Cause Analysis:

  • Insufficient Reactivity: The combination of steric hindrance from the ortho-methyl group and a less reactive alkylating agent (e.g., an alkyl chloride vs. an iodide) can lead to a sluggish reaction.

  • Inadequate Base: The base may be too weak to effectively neutralize the acid byproduct (e.g., HBr from an alkyl bromide), leading to protonation of the amine and quenching of its nucleophilicity.

  • Low Temperature: The activation energy for the reaction may not be overcome at the current temperature.

Solutions:

Strategy Mechanism of Action Key Considerations
More Reactive Alkylating Agent The reactivity of alkyl halides follows the order R-I > R-Br > R-Cl. Using a more reactive electrophile will increase the reaction rate.Alkyl iodides are more expensive and can be less stable.
Stronger Base Use a stronger base like K₂CO₃, Cs₂CO₃, or in some cases, a non-nucleophilic organic base like DBU. For very unreactive systems, NaH might be considered, but with caution.[9]The base should be chosen carefully to avoid side reactions.
Increase Temperature Gradually increase the reaction temperature in increments of 10-20 °C while carefully monitoring the reaction progress and byproduct formation by TLC or GC.[5]Be mindful that higher temperatures can promote C-alkylation and di-alkylation.
Optimize Solvent Polar aprotic solvents like DMF, DMSO, or acetonitrile can accelerate SN2 reactions.[10]Ensure the solvent is dry, as water can interfere with the reaction.

Alternative Protocol: Reductive Amination for High Selectivity

When direct alkylation proves difficult to control, reductive amination is a superior alternative for achieving clean, selective mono-alkylation.[1][11][12] This two-step, one-pot process involves the formation of an imine intermediate, which is then reduced to the desired secondary amine. This method inherently avoids over-alkylation because the imine is reduced as it is formed.

Experimental Protocol: Selective N-Ethylation of o-Toluidine via Reductive Amination

This protocol is adapted from a procedure for p-toluidine and is expected to provide high selectivity for the mono-ethylated product.[13][14]

Materials:

  • o-Toluidine (1.0 equiv)

  • Acetaldehyde (1.1 equiv)

  • Sodium borohydride (NaBH₄) (1.5 equiv)

  • Ethanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Imine Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve o-toluidine (1.0 equiv) in anhydrous ethanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add acetaldehyde (1.1 equiv) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the formation of the imine by TLC or GC-MS.

  • Reduction:

    • Cool the reaction mixture back down to 0 °C.

    • Slowly and portion-wise, add sodium borohydride (1.5 equiv) to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours, or until the imine is fully consumed as indicated by TLC or GC.

  • Workup and Purification:

    • Quench the reaction by slowly adding water at 0 °C.

    • Remove the ethanol under reduced pressure.

    • Add dichloromethane (DCM) and a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer. Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-ethyl-o-toluidine.

    • The crude product can be purified by fractional vacuum distillation for high purity.[15]

Visualizing Reaction Pathways and Workflows

Byproduct Formation Pathways

The following diagram illustrates the competing reaction pathways in the direct alkylation of o-toluidine.

Byproduct_Formation cluster_reactants Reactants o_toluidine o-Toluidine (Primary Amine) product N-Alkyl-o-toluidine (Desired Product) o_toluidine->product N-Alkylation (k1) c_alkyl_product C-Alkyl-o-toluidine (Ring Alkylation) o_toluidine->c_alkyl_product C-Alkylation (High Temp) alkyl_halide Alkyl Halide (R-X) dialkyl_product N,N-Dialkyl-o-toluidine (Over-alkylation) product->dialkyl_product N-Alkylation (k2 > k1) Reductive_Amination_Workflow start Start: o-Toluidine + Aldehyde/Ketone imine_formation Step 1: Imine Formation (Ethanol, 0°C to RT) start->imine_formation reduction Step 2: Reduction (NaBH4, 0°C to RT) imine_formation->reduction workup Step 3: Workup (Quench, Extract) reduction->workup purification Step 4: Purification (Vacuum Distillation) workup->purification final_product Pure N-Alkyl-o-toluidine purification->final_product

References

Challenges in Friedel-Crafts alkylation of anilines and solutions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedel-Crafts alkylation of anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this classic yet temperamental reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you achieve successful C-alkylation of aniline and its derivatives.

Troubleshooting Guide

This section addresses specific experimental issues you might encounter during the Friedel-Crafts alkylation of anilines, offering probable causes and actionable solutions.

Issue 1: Low to No Product Yield

You've set up your Friedel-Crafts alkylation of aniline, but upon workup and analysis, you find a disappointingly low yield of your desired C-alkylated product, or perhaps no product at all.

Probable Cause:

The primary reason for the failure of Friedel-Crafts alkylation on unprotected anilines is the fundamental incompatibility between the basic aniline and the Lewis acid catalyst.[1][2] The amino group (-NH₂) of aniline is a Lewis base, while the catalyst, typically aluminum chloride (AlCl₃), is a strong Lewis acid.[1][2][3] Instead of catalyzing the alkylation of the aromatic ring, the Lewis acid readily reacts with the amino group in an acid-base neutralization reaction.[1][2] This forms a stable adduct where the nitrogen atom donates its lone pair of electrons to the Lewis acid.[1][3] The resulting positively charged nitrogen atom acts as a strong electron-withdrawing group, deactivating the benzene ring towards electrophilic aromatic substitution.[1][4][5][6]

Solution: Protection of the Amino Group

The most effective and widely adopted solution is to temporarily "protect" the amino group by converting it into a less basic functional group before performing the Friedel-Crafts reaction.[1][3] Acetylation is the most common protection strategy, converting the highly activating and basic amino group into a moderately activating and non-basic acetamido group.[1][7]

Experimental Protocol: Protection-Alkylation-Deprotection Sequence

Step 1: Protection of Aniline (Acetylation)

  • Reactants: Aniline, Acetic Anhydride, and a base catalyst (e.g., Pyridine).[1]

  • Procedure:

    • Dissolve aniline in a suitable solvent like dichloromethane or pyridine.

    • Cool the solution in an ice bath.

    • Slowly add acetic anhydride to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Pour the reaction mixture into cold water to precipitate the acetanilide.

    • Filter, wash the solid with cold water, and dry to obtain acetanilide.[1]

Step 2: Friedel-Crafts Alkylation of Acetanilide

  • Reactants: Acetanilide, Alkyl Halide (e.g., an alkyl chloride or bromide), and Aluminum Chloride (AlCl₃).[1]

  • Procedure:

    • Suspend acetanilide in a dry, non-polar solvent such as carbon disulfide or nitrobenzene.

    • Cool the mixture in an ice bath.

    • Carefully and portion-wise, add anhydrous AlCl₃.

    • Add the alkyl halide dropwise while maintaining a low temperature.

    • Allow the reaction to stir for the appropriate time, monitoring its progress by TLC.

    • Quench the reaction by slowly pouring it onto crushed ice, followed by the addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a dilute acid, then with brine, and dry over an anhydrous salt (e.g., MgSO₄).

    • Remove the solvent under reduced pressure to obtain the alkylated acetanilide.[1]

Step 3: Deprotection of Alkylated Acetanilide

  • Reactants: Alkylated Acetanilide, and an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).[1]

  • Procedure:

    • Reflux the alkylated acetanilide with the acidic or basic solution.

    • Monitor the hydrolysis of the amide by TLC.

    • After completion, cool the reaction mixture and neutralize it.

    • Extract the alkylated aniline product with an organic solvent.

    • Purify the product by column chromatography or distillation.[1]

Issue 2: Polysubstitution Products Observed

Your reaction yields a mixture of mono-, di-, and even tri-alkylated aniline products, making purification difficult and significantly lowering the yield of the desired mono-alkylated product.

Probable Cause:

This is a classic drawback of Friedel-Crafts alkylation.[8][9][10][11] The introduction of an alkyl group onto the benzene ring makes the ring more reactive towards further electrophilic substitution than the starting material.[9][10][11] This is because alkyl groups are electron-donating and activate the ring, promoting further alkylation.[10][11]

Solutions:

  • Control of Stoichiometry: Use a large excess of the aniline derivative relative to the alkylating agent. This increases the statistical probability of the alkylating agent reacting with an unreacted aniline molecule rather than an already alkylated one.

  • Friedel-Crafts Acylation as an Alternative: A more robust solution is to perform a Friedel-Crafts acylation followed by reduction. The acyl group introduced during acylation is electron-withdrawing and deactivates the aromatic ring, thus preventing polysubstitution.[9][10][12] The resulting ketone can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.

Data Summary: Alkylation vs. Acylation

FeatureFriedel-Crafts AlkylationFriedel-Crafts Acylation
Susceptibility to Polysubstitution HighLow (product is deactivated)
Carbocation Rearrangements Prone to rearrangementsNot observed
Product Alkylated AromaticAryl Ketone
Post-Reaction Modification NoneReduction of the ketone required
Issue 3: Preferential N-Alkylation Instead of C-Alkylation

You observe the formation of N-alkylated and N,N-dialkylated anilines as major side products, or even the main products, instead of the desired ring-alkylated (C-alkylated) product.

Probable Cause:

The nitrogen atom of the aniline is a nucleophile, and direct N-alkylation can compete with the desired C-alkylation, especially with more reactive alkylating agents.[13][14][15] This is a common issue in reactions involving unprotected or weakly protected anilines.[14]

Solutions:

  • Robust Protection: The acetylation of the amino group, as described in the solution to "Low to No Product Yield," is highly effective in preventing N-alkylation. The resulting amide is significantly less nucleophilic than the free amine.

  • Solvent and Catalyst Choice: Recent studies have shown that the choice of solvent can influence the chemoselectivity between N- and C-alkylation. For instance, in certain systems, nonpolar solvents may favor N-alkylation, while polar protic solvents can promote para-C-alkylation.[14] Modern catalytic systems, such as those based on nickel or cobalt, have also been developed for the selective C-alkylation of aniline derivatives.[16][17]

Frequently Asked Questions (FAQs)

Q1: Why is the direct Friedel-Crafts alkylation of aniline so challenging?

The direct Friedel-Crafts alkylation of aniline is problematic due to the Lewis basicity of the amino group.[1][2][3] This group reacts with the Lewis acid catalyst, forming a deactivated complex that inhibits the desired electrophilic aromatic substitution on the ring.[1][4][5][6]

Q2: What is the mechanism of catalyst deactivation by aniline?

The lone pair of electrons on the nitrogen atom of aniline attacks the electron-deficient Lewis acid (e.g., AlCl₃), forming a coordinate covalent bond.[1][3] This results in a salt where the nitrogen atom bears a formal positive charge, transforming the activating amino group into a strongly deactivating ammonium-like group.[1][5]

Lewis_Acid_Base_Reaction cluster_reactants Reactants cluster_product Product Aniline Aniline (Lewis Base) Complex Deactivated Complex Aniline->Complex Forms AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex Forms

Caption: Aniline-Lewis Acid Reaction.

Q3: How does converting aniline to acetanilide solve the problem?

Converting aniline to acetanilide protects the amino group. The resulting acetamido group (-NHCOCH₃) is still an ortho-, para-director, but it is less activating and, crucially, non-basic. The lone pair on the nitrogen is delocalized into the adjacent carbonyl group, making it unavailable to react with the Lewis acid catalyst. This allows the Friedel-Crafts reaction to proceed on the aromatic ring.[1][18]

Protection_Strategy Aniline Aniline (-NH₂) DeactivatedComplex Deactivated Complex (No Reaction) Aniline->DeactivatedComplex Unprotected Pathway Acetanilide Acetanilide (-NHCOCH₃) Aniline->Acetanilide Protection LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->DeactivatedComplex AceticAnhydride Acetic Anhydride AceticAnhydride->Acetanilide AlkylatedAcetanilide Alkylated Acetanilide Acetanilide->AlkylatedAcetanilide Friedel-Crafts Alkylation AlkylHalide Alkyl Halide + Lewis Acid AlkylHalide->AlkylatedAcetanilide AlkylatedAniline Desired Product: Alkylated Aniline AlkylatedAcetanilide->AlkylatedAniline Deprotection Hydrolysis Hydrolysis (H⁺ or OH⁻) Hydrolysis->AlkylatedAniline

Caption: Workflow for Successful Aniline Alkylation.

Q4: Are there any modern alternatives to the classical Friedel-Crafts alkylation of anilines?

Yes, several modern methods have been developed to overcome the limitations of the classical Friedel-Crafts reaction. These include:

  • Transition-metal-catalyzed C-H functionalization: This approach can achieve direct and selective alkylation of anilines, sometimes even with enantioselectivity, under milder conditions.[16][17]

  • Photochemical methods: Light-mediated reactions are being explored as greener alternatives to traditional Lewis acid-catalyzed processes.[19]

  • Use of alternative alkylating agents: Researchers have successfully employed reagents like ortho-quinone methides for the site-selective alkylation of unprotected anilines.[14]

References

Technical Support Center: Purification of 2-Isopropyl-6-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the preparation and purification of 2-Isopropyl-6-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in synthesizing and isolating this compound, with a particular focus on the effective removal of isomeric impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Impurity Profile

Q1: What are the common synthetic routes for this compound, and what isomeric impurities should I expect?

A1: A prevalent method for synthesizing this compound is the Friedel-Crafts alkylation of o-toluidine with propylene or isopropanol, often using a Lewis acid catalyst like aluminum trichloride.[1][2] This reaction, while direct, can lead to a mixture of products due to the directing effects of the amino and methyl groups on the aromatic ring.

Common Isomeric Impurities:

  • Positional Isomers: The isopropylation of o-toluidine can result in substitution at various positions on the ring, leading to isomers such as 4-isopropyl-2-methylaniline and 2-isopropyl-4-methylaniline.

  • Over-alkylation Products: The reaction can sometimes proceed further, yielding di- or tri-isopropylated products.

  • Starting Material: Incomplete reaction will leave residual o-toluidine.

The specific isomer distribution is highly dependent on reaction conditions such as temperature, catalyst, and reaction time.[1]

Purification Strategies: Troubleshooting & Protocols

Q2: My crude this compound product is a mixture of isomers. What is the most effective initial purification step?

A2: For mixtures of aniline derivatives with differing boiling points, fractional distillation under reduced pressure is often the most effective initial purification step.[1][3] This technique separates compounds based on their boiling point differences.[4][5]

Troubleshooting Fractional Distillation:

Problem Potential Cause Solution
Poor Separation Insufficient column efficiency (too few theoretical plates).Use a longer or more efficient fractionating column (e.g., Vigreux, packed).
Boiling points of isomers are too close.Optimize distillation pressure; lower pressures can sometimes increase boiling point differences.
Bumping/Uneven Boiling Lack of boiling chips or inadequate stirring.Add fresh boiling chips or use a magnetic stirrer.
Product Darkening Oxidation of the aniline at high temperatures.Distill under an inert atmosphere (e.g., nitrogen or argon).[1]

dot

Caption: Workflow for Fractional Distillation.

Q3: Fractional distillation did not provide sufficient purity. What other techniques can I use to remove persistent isomers?

A3: When isomers have very similar boiling points, recrystallization or chromatography are excellent secondary purification methods.

Recrystallization: This technique relies on differences in solubility of the compound and its impurities in a given solvent at different temperatures.[6][7]

  • Protocol for Recrystallization of an Aniline Derivative:

    • Solvent Selection: In separate test tubes, test the solubility of a small amount of the impure product in various solvents (e.g., ethanol, methanol, toluene, or mixed systems like ethanol/water) at room temperature and upon heating.[8] The ideal solvent will dissolve the compound when hot but not at room temperature.[8]

    • Dissolution: In an Erlenmeyer flask, dissolve the impure product in the minimum amount of the chosen hot solvent.

    • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

    • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove insoluble impurities and the activated charcoal.

    • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Drying: Dry the crystals in a desiccator or vacuum oven.

Troubleshooting Recrystallization:

Problem Potential Cause Solution
Oiling Out The solute is coming out of solution as a liquid.Scratch the inside of the flask to induce crystallization, add a seed crystal, or redissolve and cool more slowly.[8]
Low Recovery Too much solvent was used, or crystallization was incomplete.Use the minimum amount of hot solvent and ensure the solution is thoroughly cooled.[8]
Colored Crystals Colored impurities are co-crystallizing.Use activated charcoal during the recrystallization process.

Chromatography: For challenging separations, column chromatography or High-Performance Liquid Chromatography (HPLC) can be very effective.[9][10]

  • Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase.

  • HPLC: A more advanced technique that offers high resolution for separating closely related isomers.[9] A reversed-phase C18 column is often effective for separating aniline isomers.[9]

dot

Caption: Decision Tree for Purification Strategy.

References

Technical Support Center: Overcoming Poor Solubility of Polyaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for polyaniline (PANI) derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges during their experiments. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you achieve consistent and reliable results.

Fundamental Principles: Why is Polyaniline So Difficult to Dissolve?

Polyaniline and its derivatives are renowned for their exceptional electronic and optical properties. However, their practical application is often hindered by poor solubility in common organic solvents.[1][2] This intractability stems from several key molecular characteristics:

  • Stiff Polymer Backbone: The rigid, conjugated π-electron system along the PANI backbone restricts conformational flexibility. This rigidity makes it difficult for solvent molecules to effectively solvate the polymer chains.[1]

  • Strong Interchain Interactions: Significant hydrogen bonding between the amine (-NH-) groups on adjacent polymer chains creates a tightly packed, aggregated structure that resists dissolution.[1]

  • π-π Stacking: The aromatic rings in the polymer backbone lead to strong π-π stacking interactions, further contributing to aggregation and reducing solubility.

Understanding these underlying factors is crucial for devising an effective solubilization strategy. The goal is to disrupt these strong interchain forces, allowing solvent molecules to interact with and separate the individual polymer chains.

Troubleshooting Guide: Common Solubility Problems & Solutions

This section addresses specific issues you may encounter in the lab. We provide a systematic approach to diagnose and solve these problems.

Issue 1: My PANI derivative precipitates immediately or fails to dissolve at all.

This is the most common issue. It indicates a significant mismatch between the polymer's cohesive energy and the solvent's solvating power, or it may point to an issue with the polymer itself.

Troubleshooting Workflow:

G cluster_strategy Solubilization Strategies start Precipitation Occurs check_dedoping Is the PANI in its base form? (Emeraldine Base - EB) start->check_dedoping check_solvent Verify Solvent Choice: Is it appropriate for your derivative? check_dedoping->check_solvent Yes dedope Action: De-dope with 0.1M NH4OH to get soluble Emeraldine Base form. check_dedoping->dedope No (It's a salt) strategy Select Solubilization Strategy check_solvent->strategy Yes, but failed solvent_change 1. Change Solvent (e.g., NMP, DMSO, m-cresol) strategy->solvent_change Initial Step additives 2. Use Additives (e.g., LiCl in NMP) strategy->additives If standard solvents fail chem_mod 3. Chemical Modification (e.g., Sulfonation, Alkylation) strategy->chem_mod For intractable polymers copolymer 4. Copolymerization strategy->copolymer Design phase solution verify Verify Dissolution: Visual clarity, filtration, light scattering solvent_change->verify additives->verify chem_mod->verify copolymer->verify success Success: Proceed with Experiment verify->success Clear Solution fail Failure: Re-evaluate Polymer & Strategy verify->fail Persistent Precipitation dedope->check_solvent

Caption: Troubleshooting workflow for PANI derivative precipitation.

Detailed Explanation:

  • Check the Polymer's State: The doped, conductive emeraldine salt (ES) form of PANI is generally insoluble in most solvents.[3] The neutral emeraldine base (EB) form is the starting point for dissolution in organic solvents like N-Methyl-2-pyrrolidone (NMP).[4]

    • Action: If your polymer is a green/dark green salt, you must first de-dope it to the blue/purple emeraldine base using an aqueous base like 0.1M NH₄OH. This removes the dopant and residual acids, significantly improving solubility in organic solvents.[4]

  • Verify Your Solvent Choice: Not all solvents are created equal. For unsubstituted PANI-EB, strongly polar, aprotic solvents are required.

    • Recommended Solvents: N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are the most effective solvents for undoped PANI.[3][5]

    • For Doped Systems: If you are working with a PANI derivative doped with a functionalized acid like camphorsulfonic acid (CSA), m-cresol is an excellent solvent that can dissolve the doped, conductive form directly.[6]

    • Hansen Solubility Parameters (HSP): For a more scientific approach, match the HSP of your polymer to the solvent. The total solubility parameter (δ) for emeraldine base is approximately 22.2 MPa¹/².[5][7] Solvents with similar parameters are more likely to be effective.

  • Employ Additives: If the polymer still won't dissolve in a suitable solvent, additives can help break up aggregates.

    • Action: Adding a small amount of LiCl (e.g., 1% w/v) to NMP can disrupt the internal hydrogen bonding of PANI, de-aggregate the polymer chains, and facilitate dissolution.[4][8]

  • Consider Sonication: Use an ultrasound bath to provide energy that helps break apart polymer aggregates and enhance solvent penetration.

    • Caution: Be careful not to sonicate for excessively long periods or at very high power, as this can potentially lead to polymer chain scission and a reduction in molecular weight.[4]

Issue 2: The liquid is colored, but it looks cloudy and I can't form a good quality film.

This common observation suggests you may have a colloidal dispersion , not a true molecular solution.[3][6] In a dispersion, microscopic particles are suspended in the liquid, leading to poor processability, inconsistent film formation, and unreliable electronic properties.

Diagnostic Steps:

  • Tyndall Effect: Shine a laser pointer through the vial. If the beam is visible as it passes through the liquid, it indicates the scattering of light by suspended particles, confirming a dispersion. A true solution will not scatter the light.

  • Filtration Test: Try to filter the solution through a 0.2 µm PTFE syringe filter. If the filter clogs quickly or if the filtrate has a significantly lighter color than the original mixture, you have a dispersion. A true solution should pass through with minimal resistance and no color change.

  • Centrifugation: High-speed centrifugation will cause suspended particles in a dispersion to form a pellet at the bottom of the tube, whereas a true solution will remain homogeneous.

Solution: If you have a dispersion, you must revisit the troubleshooting steps in Issue 1. The fundamental issue is a lack of true solvation. You may need a stronger solvent, the use of additives like LiCl, or a more soluble derivative.[4][8]

Frequently Asked Questions (FAQs)

Q1: What is the single most important factor for improving PANI solubility?

A: Chemical modification of the polymer backbone is the most powerful and versatile strategy. By introducing functional groups onto the aniline ring or nitrogen atom, you can fundamentally alter the polymer's properties to favor dissolution.[1][9]

Q2: How does adding a side chain (alkylation/alkoxylation) improve solubility?

A: Incorporating substituents like alkyl (-CH₃, -C₄H₉) or alkoxy (-OCH₃) groups at the ortho position of the aromatic ring enhances solubility through steric hindrance.[10] These bulky groups physically push the polymer chains apart, which:

  • Reduces the efficiency of interchain hydrogen bonding and π-π stacking.[2]

  • Increases the free volume, allowing solvent molecules to more easily penetrate and solvate the polymer backbone.[9] Disubstituted derivatives often show a dramatic improvement in solubility.[9]

Q3: What is "self-doping" and how does it create water-soluble PANI?

A: Self-doping refers to PANI derivatives where the acidic dopant is covalently bonded to the polymer chain, typically as a sulfonic acid (-SO₃H) group. This process, known as sulfonation, has a dual effect:

  • Doping: The acidic proton on the sulfonic group internally dopes the polymer chain, making it conductive without the need for an external acid.

  • Solubilization: The highly polar sulfonate group (-SO₃⁻) imparts significant hydrophilicity, making the polymer soluble in water and other polar solvents.[9][11][12] This is a premier method for creating processable, conductive PANI for aqueous applications.[13]

Q4: Will improving the solubility of my PANI derivative decrease its electrical conductivity?

A: Not necessarily, but it is a critical trade-off to consider.

  • Side Chains: Large, insulating alkyl side chains can increase the distance between polymer backbones, potentially hindering interchain charge hopping and lowering bulk conductivity.[2]

  • Copolymerization: Incorporating a more soluble but less conductive monomer into the PANI backbone can improve processability at the expense of maximum conductivity.[14]

  • Sulfonation: While sulfonation improves solubility, the electron-withdrawing nature of the -SO₃H group can sometimes decrease the electron density on the backbone, affecting conductivity.[12] The key is to find a balance where the gain in processability outweighs any modest decrease in conductivity for your specific application.

Q5: Can I just use a different dopant to improve solubility?

A: Yes, using a functionalized protonic acid as a dopant can significantly improve solubility. Large surfactant-like counter-ions, such as dodecylbenzenesulfonic acid (DBSA) or camphorsulfonic acid (CSA), can render the PANI-salt complex soluble in less polar solvents like m-cresol or even chloroform.[15][16] The bulky, organic tail of the dopant interacts favorably with the solvent, pulling the doped polymer chain into solution.

Key Experimental Protocols

Protocol 1: Sulfonation of Polyaniline Emeraldine Base for Water Solubility

This protocol describes the synthesis of self-doped, water-soluble sulfonated polyaniline (SPAN).

Materials:

  • Polyaniline Emeraldine Base (PANI-EB) powder

  • Fuming sulfuric acid (20-30% free SO₃)

  • Deionized water

  • Methanol

  • Ammonium hydroxide (NH₄OH) solution (1 M)

  • Dialysis tubing (MWCO 10-14 kDa)

Procedure:

  • Reaction Setup: In a fume hood, slowly add 1.0 g of dry PANI-EB powder to 20 mL of fuming sulfuric acid in a flask at 0°C (ice bath) with vigorous stirring.

  • Sulfonation: Allow the reaction mixture to stir at room temperature for 6 hours. The solution will become dark and viscous.[12]

  • Precipitation: Carefully and slowly pour the reaction mixture into 500 mL of vigorously stirred, ice-cold deionized water. A dark green precipitate of sulfonated polyaniline will form.

  • Neutralization & Washing: Allow the precipitate to settle, decant the acidic supernatant, and wash the precipitate repeatedly with deionized water until the pH of the washings is neutral (~pH 7).

  • Purification via Dialysis: Transfer the precipitate to dialysis tubing and dialyze against deionized water for 48-72 hours, changing the water every 12 hours to remove any remaining low molecular weight impurities and salts.

  • Isolation: Lyophilize (freeze-dry) the contents of the dialysis bag to obtain a fine, dark green powder of water-soluble SPAN.

  • Characterization: Confirm sulfonation using FTIR spectroscopy by looking for the appearance of characteristic S=O stretching peaks around 1170 cm⁻¹ and 1040 cm⁻¹. Confirm water solubility by dissolving a small amount in DI water to form a clear, green solution.[12]

Protocol 2: Preparing a PANI-EB Solution in NMP with LiCl

This protocol provides a reliable method for dissolving PANI emeraldine base for applications like film casting or blending.

Materials:

  • Polyaniline Emeraldine Base (PANI-EB) powder, thoroughly dried

  • N-Methyl-2-pyrrolidone (NMP), anhydrous grade

  • Lithium chloride (LiCl), dried under vacuum

Procedure:

  • Prepare NMP/LiCl Solvent: Dissolve LiCl in NMP to a final concentration of 1% (w/v). For example, add 0.5 g of LiCl to 50 mL of NMP and stir until fully dissolved.

  • Initial Polymer Addition: Add a very small amount of the PANI-EB powder to the NMP/LiCl solution first and stir until it dissolves completely. This initial wetting step helps prevent the formation of large, intractable aggregates.[4]

  • Gradual Addition: Slowly add the remaining PANI-EB powder in small portions, ensuring each portion dissolves before adding the next. Do not add the entire amount of polymer at once.

  • Stirring & Heating: Stir the mixture at room temperature for 12-24 hours. Gentle heating (40-50°C) can be used to accelerate dissolution, but avoid high temperatures which can cause degradation.

  • Sonication (Optional): If small aggregates remain, place the sealed vial in an ultrasound bath for 15-30 minute intervals. Allow the solution to cool between intervals.

  • Clarification: Before use, centrifuge the solution at high speed (e.g., 10,000 rpm for 15 minutes) to pellet any undissolved microparticles. Carefully decant the supernatant for your experiment.

Reference Data

Table 1: Common Solvents for Polyaniline Derivatives
SolventAbbreviationTypical Use CaseNotes
N-Methyl-2-pyrrolidoneNMPDissolving PANI Emeraldine Base (undoped)High boiling point. Excellent solvating power for PANI-EB.[3][4]
DimethylformamideDMFDissolving PANI Emeraldine Base (undoped)Good solvent, but lower boiling point than NMP.[5]
Dimethyl SulfoxideDMSODissolving PANI Emeraldine Base (undoped) & some sulfonated PANIHighly polar. Can be effective for certain derivatives.[17]
m-Cresol-Dissolving PANI doped with CSACan dissolve the conductive, doped form directly.[6]
Dichloroacetic AcidDCAADissolving PANI-EBStrong acid, protonates and dissolves the polymer simultaneously.
WaterH₂ODissolving self-doped (sulfonated) PANIOnly effective for highly functionalized, hydrophilic derivatives.[11][12]
ChloroformCHCl₃Dissolving some alkyl-substituted PANI derivatives or PANI doped with DBSARequires significant modification of the PANI backbone to be effective.[9][15]
Table 2: Comparison of Solubilization Strategies
StrategyMechanismProsCons
Ring Substitution Steric hindrance reduces interchain forces.High solubility in common organic solvents; tunable properties.Can decrease conductivity; requires monomer synthesis.[2][9]
Sulfonation Covalently attached -SO₃H groups provide hydrophilicity and self-doping.Excellent water solubility; conductive in aqueous media.Can be a harsh chemical reaction; may affect electronic properties.[11][12]
Copolymerization Incorporating a soluble co-monomer into the backbone.Balances solubility and conductivity; tailorable properties.Overall conductivity is often lower than the PANI homopolymer.[14]
Functional Dopants Surfactant-like dopants (e.g., DBSA, CSA) solvate the doped polymer.Simple, one-step process to get a soluble, conductive polymer.Dopant can leach out over time; limited solvent choices (e.g., m-cresol).[15][16]

Visualization of Solubilization Strategies

G cluster_physical Physical / Process-Based Approaches cluster_chemical Chemical Modification Approaches start Intractable Polyaniline (Poorly Soluble) solvent Optimized Solvent System (NMP, m-cresol, additives) start->solvent dopant Functional Dopant (e.g., DBSA, CSA) start->dopant subst Ring/N-Substitution (Alkyl, Alkoxy groups) start->subst sulfo Sulfonation (-SO3H groups) start->sulfo copoly Copolymerization start->copoly end Soluble / Processable Polyaniline Derivative solvent->end dopant->end subst->end sulfo->end copoly->end

Caption: Overview of primary strategies to improve PANI solubility.

References

Technical Support Center: Controlling Regioselectivity in the Functionalization of 2-Isopropyl-6-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of 2-isopropyl-6-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of manipulating this sterically hindered aniline derivative. Here, we address common experimental challenges through a series of troubleshooting guides and frequently asked questions, grounded in mechanistic principles and validated protocols.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses foundational concepts essential for planning your synthetic strategy.

Question 1: What are the primary factors governing regioselectivity in the functionalization of this compound?

Answer: The regioselectivity of functionalizing this compound is primarily dictated by a balance of two key factors:

  • Electronic Effects: The amino (-NH₂) group is a powerful electron-donating group (EDG).[1][2] Through resonance, it increases the electron density at the ortho and para positions of the aromatic ring, making them more nucleophilic and thus more susceptible to electrophilic attack.[3]

  • Steric Hindrance: The presence of a bulky isopropyl group and a methyl group at the C2 and C6 positions (the ortho positions) creates significant steric congestion around the amino group and the adjacent C3 and C5 (meta) positions.[4][5] This steric hindrance can impede the approach of electrophiles and reagents, significantly influencing the reaction's outcome.[4]

In essence, while electronics activate the para position (C4) and the already substituted ortho positions, sterics often dictate that the para position is the most accessible for many transformations.

Question 2: Why is direct nitration of this compound often problematic?

Answer: Direct nitration of this compound using standard concentrated nitric and sulfuric acid mixtures is fraught with complications for two main reasons:

  • Oxidation: The strong activating effect of the amino group makes the aniline ring highly susceptible to oxidation by nitric acid, often leading to the formation of tarry by-products and a significant reduction in the yield of the desired nitro product.

  • Loss of Regiocontrol: In the strongly acidic medium, the amino group can be protonated to form the anilinium ion (-NH₃⁺).[6][7] This protonated group is strongly electron-withdrawing and acts as a meta-director.[7] Consequently, the reaction can yield a mixture of para and meta isomers, with very little ortho product due to extreme steric hindrance.[7]

Question 3: Can I perform a Friedel-Crafts alkylation or acylation on this compound?

Answer: Direct Friedel-Crafts reactions on this compound are generally unsuccessful. The amino group is a Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃) used in these reactions.[8] This acid-base reaction deactivates the aromatic ring by forming a complex, thus preventing the desired electrophilic substitution from occurring.[8] To circumvent this, the amino group must be protected, typically as an amide.[8]

Part 2: Troubleshooting Guide - Navigating Experimental Challenges

This section provides solutions to specific problems you may encounter during your experiments.

Scenario 1: Poor Yield and Low Selectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)

Issue: "I attempted a bromination of this compound and obtained a mixture of products with a low yield of the desired 4-bromo derivative."

Root Cause Analysis: The high reactivity of the free amino group leads to poor regioselectivity and potential side reactions. The steric hindrance from the ortho substituents is substantial but may not be sufficient to completely prevent reactions at other sites, especially under harsh conditions.

Solution: N-Protection to Control Reactivity and Enhance Para-Selectivity

By converting the highly activating -NH₂ group into a less activating amide group (e.g., an acetanilide), you can moderate the reaction and increase steric bulk, thereby favoring para-substitution.[8]

dot

Caption: Workflow for para-selective bromination.

Experimental Protocol: Para-Bromination via N-Acetylation

  • Protection:

    • Dissolve this compound (1 eq.) in dichloromethane (DCM).

    • Add pyridine (1.2 eq.) and cool the mixture to 0 °C.

    • Slowly add acetic anhydride (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

    • Perform an aqueous workup to isolate the N-(2-isopropyl-6-methylphenyl)acetamide.

  • Bromination:

    • Dissolve the protected aniline (1 eq.) in glacial acetic acid.

    • Add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise at room temperature.

    • Stir for 1-3 hours, monitoring by TLC.

    • Pour the reaction mixture into water and collect the precipitated product by filtration.

  • Deprotection:

    • Reflux the bromo-acetamide intermediate in a mixture of ethanol and concentrated hydrochloric acid (e.g., 3M HCl) for 4-8 hours.

    • Cool the mixture, neutralize with a base (e.g., NaOH solution) to pH > 8, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify by column chromatography or recrystallization.

Parameter Without Protection With N-Acetylation
Major Product Mixture of isomers4-Bromo derivative
Yield Often low (<40%)Typically high (>80%)
Side Reactions Oxidation, poly-halogenationMinimal
Scenario 2: Achieving Functionalization at the C3 or C5 (meta) Position

Issue: "My target molecule requires a substituent at the meta position, but all standard electrophilic substitution reactions yield the para product."

Root Cause Analysis: The strong ortho, para-directing nature of the amino group makes direct electrophilic substitution at the meta position highly unfavorable.[1][2]

Solution: Modern Catalytic C-H Functionalization

Recent advances in transition-metal catalysis allow for the functionalization of C-H bonds that are electronically disfavored. By using a directing group and a suitable catalyst, you can override the inherent reactivity of the substrate.

dot

Caption: Strategy for meta-C-H arylation.

Conceptual Protocol: Palladium-Catalyzed meta-C-H Arylation

  • Installation of a Directing Group: The primary amino group is first converted into a suitable directing group that can coordinate to the metal catalyst. For meta-arylation, a nosyl (Ns) group is often effective.[9]

  • Catalytic C-H Arylation: The nosyl-protected aniline is subjected to palladium-catalyzed reaction conditions. These typically involve a palladium source (e.g., Pd(OAc)₂), a specialized ligand (e.g., a pyridine-based ligand), an aryl halide as the coupling partner, and often a transient mediator like norbornene.[10] The directing group forces the catalyst to activate a C-H bond at the meta position.

  • Removal of the Directing Group: After the C-H functionalization is complete, the nosyl group is cleaved to reveal the free amino group on the meta-functionalized product.

Note: This is an advanced technique that requires careful optimization of the ligand, solvent, and reaction conditions.

Scenario 3: Selective Functionalization at the C3 Position (ortho to the Isopropyl Group)

Issue: "I need to introduce a functional group specifically at the C3 position, adjacent to the isopropyl group. How can I achieve this selectivity?"

Root Cause Analysis: This is the most sterically hindered position on the ring, making it inaccessible to most reagents. Direct functionalization is extremely challenging.

Solution: Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful strategy for functionalizing positions ortho to a directing group.[11][12] By converting the -NH₂ group into a suitable directing metalation group (DMG), you can use a strong base (typically an organolithium reagent) to selectively deprotonate the adjacent C-H bond, followed by quenching with an electrophile.

dot

Caption: Workflow for directed ortho-metalation.

Experimental Protocol: ortho-Iodination via DoM

  • DMG Installation:

    • Protect the amino group as a pivaloyl (-Piv) or diethyl amide (-CONEt₂) group. These are effective DMGs.[11] For example, react this compound with pivaloyl chloride in the presence of a base.

  • Lithiation and Quenching:

    • Dissolve the protected aniline (1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).

    • Cool the solution to -78 °C.

    • Slowly add sec-butyllithium (sec-BuLi) (1.2 eq.) and stir for 1-2 hours at -78 °C. The bulky base will deprotonate the C3-H due to chelation with the DMG.

    • Add a solution of iodine (I₂) (1.3 eq.) in THF dropwise.

    • Allow the reaction to slowly warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Perform an aqueous workup and purify the product.

  • Deprotection (if required): The pivaloyl group can be removed under strong acidic or basic conditions to yield the free aniline.

Strategy Target Position Key Reagents Primary Challenge
N-Protection + EAS C4 (para)Acetic Anhydride, NBS/Br₂Requires protection/deprotection steps
Catalytic C-H Activation C5 (meta)Pd(OAc)₂, Ligand, Aryl-XRequires specialized ligands and optimization
Directed ortho-Metalation C3 (ortho)Piv-Cl, sec-BuLi, ElectrophileRequires strictly anhydrous/anaerobic conditions

References

Technical Support Center: Polymerization Inhibitors for Aniline Monomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aniline polymerization. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of using polymerization inhibitors with aniline monomers. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your work is built on a foundation of scientific integrity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the use and function of polymerization inhibitors in the context of aniline.

Q1: What is the primary role of a polymerization inhibitor for aniline monomers?

A polymerization inhibitor is a chemical compound added to aniline monomers to prevent premature or uncontrolled self-polymerization.[1][2] Aniline, being an electron-rich aromatic amine, is susceptible to oxidation, which can initiate polymerization.[3] This is particularly problematic during storage, transport, and purification processes like distillation, where heat can trigger thermal polymerization.[1] The inhibitor effectively scavenges free radicals, which are the primary initiators of the polymerization chain reaction, thus ensuring the monomer's stability.[1][2]

Q2: How do common inhibitors, like phenols and aromatic amines, prevent aniline polymerization?

Phenolic inhibitors, such as hydroquinone, and aromatic amine inhibitors function by interrupting the free-radical chain reaction that drives polymerization.[2][4]

  • Phenolic Inhibitors: In the presence of oxygen, phenols are oxidized to their corresponding quinones. These quinones then react with and neutralize the chain-propagating free radicals, effectively terminating the polymerization process.[4]

  • Aromatic Amine Inhibitors: Similar to phenols, aromatic amines can donate a hydrogen atom to a growing polymer radical, thereby terminating the chain. The resulting amine radical is resonance-stabilized and less reactive, preventing it from initiating a new polymer chain.[4] The effectiveness of aromatic amine inhibitors is influenced by the substituents on the aromatic ring; electron-donating groups in the para position tend to enhance their inhibitory activity.[4]

Q3: What is the difference between a "true inhibitor" and a "retarder" in the context of aniline polymerization?

While often used interchangeably, "true inhibitors" and "retarders" have distinct mechanisms of action.

  • True Inhibitors: These compounds provide a distinct induction period during which virtually no polymerization occurs. They are consumed as they scavenge initial free radicals. Once the true inhibitor is depleted, polymerization proceeds at its normal rate.[1]

  • Retarders: Retarders do not offer a clear induction period. Instead, they consistently slow down the rate of polymerization. They are consumed much more slowly than true inhibitors.[1]

In many industrial applications, a combination of both is used to ensure both process control and safety.[1]

Q4: Can aniline itself act as a polymerization inhibitor?

Yes, under certain conditions, aniline can exhibit inhibitory effects on the polymerization of other monomers. Aromatic amines, including aniline, are known to act as inhibitors for certain vinyl monomers.[4] However, in the context of its own polymerization, aniline is the monomer, and its oxidation initiates the process. The inhibitory properties of aniline are more relevant when it is present as an impurity in other monomer systems.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your aniline polymerization experiments.

Problem 1: My aniline polymerization is not initiating, even after adding the oxidant.

Possible Cause 1: Presence of Excess Inhibitor

Commercial aniline is often supplied with an inhibitor to ensure stability during shipping and storage. If this inhibitor is not adequately removed, it will scavenge the radicals generated by the oxidant, preventing the initiation of polymerization.

  • Solution: Before starting the polymerization, it is crucial to remove the inhibitor from the aniline monomer. A common and effective method is distillation under reduced pressure. For specific inhibitors like p-benzoquinone, chemical removal methods can also be employed.[5]

Possible Cause 2: Incorrect pH of the Reaction Medium

The pH of the reaction medium is a critical factor in aniline polymerization. The process is typically carried out in acidic conditions (pH < 2.5).[6][7]

  • Explanation: In highly acidic solutions, aniline exists as the anilinium ion.[7] While the anilinium ion itself is not readily oxidized, a small equilibrium concentration of neutral aniline is still present and can be oxidized to initiate the polymerization.[8] The acidic environment is necessary to protonate the growing polyaniline chain, leading to the conductive emeraldine salt form.[6][9] If the pH is too high (neutral or basic), the polymerization may yield non-conductive, low-molecular-weight oligomers.[6][10] Conversely, if the acidity is excessively high (e.g., 5M sulfuric acid), the excessive protonation of aniline monomers can suppress their nucleophilicity and inhibit the initiation of polymerization.[7]

  • Solution: Ensure the reaction medium is adjusted to the optimal acidic pH using an appropriate acid, such as hydrochloric acid or sulfuric acid, before adding the oxidant.[11][12]

Experimental Protocol: Removal of Inhibitor from Aniline Monomer by Distillation

Objective: To purify commercial aniline by removing the added polymerization inhibitor.

Materials:

  • Commercial aniline

  • Round-bottom flask

  • Distillation head with condenser

  • Receiving flask

  • Heating mantle

  • Vacuum pump and gauge

  • Boiling chips

Procedure:

  • Setup: Assemble the distillation apparatus as shown in the diagram below. Ensure all glass joints are properly sealed.

  • Charging the Flask: Add the commercial aniline and a few boiling chips to the round-bottom flask.

  • Applying Vacuum: Connect the vacuum pump to the apparatus and slowly reduce the pressure to the desired level.

  • Heating: Begin heating the flask gently with the heating mantle.

  • Distillation: Aniline will begin to boil at a lower temperature under reduced pressure. Collect the distilled, inhibitor-free aniline in the receiving flask.

  • Completion: Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool before slowly releasing the vacuum.

  • Storage: Store the purified aniline in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place to prevent autoxidation.[3]

Problem 2: The resulting polyaniline has low conductivity.

Possible Cause 1: Insufficient Doping

The high conductivity of polyaniline is achieved in its protonated (doped) emeraldine salt form.

  • Explanation: The polymerization should be conducted in a sufficiently acidic medium to ensure that the resulting polymer chain is adequately protonated.[6][9] The nature of the acid used can also influence the final properties of the polyaniline.[10][13]

  • Solution: Conduct the polymerization in a strong acid solution (e.g., 1 M HCl). After polymerization, wash the polymer with an acidic solution to remove any unreacted monomer and oxidant and to ensure complete doping.[14]

Possible Cause 2: Over-oxidation of the Polymer

Using an excessive amount of oxidant can lead to the formation of pernigraniline, a fully oxidized and less conductive form of polyaniline.[8][11]

  • Solution: Carefully control the molar ratio of the oxidant (e.g., ammonium persulfate) to the aniline monomer. The optimal ratio should be determined experimentally but is typically around 1:1 to 1.25:1.[12]

Data Presentation: Effect of Reaction pH on Polyaniline Conductivity
Initial Reaction pHResulting Polymer FormTypical Conductivity (S/cm)Reference
< 2.5Emeraldine Salt (Protonated)10⁻¹ - 10²[6]
> 2.5Emeraldine Base / Oligomers10⁻¹⁰ - 10⁻⁸[6]

Problem 3: The polymerization reaction is uncontrolled and proceeds too rapidly.

Possible Cause: Absence of a Retarder or Ineffective Heat Management

While the goal is to initiate polymerization, an uncontrolled, rapid reaction can lead to poor polymer quality and safety hazards due to the exothermic nature of the process.[1]

  • Solution 1: Introduce a Retarder: For large-scale reactions, consider adding a small amount of a polymerization retarder to moderate the reaction rate.

  • Solution 2: Temperature Control: Perform the reaction in an ice bath to dissipate the heat generated during polymerization. This allows for better control over the reaction kinetics and results in a more uniform polymer.

Section 3: Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate important workflows and mechanisms.

Diagram 1: Troubleshooting Workflow for Aniline Polymerization Initiation Failure

start Polymerization Fails to Initiate check_inhibitor Was the inhibitor removed from the monomer? start->check_inhibitor remove_inhibitor Protocol: Remove inhibitor via distillation or chemical treatment. check_inhibitor->remove_inhibitor No check_ph Is the reaction pH acidic (typically < 2.5)? check_inhibitor->check_ph Yes remove_inhibitor->check_ph adjust_ph Adjust pH to the optimal acidic range. check_ph->adjust_ph No check_oxidant Is the oxidant active and added in the correct ratio? check_ph->check_oxidant Yes adjust_ph->check_oxidant prepare_oxidant Use fresh oxidant and verify the molar ratio. check_oxidant->prepare_oxidant No success Successful Polymerization Initiation check_oxidant->success Yes prepare_oxidant->success cluster_initiation Initiation cluster_propagation Propagation (Uninhibited) cluster_inhibition Inhibition Aniline_Monomer Aniline Monomer Aniline_Radical Aniline Radical Cation Aniline_Monomer->Aniline_Radical Oxidant Oxidant (e.g., APS) Oxidant->Aniline_Radical Oxidizes Growing_Chain Growing Polyaniline Chain (Radical) Aniline_Radical->Growing_Chain Chain Growth Growing_Chain_Inhibited Growing Polyaniline Chain (Radical) Aniline_Radical->Growing_Chain_Inhibited Interrupted by Inhibitor Growing_Chain->Growing_Chain Adds Monomer Phenolic_Inhibitor Phenolic Inhibitor (e.g., Hydroquinone) Inactive_Radical Inactive Inhibitor Radical Phenolic_Inhibitor->Inactive_Radical Terminated_Chain Terminated Polymer Chain Growing_Chain_Inhibited->Terminated_Chain

Caption: How phenolic inhibitors stop chain growth.

References

Technical Support Center: Managing Reaction Exotherms in Aniline Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for effectively managing the thermal behavior of aniline alkylation reactions. Understanding and controlling the reaction exotherm is critical not only for safety but also for achieving desired product selectivity and yield.

Frequently Asked Questions (FAQs)

Q1: Why is managing the exotherm in aniline alkylation so critical?

A1: Aniline alkylation, the reaction of an aniline with an alkylating agent (such as an alkyl halide or an alcohol), is an exothermic process, meaning it releases heat. This heat release is fundamentally critical for three reasons:

  • Safety and Thermal Runaway: If the heat generated by the reaction exceeds the rate at which it can be removed from the reactor, the reaction temperature will increase. This temperature rise accelerates the reaction rate, which in turn generates even more heat, creating a dangerous positive feedback loop known as a thermal runaway.[1][2] This can lead to a rapid increase in temperature and pressure, potentially causing vessel rupture, solvent boiling, and release of hazardous materials.[1]

  • Product Selectivity: The most common side reaction in aniline alkylation is over-alkylation, where the desired mono-alkylated product reacts further to form di-alkylated and even quaternary ammonium salt byproducts.[3] This occurs because the mono-alkylated product is often more nucleophilic than aniline itself.[3] Higher reaction temperatures significantly increase the rates of these subsequent alkylation steps, reducing the selectivity for the desired product.[4]

  • Process Stability and Reproducibility: Poor temperature control leads to inconsistent reaction outcomes. Variations in temperature between batches can result in different product profiles, impurity levels, and yields, making the process difficult to reproduce and scale up.

Q2: How can I estimate the heat of reaction (ΔH) for my specific aniline alkylation?

A2: The heat of reaction is a crucial parameter for safe process design. While a precise value requires experimental measurement, you can approach it in two ways:

  • Calculation from Standard Enthalpies of Formation: If the standard enthalpies of formation (ΔHºf) for all reactants and products are known, the standard enthalpy of reaction (ΔHºrxn) can be calculated using Hess's Law:

    • ΔHºrxn = Σ(ΔHºf, products) - Σ(ΔHºf, reactants)[5][6]

    • Finding literature values for complex substituted anilines can be challenging, but data for parent compounds like aniline are available.[7][8] This method provides a good initial estimate for risk assessment.

  • Experimental Measurement with Reaction Calorimetry: This is the most accurate method. A reaction calorimeter (RC1) measures the heat flow in real-time during the reaction, providing a precise value for the heat of reaction under your specific process conditions (reagents, concentrations, solvent).[9] This technique is considered the gold standard for thermal safety assessment, especially before scaling up a process.[10]

Q3: What are the key factors that influence the rate of heat generation?

A3: The rate of heat generation is a function of the reaction kinetics. The primary factors include:

  • Temperature: As per the Arrhenius equation, the reaction rate, and thus the rate of heat evolution, increases exponentially with temperature.

  • Concentration of Reactants: Higher concentrations of aniline and the alkylating agent lead to a faster reaction rate.

  • Reactivity of the Alkylating Agent: The choice of alkylating agent has a significant impact. For example, alkyl iodides are generally more reactive than alkyl bromides, which are more reactive than alkyl chlorides, leading to a faster and more intense exotherm.

  • Catalyst Activity: In catalyzed reactions, such as alkylation with alcohols via the "borrowing hydrogen" methodology, the type and loading of the catalyst dictate the reaction rate.[11][12]

Troubleshooting Guide: Exotherm-Related Issues

This guide addresses common problems encountered during aniline alkylation where improper exotherm management is a likely root cause.

Observed Issue Potential Cause(s) Related to Exotherm Recommended Solutions & Explanations
Sudden, rapid temperature spike early in the reaction. 1. Reagent addition rate is too high. 2. Inadequate initial cooling. 3. High concentration of reactants. 1. Control Addition Rate: Add the more reactive reagent (often the alkylating agent) slowly and sub-surface to the aniline solution. This prevents a localized buildup of concentration and allows the cooling system to keep pace with heat generation. Use a syringe pump for precise control in the lab.[1]2. Pre-cool the Reactor: Ensure the reactor cooling system is active and has brought the initial solution to the target temperature before starting the addition of the second reagent.3. Dilution: Increasing the solvent volume can help moderate the temperature by increasing the thermal mass of the system. However, this may also slow down the desired reaction.
Poor selectivity; high levels of N,N-dialkylated byproduct. 1. High reaction temperature. 2. Formation of "hot spots" in the reactor. 1. Lower the Reaction Temperature: Reducing the overall reaction temperature can disproportionately slow the secondary alkylation reaction compared to the primary one, thus improving selectivity for the mono-alkylated product.[4]2. Improve Agitation: Ensure vigorous and efficient stirring. Poor mixing can create localized areas of high reactant concentration and temperature ("hot spots"), which strongly promote over-alkylation. Baffles in larger reactors can improve mixing efficiency.
Reaction mixture darkens, or tar/polymer formation is observed. 1. Excessive reaction temperature leading to decomposition. 2. Uncontrolled exotherm causing runaway side reactions. 1. Optimize Temperature: Systematically lower the reaction setpoint. Aniline and its derivatives can be susceptible to oxidation and degradation at elevated temperatures, leading to colored impurities.[13]2. Implement Fail-Safes: For larger-scale reactions, ensure you have a robust cooling system and a plan for emergency quenching (e.g., addition of a cold, inert solvent or a reaction inhibitor) if the temperature exceeds a safe upper limit.
Reaction stalls or shows low conversion after an initial exotherm. 1. Thermal degradation of catalyst or reagents. 2. Solvent boiling. 1. Verify Thermal Stability: Check the thermal stability of your catalyst and reagents at the peak reaction temperature. An uncontrolled exotherm may have exceeded their stability limits, causing deactivation.2. Select Appropriate Solvent: Choose a solvent with a boiling point significantly higher than the anticipated reaction temperature. If the exotherm causes the solvent to boil, it can lead to pressure buildup and loss of reaction volume.
Troubleshooting Workflow: Investigating a Thermal Event

If you encounter an unexpected or uncontrolled exotherm, a systematic investigation is crucial. The following workflow can help identify the root cause.

Caption: A logical workflow for troubleshooting uncontrolled exotherms.

Protocols and Methodologies

Protocol 1: Lab-Scale N-Alkylation with Exotherm Control

This protocol describes the N-alkylation of aniline with an alkyl bromide using a controlled addition strategy to manage the exotherm.

Materials:

  • Aniline (1.0 eq)

  • Alkyl Bromide (1.05 eq)

  • Potassium Carbonate (K₂CO₃, 1.5 eq, fine powder)

  • Acetonitrile (solvent)

  • Reaction flask equipped with a magnetic stirrer, reflux condenser, nitrogen inlet, and thermocouple

  • Syringe pump

  • Cooling bath (ice-water or controlled chiller)

Procedure:

  • Setup: To the reaction flask, add aniline, potassium carbonate, and acetonitrile.

  • Inerting: Purge the flask with nitrogen for 10-15 minutes.

  • Cooling: Place the flask in the cooling bath and stir the mixture until it reaches the desired initial temperature (e.g., 10 °C).

  • Controlled Addition: Load the alkyl bromide into a syringe and place it on the syringe pump. Begin adding the alkyl bromide to the stirred reaction mixture at a slow, controlled rate (e.g., over 1-2 hours).

  • Temperature Monitoring: Continuously monitor the internal reaction temperature using the thermocouple. Adjust the addition rate or the cooling bath temperature to maintain the desired temperature range (e.g., not exceeding 25 °C during addition).

  • Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature or gently heat as required while continuing to monitor the temperature.

  • Work-up: Once the reaction is complete (monitored by TLC or GC), proceed with standard aqueous work-up and purification.

Real-Time Monitoring and Scale-Up Considerations

When preparing for scale-up, managing the exotherm becomes even more critical due to the decrease in the surface-area-to-volume ratio of larger reactors, which reduces heat transfer efficiency.[10]

G cluster_0 Lab Scale (e.g., 1L) cluster_1 Pilot/Production Scale (e.g., 1000L) cluster_2 Control Strategy lab_reactor High Surface Area to Volume Ratio lab_cooling Efficient Heat Dissipation lab_reactor->lab_cooling facilitates calorimetry Reaction Calorimetry (RC1) - Measure Heat of Reaction - Determine Max Heat Rate lab_reactor->calorimetry informs prod_reactor Low Surface Area to Volume Ratio prod_cooling Heat Removal is Challenging prod_reactor->prod_cooling hinders prod_reactor->calorimetry informs engineering Engineering Controls - Semi-batch addition - Jacketed reactors - Emergency cooling calorimetry->engineering dictates need for monitoring Real-Time Monitoring - RTDs, Thermocouples - PLC/SCADA Systems engineering->monitoring requires

Caption: Key considerations for scaling up exothermic aniline alkylations.

Key Scale-Up Strategies:

  • Reaction Calorimetry: Before any scale-up, perform reaction calorimetry to quantify the heat of reaction and the maximum rate of heat evolution. This data is essential for designing an adequate cooling system.[10]

  • Semi-Batch Operation: Instead of adding all reagents at once (batch mode), use a semi-batch approach where one reagent is added slowly over time. This is the most common industrial method for controlling exothermic reactions.

  • Real-Time Monitoring: Implement robust real-time temperature monitoring systems, such as Resistance Temperature Detectors (RTDs), integrated with a process logic controller (PLC) to automate cooling and safety interlocks.[4][9]

References

Technical Support Center: Catalyst Deactivation in 2-Isopropyl-6-methylaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 2-Isopropyl-6-methylaniline. This guide is designed for researchers, scientists, and drug development professionals encountering challenges related to catalyst performance and longevity. The catalytic alkylation of o-toluidine with propylene is a primary route to synthesize this compound, a key intermediate in the manufacturing of pesticides and pharmaceuticals.[1][2] The efficiency, selectivity, and economic viability of this process are critically dependent on the stability of the catalyst, which can range from solid acids like zeolites to supported metal catalysts.[1][3]

Catalyst deactivation—the loss of activity and/or selectivity over time—is an inevitable but manageable challenge in industrial catalytic processes.[4] Understanding the root cause of deactivation is the first step toward effective troubleshooting and process optimization. This guide provides a structured, question-and-answer-based approach to diagnose, remedy, and prevent common catalyst deactivation issues in your experiments.

Frequently Asked Questions (FAQs)

This section addresses common, high-level issues observed during the synthesis.

Q1: My reaction conversion has dropped suddenly and significantly after introducing a new batch of feedstock. What is the likely cause?

A sudden and severe loss of activity often points to catalyst poisoning .[4] This occurs when impurities in the reactants or solvent strongly adsorb to the catalyst's active sites, rendering them inaccessible.[5][6][7] Common poisons in aniline alkylation processes include sulfur compounds, nitrogen-containing heterocycles, and even trace metals from upstream processes.[5][6][8]

Corrective Action: Immediately analyze the new feedstock for potential contaminants. If poisoning is confirmed, the catalyst bed may need to be replaced. Implementing a feedstock purification step, such as passing it through a guard bed of adsorbents, is a crucial preventive measure.[9]

Q2: My catalyst's performance is declining gradually over several cycles. What are the potential mechanisms?

A slow, progressive loss of activity is characteristic of several deactivation mechanisms, most commonly coking or sintering .[4][8]

  • Coking is the gradual accumulation of carbonaceous deposits (coke) on the catalyst surface, which physically blocks active sites and pores.[4][10] This is prevalent in reactions involving hydrocarbons at elevated temperatures.[8]

  • Sintering is the thermal agglomeration of small metal crystallites into larger ones, which reduces the active surface area.[10][11] This process is accelerated by high reaction temperatures.[4][12]

Corrective Action: Refer to the detailed troubleshooting guides below. Coked catalysts can often be regenerated via controlled oxidation (calcination), while sintering is largely irreversible and requires process optimization (e.g., lowering reaction temperature) to prevent.[4][8]

Q3: I'm observing a change in product selectivity. For instance, the formation of di-isopropyl-methylaniline is increasing. Is this related to the catalyst?

Yes, a change in selectivity can be a direct consequence of catalyst deactivation. For example, the loss of specific acid sites on a zeolite catalyst due to dealumination can alter the reaction pathway.[13] Similarly, the blockage of pores by coke can introduce diffusion limitations, favoring the formation of smaller, less-hindered products or altering the residence time of intermediates on the catalyst surface.

Corrective Action: Characterize the spent catalyst to identify structural changes. Techniques like ammonia temperature-programmed desorption (NH₃-TPD) can probe the acidity of the catalyst, while porosimetry can measure changes in pore structure.

Q4: My reaction works well, but I'm detecting trace amounts of the active metal (e.g., Pd, Ni, Ru) in my final product. What is happening?

This is a classic symptom of metal leaching , where the active component of the heterogeneous catalyst dissolves into the liquid reaction medium.[13][14] This not only deactivates the catalyst by removing active sites but also contaminates the product, a critical issue in pharmaceutical synthesis.[13] Leaching is a significant concern in liquid-phase reactions and can be influenced by the solvent, temperature, and the stability of the metal-support interaction.[8][15]

Corrective Action: Confirm leaching using a hot filtration test and quantify the metal content in your product using ICP-OES.[13] To mitigate this, consider using a support with stronger anchoring sites, applying a protective coating to the catalyst, or optimizing reaction conditions to be less harsh.[13]

Troubleshooting Guide: Deactivation Mechanisms

This section provides an in-depth analysis of the four primary deactivation pathways.

Catalyst Poisoning
  • Causality: Poisoning involves the strong, often irreversible, chemical bonding of a substance to the catalyst's active sites.[5][7] The amino group of aniline itself can interact strongly with Lewis acid sites, but true poisons are typically exogenous contaminants.[16]

  • Symptoms:

    • Dramatic, rapid loss of catalytic activity.

    • Activity loss may be proportional to the amount of poisoned feedstock processed.

    • May affect selectivity if certain active sites are preferentially poisoned.

  • Diagnostic Protocols:

    • Feedstock Analysis: Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or specific elemental analysis (e.g., for sulfur) to screen for impurities in all reactants and solvents.

    • Surface Analysis: Analyze the spent catalyst using X-ray Photoelectron Spectroscopy (XPS) to detect the presence of poisoning elements on the surface.

  • Corrective & Preventive Actions:

    • Feedstock Purification: Implement guard beds or distillation to remove identified poisons before the reaction.

    • Catalyst Regeneration: Some poisons can be removed. For example, carbon monoxide poisoning on metal catalysts can sometimes be reversed by thermal treatment in an inert gas. However, strong poisons like sulfur often cause irreversible deactivation.[6]

    • Catalyst Modification: Select a catalyst known to be more resistant to specific poisons.

Coking / Fouling
  • Causality: Coke is formed from side reactions of hydrocarbons (like propylene) or the aniline derivatives themselves, leading to the formation and deposition of heavy, carbon-rich polymers on the catalyst surface.[4][10] This physically blocks access to the active sites.

  • Symptoms:

    • Gradual decline in activity over time-on-stream.

    • Increase in pressure drop across a fixed-bed reactor.

    • Changes in selectivity due to pore blockage and diffusional limitations.

  • Diagnostic Protocols:

    • Thermogravimetric Analysis (TGA): Heat the spent catalyst in an air or oxygen flow. The weight loss at high temperatures corresponds to the amount of coke burned off.

    • Temperature-Programmed Oxidation (TPO): A more sensitive technique than TGA, TPO involves heating the catalyst in an oxidizing gas stream and detecting the evolved CO₂ and H₂O to quantify and characterize the coke.

    • Visual Inspection: Coked catalysts often appear darkened or black.

  • Corrective & Preventive Actions:

    • Process Optimization: Reduce the reaction temperature, adjust the reactant partial pressures, or introduce a co-feed of hydrogen to suppress coke-forming reactions.

    • Catalyst Regeneration: Coked catalysts can almost always be regenerated. See Protocol 1 for a general calcination procedure.

Sintering (Thermal Degradation)
  • Causality: At high temperatures, surface atoms on the catalyst, particularly on supported metal nanoparticles, become mobile.[11] This mobility leads to the agglomeration of smaller particles into larger ones, a thermodynamically driven process to minimize surface energy.[10][12] This results in a significant and irreversible loss of active surface area.[4][11]

  • Symptoms:

    • Slow, gradual, and typically irreversible loss of activity.

    • Often occurs after prolonged operation at high temperatures or during temperature spikes.

  • Diagnostic Protocols:

    • Chemisorption: Techniques like H₂ or CO pulse chemisorption can quantify the number of accessible active metal sites. A decrease in chemisorption capacity compared to the fresh catalyst indicates a loss of active surface area, likely due to sintering.

    • Transmission Electron Microscopy (TEM): Directly visualizes the metal particles on the support. Comparing TEM images of fresh and spent catalysts can provide clear evidence of particle growth.

    • X-ray Diffraction (XRD): An increase in the crystallite size, calculated from the broadening of diffraction peaks, indicates sintering.

  • Corrective & Preventive Actions:

    • Temperature Control: Operate at the lowest possible temperature that still provides an acceptable reaction rate. Avoid temperature excursions.

    • Catalyst Selection: Choose catalysts with strong metal-support interactions that anchor the metal particles and inhibit their migration.

    • Redispersion: In some specific cases (e.g., Pt on alumina with chlorine), a high-temperature oxidative treatment can redisperse large metal particles back into smaller ones, but this is not a universally applicable solution.

Leaching
  • Causality: Leaching is the dissolution of the active catalytic species (e.g., metal nanoparticles, ions) or even the support material from the solid catalyst into the liquid reaction phase.[13][14] This is a major pathway for irreversible deactivation in liquid-phase reactions.[13]

  • Symptoms:

    • Decreasing activity upon catalyst reuse or in a continuous flow reactor.

    • Contamination of the product with the catalyst's active metal.

    • Observation of catalytic activity in the filtrate after removing the solid catalyst (the "smoking gun" for homogeneous catalysis by leached species).

  • Diagnostic Protocols:

    • Hot Filtration Test: This is the definitive test. See Protocol 2 for the detailed procedure.

    • ICP-OES / AAS Analysis: Use Inductively Coupled Plasma - Optical Emission Spectrometry or Atomic Absorption Spectroscopy to precisely quantify the concentration of the leached metal in the reaction solution.[13]

    • Spent Catalyst Characterization: Analyze the used catalyst via Energy-Dispersive X-ray Spectroscopy (EDX) or XPS to confirm a decrease in the active metal concentration compared to the fresh catalyst.[13]

  • Corrective & Preventive Actions:

    • Strengthen Metal-Support Interaction: Use catalyst supports with strong anchoring sites or apply a protective, porous coating.[13]

    • Optimize Reaction Conditions: Lowering the reaction temperature or choosing a solvent that is less aggressive towards the catalyst can significantly reduce leaching.[13]

    • Catalyst Design: Encapsulating metal nanoparticles within a porous support (e.g., "ship-in-a-bottle" catalysts) can physically prevent them from leaching.

Visualizations & Workflows

Troubleshooting Decision Tree

The following diagram provides a logical workflow for diagnosing the cause of catalyst deactivation based on initial observations.

Deactivation_Troubleshooting cluster_symptoms Observed Symptom cluster_diagnosis Primary Diagnostic Question cluster_causes Likely Deactivation Mechanism Symptom Catalyst Performance Issue Q_Speed How fast did the activity drop? Symptom->Q_Speed Q_Recover Is activity recovered after regeneration (calcination)? Q_Speed->Q_Recover Gradual / Slow Poisoning Poisoning Q_Speed->Poisoning Sudden / Rapid Q_Metal Is metal present in the product (ICP-OES)? Q_Recover->Q_Metal No Coking Coking Q_Recover->Coking Yes Sintering Sintering (Irreversible) Q_Metal->Sintering No Leaching Leaching Q_Metal->Leaching Yes

Caption: Troubleshooting decision tree for catalyst deactivation.

Catalyst Analysis & Regeneration Workflow

This workflow outlines the systematic approach to handling a spent catalyst sample.

Regeneration_Workflow Start Spent Catalyst Sample Char_Spent Characterize Spent Catalyst (BET, TEM, Chemisorption, TGA, XPS) Start->Char_Spent Char_Fresh Characterize Fresh Catalyst (BET, TEM, Chemisorption, TGA) Compare Compare Fresh vs. Spent Data Char_Fresh->Compare Char_Spent->Compare Identify Identify Deactivation Mechanism(s) Compare->Identify Regen_Protocol Select & Apply Regeneration Protocol (e.g., Calcination) Identify->Regen_Protocol Char_Regen Characterize Regenerated Catalyst Regen_Protocol->Char_Regen Eval Evaluate Performance of Regenerated Catalyst Char_Regen->Eval Success Return to Service / Optimize Process Eval->Success Activity Restored Failure Irreversible Deactivation (e.g., Sintering/Leaching) -> Replace Catalyst Eval->Failure Activity Not Restored

Caption: Workflow for catalyst characterization and regeneration.

Key Experimental Protocols

Protocol 1: Catalyst Regeneration via Calcination (for Coking)

This protocol describes a general procedure for removing carbonaceous deposits from a catalyst. Caution: Always perform this in a well-ventilated fume hood. The specific temperatures and ramp rates must be optimized for your particular catalyst system to avoid sintering.

  • Sample Preparation: Carefully unload the coked catalyst into a ceramic crucible.

  • Drying: Place the crucible in an oven at 110-120°C for at least 4 hours to remove adsorbed water and volatile organics.

  • Calcination Setup: Place the crucible in a programmable muffle furnace equipped with a slow, controlled flow of air or a mixture of N₂/O₂ (typically 1-5% O₂).

  • Heating Program:

    • Ramp the temperature from ambient to 200°C at a rate of 2-5°C/min and hold for 1 hour. This ensures slow removal of more volatile deposits.

    • Ramp the temperature to the final calcination temperature (typically 450-550°C) at 5°C/min. Note: The optimal temperature should be high enough to burn off coke but low enough to prevent sintering of the active phase.

    • Hold at the final temperature for 4-6 hours, or until TGA/TPO analysis confirms complete coke removal.

  • Cooling: Cool the furnace down to room temperature slowly under the same gas flow.

  • Post-Treatment (if required): If the active phase is a metal that was oxidized during calcination (e.g., Ni, Cu), a reduction step (e.g., heating in a dilute H₂ flow) is necessary to restore its catalytic activity.[8]

Protocol 2: Hot Filtration Test (for Leaching)

This test is crucial for determining if active species are leaching from the solid catalyst and performing the reaction homogeneously in the liquid phase.[13]

  • Standard Reaction: Set up the synthesis of this compound under your standard reaction conditions.

  • Partial Conversion: Allow the reaction to proceed to a point of partial, but measurable, conversion (e.g., 20-40%). This can be determined from preliminary kinetic runs.

  • Hot Filtration: At the reaction temperature, rapidly and safely filter the solid catalyst out of the reaction mixture. This can be done using a pre-heated, fritted glass filter under an inert atmosphere.

  • Continue Reaction: Allow the filtrate (the liquid portion) to continue reacting under the exact same conditions (temperature, stirring, atmosphere) for several more hours.

  • Analysis: Take samples from the filtrate over time and analyze them for product formation.

  • Interpretation:

    • No further conversion: If the reaction stops completely after the catalyst is removed, it indicates the catalysis is truly heterogeneous.

    • Continued conversion: If the reaction continues to proceed in the filtrate, it is definitive proof that active species have leached from the solid into the solution and are catalyzing the reaction homogeneously.[13]

Data Summary: Catalyst Characterization Techniques

The table below summarizes key analytical techniques for diagnosing catalyst health.

TechniqueInformation GainedPrimary Deactivation Mechanism Indicated
BET Surface Area Analysis Total surface area and pore size distribution of the catalyst and support.Coking/Fouling (decrease in surface area and pore volume), Sintering of the support.
Chemisorption (H₂, CO) Quantifies the number of active metal sites (metal dispersion).Sintering (significant decrease in active sites), Poisoning (decrease if poison blocks chemisorption).
TEM Direct visualization of particle size, shape, and distribution.Sintering (visible increase in average particle size).
TGA / TPO Quantifies the amount and nature of deposited coke.Coking/Fouling .
XPS / EDX Elemental composition of the catalyst surface.Poisoning (detection of foreign elements), Leaching (depletion of active metal).
ICP-OES / AAS Precise quantification of elemental composition (typically of the liquid phase).Leaching (detection of active metal in the reaction filtrate).

References

Technical Support Center: Improving Chromatographic Separation of Aniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of aniline and its isomers. Aniline and its derivatives are foundational materials in the pharmaceutical, dye, and polymer industries.[1][2] Due to their structural similarities and physicochemical properties, achieving baseline separation of these isomers can be a significant analytical challenge.[1]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the separation of aniline isomers.

Q1: Why am I seeing severe peak tailing with my aniline compounds on a C18 column?

A1: Peak tailing for basic compounds like aniline is a classic problem in reversed-phase HPLC.[3][4] It is primarily caused by secondary interactions between the basic amine group of aniline and acidic, ionized silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[3][5][6] This leads to multiple retention mechanisms, causing the peak to tail.[4]

Quick Fixes:

  • Lower Mobile Phase pH: Adjust the mobile phase pH to be 2-3 units below the pKa of aniline (~4.6).[3][7] At a pH of ~2.5, aniline will be fully protonated (anilinium ion, C₆H₅NH₃⁺), minimizing interactions with silanol groups and significantly improving peak shape.

  • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, reducing the opportunity for these secondary interactions.[6]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help mask the residual silanol interactions and maintain a stable pH.[4]

Q2: My aniline isomers (e.g., o-, m-, p-toluidine) are co-eluting. How can I improve resolution?

A2: Co-elution of isomers is common due to their very similar hydrophobicity. To improve resolution, you need to exploit subtle differences in their structure and polarity.

Strategies to Improve Resolution:

  • Optimize Organic Modifier: Switch between acetonitrile and methanol. Methanol is a protic solvent and can offer different selectivity for compounds capable of hydrogen bonding.

  • Adjust Temperature: Lowering the column temperature can sometimes increase the viscosity of the mobile phase and enhance differential interactions with the stationary phase, improving separation.

  • Change Stationary Phase: If optimizing the mobile phase isn't enough, consider a different stationary phase. A phenyl-hexyl or a polar-embedded phase can offer different selectivity based on pi-pi interactions or shape selectivity.[3]

  • Gradient Optimization: Decrease the slope of your gradient. A shallower gradient gives the isomers more time to interact with the stationary phase, allowing for a better separation.

Q3: Can I analyze aniline isomers by Gas Chromatography (GC)?

A3: Yes, GC is a powerful technique for separating aniline isomers, especially volatile ones like toluidines or xylidines.[8][9][10] However, the high polarity and basicity of the primary amine group can lead to poor peak shape and adsorption on the column.

Key Considerations for GC:

  • Derivatization: To improve volatility and reduce peak tailing, derivatization is often required.[2][8][11] Acetylation or trifluoroacetylation of the amine group is a common and effective strategy.[9][11]

  • Column Selection: A mid-polarity column, such as one with a 5% diphenyl - 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms), is a good starting point for separating derivatized or underivatized anilines.[8]

  • Inlet Liner: Use a deactivated inlet liner to prevent the adsorption of these active analytes.

Q4: What is the best detection method for aniline isomers?

A4: The choice of detector depends on the required sensitivity and the nature of your sample matrix.

  • UV-Vis Detector (HPLC): This is the most common and robust method. Aniline and its isomers have strong chromophores and are readily detected between 230-280 nm. A photodiode array (PDA) detector is highly recommended as it can help in peak identification and purity assessment.[12]

  • Flame Ionization Detector (FID) (GC): FID is a universal detector for organic compounds and provides excellent sensitivity for aniline isomers, especially after derivatization.[13]

  • Mass Spectrometry (MS): Both LC-MS and GC-MS offer the highest selectivity and sensitivity.[14][15] MS is invaluable for positive identification and for analyzing isomers in complex matrices where chromatographic resolution alone may be insufficient.[14]

Part 2: In-Depth Troubleshooting Guides

This section provides structured, step-by-step guidance for resolving more complex separation challenges.

Guide 1: Troubleshooting and Eliminating Peak Tailing in HPLC

Peak tailing is one of the most frequent issues when analyzing basic compounds like aniline. A tailing factor (Tf) greater than 1.2 is generally considered problematic.[3]

Understanding the Cause: The Role of pH and pKa

Aniline is a weak base with a pKa of approximately 4.6.[7] This means at a pH of 4.6, 50% of the aniline molecules are in their neutral form (C₆H₅NH₂) and 50% are in their protonated, cationic form (C₆H₅NH₃⁺). On a standard silica-based C18 column, residual silanol groups (Si-OH) are acidic and can become deprotonated (Si-O⁻) at pH levels above ~3.5. The positively charged anilinium ions can then interact strongly with these negative sites, causing peak tailing.[5]

The key to good peak shape is to control the ionization of both the analyte and the stationary phase. By operating at a low pH (e.g., 2.5-3.0), the silanol groups are protonated (neutral), and the aniline is fully protonated (cationic). This minimizes the strong ionic secondary interactions, leading to symmetrical peaks.

Workflow for Eliminating Peak Tailing

G cluster_0 Problem Identification cluster_1 Mobile Phase Optimization cluster_2 Column & Hardware Check cluster_3 Resolution a1 Calculate Tailing Factor (Tf) Tf > 1.2? b1 Is Mobile Phase pH < 3.0? a1->b1 Yes b2 ACTION: Adjust pH to 2.5-3.0 using Formic or Phosphoric Acid b1->b2 No b3 Is Buffer Concentration Adequate (20-50mM)? b1->b3 Yes b2->b1 b4 ACTION: Increase buffer concentration b3->b4 No c1 Is column modern & end-capped? b3->c1 Yes b4->b3 c2 ACTION: Switch to a high-purity, end-capped column or a polar-embedded phase column c1->c2 No c3 Check for extra-column volume (long tubing, bad connection) c1->c3 Yes c2->c3 c4 ACTION: Use narrow-bore tubing, check fittings c3->c4 Yes c5 Is column overloaded? c3->c5 No, connections are good c4->c3 c6 ACTION: Dilute sample or reduce injection volume c5->c6 Yes d1 Peak Shape Acceptable (Tf < 1.2) c5->d1 No c6->c5

Step-by-Step Protocol: Optimizing Mobile Phase pH
  • Prepare Mobile Phase A: 0.1% Formic Acid in Water.

  • Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Equilibrate the System: Use a starting condition of 95:5 (A:B) and run for at least 15 column volumes or until the baseline is stable.

  • Inject Standard: Inject a standard solution of the aniline isomer of interest.

  • Evaluate Peak Shape: Calculate the tailing factor. If tailing persists, consider using a stronger acid like phosphoric acid (0.1%) to achieve a lower pH, but be mindful of its compatibility with MS detectors.

Guide 2: Method Development for Baseline Separation of Toluidine Isomers (o-, m-, p-)

The toluidine isomers (methylanilines) represent a common challenge due to their similar properties. This guide provides a systematic approach to developing a robust separation method using RP-HPLC.

Physicochemical Properties of Key Aniline Isomers
CompoundpKaBoiling Point (°C)LogP (Octanol-Water)
Aniline4.63184.10.90
o-Toluidine4.44200.21.38
m-Toluidine4.73203.31.40
p-Toluidine5.08200.41.39

Data sourced from PubChem and other chemical databases.

As seen in the table, the LogP values are nearly identical, indicating very similar hydrophobicity. Separation will rely on exploiting subtle differences in polarity and shape.

Method Development Workflow

G A 1. Define Goal: Baseline Separation (Rs > 1.5) of o-, m-, p-toluidine B 2. Initial Column & Mobile Phase Selection A->B C Column: C18, 150 x 4.6 mm, 5 µm Mobile Phase A: 0.1% H₃PO₄ in H₂O Mobile Phase B: Acetonitrile Flow: 1.0 mL/min, Temp: 30°C B->C D 3. Run Scouting Gradient (e.g., 5-95% B in 20 min) C->D E 4. Evaluate Results D->E F Co-elution or Poor Rs? E->F G Optimize Gradient Slope F->G Partial Separation H Change Organic Modifier (ACN -> Methanol) F->H Severe Co-elution I Change Stationary Phase (C18 -> Phenyl-Hexyl) F->I No Improvement J 5. Final Method Validation (Check Rs, Tf, Precision) F->J Good Separation (Rs > 1.5) G->E Re-evaluate H->D Re-run Scouting Gradient I->D Re-run Scouting Gradient

Detailed Experimental Protocol

This protocol provides a starting point for separating aniline and its ortho-, meta-, and para-toluidine isomers.[1]

  • Instrumentation & Column:

    • HPLC System: A standard analytical HPLC with a UV-Vis or PDA detector.[1]

    • Column: Discovery® C18, 15 cm × 4.6 mm, 5 µm particle size (or equivalent).[1]

  • Reagents and Standards:

    • Solvents: HPLC grade acetonitrile, methanol, and ultra-pure water.[1]

    • Reagents: Phosphoric acid or formic acid.[1]

    • Standards: Prepare individual stock solutions (1000 µg/mL) of aniline, o-toluidine, m-toluidine, and p-toluidine in methanol. Create a mixed working standard (e.g., 100 µg/mL) by diluting the stocks in the mobile phase.[1]

  • Chromatographic Conditions (Starting Point):

ParameterCondition
Stationary Phase C18, 15 cm x 4.6 mm, 5 µm
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid
Gradient 20% B to 60% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp 30 °C
Detection UV at 235 nm
Injection Volume 10 µL
  • System Suitability:

    • Before running samples, inject the working standard mixture at least five times.

    • Resolution (Rs): Should be > 1.5 between all adjacent peaks.

    • Tailing Factor (Tf): Should be < 1.5 for all peaks.

    • Reproducibility (%RSD): The relative standard deviation for retention time and peak area should be < 2.0%.

  • Optimization:

    • If resolution is insufficient, first try a shallower gradient (e.g., 20-50% B over 20 minutes).

    • If co-elution persists, replace acetonitrile with methanol and re-run the scouting gradient.

    • As a final step, consider a phenyl-type column to enhance selectivity through pi-pi interactions.

Guide 3: Gas Chromatography (GC) Method with Derivatization

For complex matrices or when HPLC resolution is challenging, GC with derivatization offers an excellent alternative. Derivatization converts the polar amine into a less polar, more volatile derivative, improving peak shape and thermal stability.[2][8]

Protocol: GC-FID Analysis of Aniline via Acetanilide Derivatization

This protocol is adapted for converting aniline to acetanilide for improved chromatographic performance.[8]

  • Scope: This procedure is suitable for aqueous samples containing aniline.

  • Reagents:

    • Acetic anhydride

    • Methylene chloride (DCM)

    • Anhydrous sodium sulfate

    • Toluene

  • Sample Preparation & Derivatization:

    • Take a 1-liter water sample and adjust the pH to >11 with 1.0 M NaOH.

    • Extract the sample twice with 60 mL portions of methylene chloride in a separatory funnel.

    • Combine the DCM extracts and dry them by passing through a column of anhydrous sodium sulfate.[8]

    • This is a simplified representation of the derivatization step which typically involves reacting the extracted amine with acetic anhydride. For a detailed derivatization reaction, consult specific literature, such as reacting the extracted and dried aniline with a small amount of acetic anhydride in a suitable solvent.

    • Concentrate the final extract to a volume of 1 mL under a gentle stream of nitrogen.

    • Exchange the solvent to toluene by adding 3-4 mL of toluene and re-concentrating to the final 1 mL volume.[8]

  • GC-NPD/FID Conditions:

ParameterCondition
Column 30 m x 0.25 mm ID, fused silica capillary (SE-54 or equivalent)[8]
Carrier Gas Helium
Injector Temp 250 °C[8]
Detector Temp 300 °C (NPD or FID)[8]
Oven Program 50°C (hold 2 min), ramp 10°C/min to 200°C, ramp 15°C/min to 325°C[8]
Injection 1 µL, splitless[8]
  • Quality Control:

    • Analyze a method blank, a matrix spike, and a laboratory control sample with each batch to ensure accuracy and precision.[8]

References

Technical Support Center: Optimizing Mobile Phase for HPLC Analysis of Hindered Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) analysis of hindered anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development and troubleshoot common issues encountered during the analysis of these challenging basic compounds. Hindered anilines, due to their unique steric and electronic properties, often present chromatographic challenges such as poor peak shape, variable retention times, and inadequate resolution. This resource provides in-depth, experience-driven answers to address these specific issues.

Troubleshooting Guide: Common Problems and Solutions

This section addresses the most frequent and specific problems encountered when analyzing hindered anilines by HPLC.

Q1: Why are my hindered aniline peaks severely tailing, and how can I fix it?

A1: Peak tailing is the most common issue when analyzing basic compounds like hindered anilines. It is primarily caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.[1][2] This interaction is a strong electrostatic attraction that leads to a portion of the analyte molecules being retained longer than the bulk, resulting in an asymmetrical peak shape.

Underlying Causes and Step-by-Step Solutions:

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of your aniline, both the ionized (protonated) and non-ionized (neutral) forms will coexist, leading to poor peak shape.[3] The ionized form is highly susceptible to strong interactions with negatively charged silanols.

    • Solution Protocol: Adjust the mobile phase pH to be at least 2 units below the pKa of the hindered aniline.[4] At this low pH, the residual silanol groups on the stationary phase are protonated (neutral), minimizing strong electrostatic interactions with the protonated aniline.[5] This is known as the "ion-suppression" technique. Use a buffer to maintain a consistent pH.[4][6]

  • Insufficient Buffer Concentration: An unbuffered or inadequately buffered mobile phase can lead to pH shifts on the column, causing inconsistent ionization of both the analyte and silanol groups, resulting in tailing.[2][4]

    • Solution Protocol: Incorporate a buffer at a concentration of 10-50 mM.[4] The buffer should have a pKa within +/- 1 unit of the target mobile phase pH to ensure maximum buffering capacity.[4] For low pH work, phosphate or formate buffers are common choices.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion, including tailing.[1][2][7]

    • Solution Protocol: Reduce the injection volume or dilute the sample and reinject. If the peak shape improves, column overload was a contributing factor.

  • Active Stationary Phase: Even with optimized pH, highly active silica columns can still cause tailing.

    • Solution Protocol: Use a modern, high-purity, end-capped column specifically designed for good peak shape with basic compounds. These columns have a lower concentration of accessible residual silanols. If problems persist, consider a column with a different stationary phase chemistry, such as one with a phenyl or cyano ligand, which can offer alternative selectivities.[8][9]

Q2: My resolution between two hindered aniline isomers is poor. How can I improve their separation by modifying the mobile phase?

A2: Improving the resolution between closely eluting isomers requires manipulating the selectivity of the chromatographic system. The mobile phase composition is a powerful tool for achieving this.

Strategies for Improving Resolution:

  • Fine-Tuning the Mobile Phase pH: The retention of ionizable compounds like anilines is highly sensitive to pH.[10][11][12] A small change in pH can significantly alter the relative retention times of two isomers if they have different pKa values.

    • Experimental Protocol:

      • Determine the pKa values of your target anilines.

      • Prepare a series of mobile phases with buffered pH values around the pKa values (e.g., in 0.2 pH unit increments).

      • Inject your sample with each mobile phase to observe the change in selectivity and resolution. You will likely find an optimal pH where the separation is maximized.[10][11]

  • Changing the Organic Modifier: The choice of organic solvent can significantly impact selectivity. Acetonitrile, methanol, and ethanol interact differently with analytes and the stationary phase.[13]

    • Explanation of Causality: Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic and has a strong dipole moment.[13][14] These different properties lead to different interactions with the hindered anilines and the stationary phase, which can alter the elution order and improve separation.[13] Ethanol is another option and is considered a greener solvent.[15][16]

    • Experimental Protocol:

      • Keeping the aqueous buffer and gradient profile constant, prepare a mobile phase with methanol instead of acetonitrile (or vice-versa). You may need to adjust the gradient timetable to account for differences in solvent strength.

      • Analyze the sample to see if selectivity and resolution have improved.

  • Optimizing Buffer Concentration: While primarily used for pH control, buffer concentration can also influence selectivity. Higher buffer concentrations can sometimes reduce secondary interactions and sharpen peaks, which can improve resolution.

    • Solution Protocol: Try increasing the buffer concentration (e.g., from 10 mM to 25 mM or 50 mM), ensuring it remains soluble in the organic modifier to avoid precipitation.[4]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions related to mobile phase optimization for hindered anilines.

Q1: How do I select the ideal starting mobile phase pH for my hindered aniline analysis?

A1: The selection of the mobile phase pH is the most critical parameter for the successful analysis of ionizable compounds like hindered anilines.[4][6] The goal is to choose a pH that provides good peak shape, stable retention, and the desired selectivity.

Workflow for pH Selection:

pH_Selection_Workflow cluster_0 Phase 1: Analyte & Column Information cluster_1 Phase 2: pH Strategy Selection cluster_2 Phase 3: Buffer Selection & Preparation A Determine pKa of hindered aniline C Is pKa within column's pH range? A->C B Check column's recommended pH range B->C D Choose pH >= 2 units below analyte pKa (Ion Suppression) C->D Yes E Choose pH >= 2 units above analyte pKa (High pH Analysis) C->E No (or for alternative selectivity) F Select buffer with pKa within +/- 1 unit of target pH D->F E->F G Prepare aqueous buffer at desired concentration (e.g., 20 mM) F->G

Key Principles:

  • Know your pKa: The pKa of your aniline is the pH at which it is 50% ionized. This value dictates its retention behavior.

  • The "2 pH Unit" Rule: To ensure a single ionization state and thus sharp, symmetrical peaks, the mobile phase pH should be adjusted to at least 2 units away from the analyte's pKa.[3][4]

  • Low pH (Ion Suppression): For basic compounds like anilines, setting the pH to 2 or more units below their pKa is the most common approach.[5] This fully protonates the aniline (making it positively charged) and keeps the silica surface silanols neutral, preventing strong secondary interactions.

  • High pH: If working at a low pH is not feasible or does not provide the desired selectivity, you can work at a pH at least 2 units above the aniline's pKa. In this case, the aniline will be in its neutral form. However, this requires a column specifically designed for high pH stability, as traditional silica columns will dissolve above pH 8.[3][6]

Q2: What are the key considerations when choosing a buffer for my mobile phase?

A2: A buffer is essential for maintaining a constant pH, which is crucial for reproducible retention times and peak shapes for ionizable analytes.[4][13]

Buffer Selection Criteria:

ParameterRecommendationRationale & Causality
pKa Choose a buffer with a pKa within +/- 1 pH unit of your desired mobile phase pH.[4]This is the range where the buffer has the highest capacity to resist pH changes.
Concentration Typically 10-50 mM .[4]Too low a concentration (<5 mM) may not provide sufficient buffering capacity. Too high a concentration can increase viscosity and risk precipitation when mixed with the organic solvent.[4]
Solubility The buffer must be fully soluble in all mobile phase compositions used during the run.Buffer precipitation can cause system blockage, high backpressure, and column damage.[4] Always check solubility in the highest organic percentage of your gradient.
UV Cutoff The buffer should have a low UV absorbance at your detection wavelength.A high UV absorbance will create a high baseline and reduce detection sensitivity. For example, formic and acetic acid have higher UV cutoffs than phosphoric acid.[4]
MS Compatibility If using LC-MS, select a volatile buffer (e.g., formate, acetate, ammonium salts).Non-volatile buffers like phosphate will precipitate in the mass spectrometer source, causing contamination and signal suppression.[17]
Q3: Can I use solvents other than acetonitrile or methanol?

A3: Yes, alternative organic modifiers can be used and may offer different selectivity or be preferable for "green chemistry" initiatives.

  • Ethanol: Ethanol is a viable and greener alternative to both acetonitrile and methanol.[15][16] It has similar elution properties and can often be substituted with minor adjustments to the gradient. It is less toxic and more environmentally friendly.[15]

  • Isopropanol (IPA): IPA is a stronger solvent than methanol or acetonitrile and can be useful for eluting highly retained compounds. It is also more viscous, which will lead to higher backpressure.[18]

  • Tetrahydrofuran (THF): THF can provide unique selectivity, especially for aromatic compounds, due to its different interaction mechanisms.[13][14] However, it has a higher UV cutoff and can degrade to form peroxides, requiring careful handling.[14]

References

Validation & Comparative

A Senior Application Scientist's Guide to Aniline Alkylation Catalysts: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The N-alkylation of anilines is a fundamental transformation in organic synthesis, yielding crucial intermediates for pharmaceuticals, agrochemicals, and functional materials.[1] The choice of catalyst is paramount, dictating the efficiency, selectivity, and environmental impact of the process. This guide provides an in-depth comparative analysis of various catalytic systems for aniline alkylation, grounded in experimental data and mechanistic insights to empower researchers in selecting the optimal catalyst for their specific applications.

The Catalytic Landscape: Homogeneous vs. Heterogeneous Systems

The world of aniline alkylation catalysts can be broadly divided into two domains: homogeneous and heterogeneous systems. This initial choice profoundly impacts reaction conditions, catalyst separation, and reusability.

Homogeneous catalysts operate in the same phase as the reactants, typically a liquid phase.[2] This ensures high diffusivity and heat transfer, often leading to milder reaction conditions and high selectivity due to well-defined active sites.[2][3] However, the separation of the catalyst from the product can be challenging and costly, hindering its recycling.[2][3]

Heterogeneous catalysts , in contrast, exist in a different phase from the reactants, usually a solid catalyst in a liquid or gas phase reaction.[2] This fundamental difference simplifies catalyst separation and recycling, a significant advantage in industrial applications.[2][3] Heat and mass transfer limitations can sometimes be a concern, and the active sites may be less defined than their homogeneous counterparts.[2]

G cluster_0 Catalyst Selection cluster_1 Homogeneous Catalysis cluster_2 Heterogeneous Catalysis Catalyst_Type Catalyst Type Homogeneous Homogeneous Catalyst_Type->Homogeneous is a Heterogeneous Heterogeneous Catalyst_Type->Heterogeneous is a Advantages_Homogeneous Advantages: - High Activity & Selectivity - Mild Conditions - Well-defined Active Sites Homogeneous->Advantages_Homogeneous leads to Disadvantages_Homogeneous Disadvantages: - Difficult Separation - Costly Recycling Homogeneous->Disadvantages_Homogeneous suffers from Advantages_Heterogeneous Advantages: - Easy Separation & Recycling - High Stability Heterogeneous->Advantages_Heterogeneous offers Disadvantages_Heterogeneous Disadvantages: - Harsher Conditions - Mass Transfer Limitations - Less Defined Active Sites Heterogeneous->Disadvantages_Heterogeneous can have

Caption: High-level comparison of homogeneous and heterogeneous catalysts.

A Deep Dive into Catalyst Families: Performance and Selectivity

The choice of alkylating agent significantly influences the reaction, with alcohols being a greener and more atom-economical alternative to traditional alkyl halides.[4][5][6] The "Borrowing Hydrogen" or "Hydrogen Autotransfer" methodology, where the alcohol is transiently oxidized to an aldehyde or ketone, is a prominent strategy in modern N-alkylation.[5]

Zeolites: Shape-Selective Powerhouses

Zeolites are crystalline aluminosilicates with a well-defined microporous structure, making them highly effective shape-selective catalysts.[6][7] Their acidic properties, tunable by adjusting the silica-to-alumina ratio, play a crucial role in activating the alkylating agent.[7][8]

A key advantage of zeolites is their ability to control regioselectivity, favoring N-alkylation over C-alkylation (alkylation on the aromatic ring).[6] The pore size and shape of the zeolite can restrict the formation of bulkier C-alkylated products.[6] For instance, S-115 zeolite with a pore size of 6 to 8 angstroms shows excellent selectivity for N-alkylation at temperatures between 250°C and 350°C, with virtually no C-alkylation.[6] In contrast, Y-type zeolites tend to promote C-alkylation, especially at higher temperatures.[6][9]

Table 1: Performance of Zeolite Catalysts in Aniline Alkylation with Methanol

CatalystTemperature (°C)Aniline Conversion (%)N-Methylaniline Selectivity (%)N,N-Dimethylaniline Selectivity (%)C-Alkylation Products (%)Reference
S-115300HighHighLow~0[6]
LZ-Y20300ModerateModerateModerateSignificant[6]
H-BEANot Specified90-99HighNot SpecifiedNot Specified[7][10]
H-YNot Specified90-99HighNot SpecifiedNot Specified[7][10]

Expert Insight: The choice of zeolite should be guided by the desired product. For selective mono-N-alkylation, a medium-pore zeolite like S-115 is an excellent choice. If a mixture of N- and C-alkylated products is acceptable or desired, a larger-pore zeolite like Y-type can be employed. The reaction temperature is a critical parameter to control the selectivity.[6]

Metal Oxides: Robust and Versatile Catalysts

Metal oxides, both single and mixed, are another important class of heterogeneous catalysts for aniline alkylation.[5][8] Their activity is often attributed to the presence of both acidic and basic sites on their surface.[8]

For example, hydrothermally synthesized Nb-W mixed oxides have shown to be cost-effective and recyclable catalysts for the N-alkylation of amines with alcohols.[5] Copper-chromite catalysts have also been effectively used for the reductive alkylation of aniline.[11] γ-alumina is another well-studied catalyst for the selective N-alkylation of aniline with methanol.[12]

Table 2: Performance of Metal Oxide Catalysts in Aniline Alkylation

CatalystAlkylating AgentTemperature (°C)Aniline Conversion (%)Product Selectivity (%)Reference
Nb-W-OBenzyl AlcoholNot SpecifiedHighN-benzylaniline[5]
Copper ChromiteAcetone140>9093 (N-isopropylaniline)
γ-AluminaMethanolNot SpecifiedHighN-methylaniline[12]
10 wt% WO3/ZrO2Allyl Alcohol140Good97-99 (N-allyl aniline)[13]

Expert Insight: The surface properties of metal oxides, such as the nature and strength of acid-base sites, are critical for their catalytic performance. Catalyst preparation methods can significantly influence these properties. The reusability of these catalysts is a major advantage, but deactivation due to coking or poisoning needs to be considered.[14][15]

Molecular Catalysts: Precision and High Activity

Molecular catalysts, both homogeneous and heterogeneous, offer high activity and selectivity due to their well-defined active centers.

Homogeneous Catalysts: Complexes of transition metals like manganese, ruthenium, and nickel have been successfully employed for the N-alkylation of anilines with alcohols.[16][17] These reactions often proceed via the "borrowing hydrogen" mechanism. For instance, a manganese pincer complex can effectively catalyze the N-alkylation of aniline with 1-octanol at 80°C.[16] Nickel-catalyzed direct N-alkylation of anilines with a variety of primary alcohols has also been reported with high yields.[17]

Heterogeneous Molecular Catalysts: To combine the advantages of homogeneous and heterogeneous catalysis, molecular catalysts can be immobilized on solid supports.[18] For example, palladium on carbon (Pd/C) is a versatile heterogeneous catalyst for the N-alkylation of anilines using primary amines as alkylating agents.[18][19] Silver nanoparticles supported on graphene oxide (Ag/GO) have also been shown to be effective for the N-alkylation of aniline with various alcohols under mild conditions.[5][20]

Table 3: Performance of Molecular Catalysts in Aniline Alkylation

CatalystAlkylating AgentTemperature (°C)Yield (%)Reference
Manganese Pincer Complex1-Octanol80High[16]
[Ru(p-cymene)Cl2]2 / Ligand1-Heptanol110High[16]
NiBr2/LigandPrimary Alcohols130up to 96[17]
Pd/CPrimary AminesNot SpecifiedHigh[18][19]
Ag/GOBenzyl AlcoholNot SpecifiedHigh[5][20]

Experimental Protocols: From Benchtop to Application

The following protocols provide a starting point for researchers to explore different catalytic systems for aniline alkylation.

Protocol 1: Zeolite-Catalyzed N-Alkylation of Aniline with Methanol (Vapor Phase)

This protocol is based on the principles described for selective N-alkylation using shape-selective zeolites.[6]

Materials:

  • Aniline

  • Methanol

  • S-115 Zeolite catalyst

  • Fixed-bed flow reactor

  • Inert gas (e.g., Nitrogen)

Procedure:

  • Pack a fixed-bed reactor with the S-115 zeolite catalyst.

  • Preheat the reactor to the desired reaction temperature (e.g., 300°C) under a flow of inert gas.

  • Introduce a gaseous mixture of aniline and methanol (with a specific molar ratio, e.g., 1:2) into the reactor using a carrier gas.

  • Maintain the reaction temperature and flow rate for a specified residence time.

  • Collect the product stream at the reactor outlet and cool it to condense the liquid products.

  • Analyze the product mixture using gas chromatography (GC) to determine the conversion of aniline and the selectivity towards N-methylaniline and N,N-dimethylaniline.

Self-Validation: The selectivity of the reaction is highly dependent on the temperature and the aniline-to-methanol ratio.[6] Running the reaction at different temperatures (e.g., 250°C, 300°C, and 350°C) will demonstrate the temperature's effect on N- vs. C-alkylation. Varying the reactant ratio will show its impact on the degree of N-alkylation (mono- vs. di-alkylation).[6]

G Start Start Pack_Reactor Pack reactor with S-115 Zeolite Start->Pack_Reactor Preheat Preheat reactor to 300°C under Nitrogen flow Pack_Reactor->Preheat Introduce_Reactants Introduce Aniline and Methanol vapor Preheat->Introduce_Reactants Reaction Maintain temperature and flow rate Introduce_Reactants->Reaction Collect_Product Condense and collect liquid product Reaction->Collect_Product Analyze Analyze by GC Collect_Product->Analyze End End Analyze->End

Caption: Workflow for vapor-phase aniline alkylation over a zeolite catalyst.

Protocol 2: Homogeneous Manganese-Catalyzed N-Alkylation of Aniline with 1-Octanol

This protocol is adapted from a literature procedure for a manganese-pincer complex catalyzed reaction.[16]

Materials:

  • Manganese Pincer Complex (catalyst)

  • Potassium tert-butoxide (base)

  • Aniline

  • 1-Octanol

  • Dry toluene (solvent)

  • Schlenk tube and inert gas supply (Argon)

Procedure:

  • To an oven-dried Schlenk tube, add the manganese pincer complex and potassium tert-butoxide.

  • Establish an inert atmosphere by evacuating and backfilling with argon.

  • Add dry toluene, aniline, and 1-octanol via syringe.

  • Place the Schlenk tube in a preheated oil bath at 80°C and stir for the specified reaction time (e.g., 24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Trustworthiness: The use of an inert atmosphere is crucial as the manganese catalyst can be sensitive to air and moisture. The base is required to facilitate the deprotonation of the alcohol. The progress of the reaction should be monitored to determine the optimal reaction time and avoid side reactions.

Mechanistic Insights: Understanding the "How" and "Why"

A deeper understanding of the reaction mechanism is essential for catalyst design and optimization.

The "Borrowing Hydrogen" Mechanism

This elegant and atom-economical pathway is common for many metal-catalyzed N-alkylations with alcohols.[5]

G Alcohol R-CH2OH (Alcohol) Aldehyde R-CHO (Aldehyde) Alcohol->Aldehyde Oxidation Catalyst [M] (Metal Catalyst) Hydride_Catalyst [M]-H2 (Metal Hydride) Catalyst->Hydride_Catalyst Accepts H2 Imine Ph-N=CHR (Imine) Aldehyde->Imine Condensation Hydride_Catalyst->Catalyst Donates H2 Aniline Ph-NH2 (Aniline) Aniline->Imine Alkylated_Aniline Ph-NH-CH2R (N-Alkylated Aniline) Imine->Alkylated_Aniline Reduction Water H2O Imine->Water

Caption: The "Borrowing Hydrogen" catalytic cycle for N-alkylation of aniline.

The cycle involves:

  • Oxidation: The metal catalyst dehydrogenates the alcohol to form an aldehyde or ketone intermediate.

  • Condensation: The aniline condenses with the carbonyl intermediate to form an imine, releasing a molecule of water.

  • Reduction: The metal hydride, formed in the first step, reduces the imine to the final N-alkylated aniline, regenerating the active catalyst.

Mechanism on Solid Acids (Zeolites)

In the case of solid acid catalysts like zeolites, the mechanism involves the activation of the alcohol on the acid sites.[8]

G Methanol CH3OH (Methanol) Protonated_Methanol CH3OH2+ (Protonated Methanol) Methanol->Protonated_Methanol Protonation Zeolite_Acid_Site Z-OH (Brønsted Acid Site) Zeolite_Acid_Site->Protonated_Methanol Carbocation CH3+ (Carbocation) Protonated_Methanol->Carbocation Dehydration Water H2O Protonated_Methanol->Water N_Alkylated_Aniline Ph-NH-CH3 (N-Methylaniline) Carbocation->N_Alkylated_Aniline Nucleophilic Attack Aniline Ph-NH2 (Aniline) Aniline->N_Alkylated_Aniline Zeolite_Regenerated Z-OH (Regenerated Site) N_Alkylated_Aniline->Zeolite_Regenerated Deprotonation

Caption: Proposed mechanism for aniline methylation on a zeolite Brønsted acid site.

This mechanism involves the formation of a carbocation intermediate from the alcohol, which then undergoes nucleophilic attack by the aniline. The shape selectivity of the zeolite pores plays a crucial role in directing the attack to the nitrogen atom (N-alkylation) versus the aromatic ring (C-alkylation).[6]

Concluding Remarks: A Path Forward

The selection of a catalyst for aniline alkylation is a multifaceted decision that requires a thorough understanding of the underlying chemistry and engineering principles. Heterogeneous catalysts, particularly zeolites and mixed metal oxides, offer significant advantages in terms of reusability and process simplicity, making them attractive for industrial applications. Homogeneous catalysts, on the other hand, often provide superior activity and selectivity under milder conditions.

The future of aniline alkylation catalysis lies in the development of highly active, selective, and robust catalysts that operate under environmentally benign conditions. The design of novel heterogeneous catalysts with well-defined active sites, mimicking the precision of their homogeneous counterparts, is a promising avenue of research. As our understanding of reaction mechanisms deepens, so too will our ability to rationally design the next generation of catalysts for this vital chemical transformation.

References

A Comparative Guide to 2-Isopropyl-6-methylaniline and 2,6-Diisopropylaniline in Ligand Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern catalysis and coordination chemistry, the rational design of ligands is paramount to achieving desired reactivity, selectivity, and stability. The N-aryl substituents of N-heterocyclic carbenes (NHCs) and other ligand frameworks play a critical role in defining the steric and electronic environment around a metal center. Among the most successful building blocks for these substituents are bulky anilines. This guide provides an in-depth technical comparison of two key precursors: 2,6-diisopropylaniline, the cornerstone for the ubiquitous IPr ligand, and the subtly asymmetric 2-isopropyl-6-methylaniline. We will explore how the seemingly minor change from a diisopropyl to an isopropyl-methyl substitution pattern can significantly influence ligand synthesis, catalyst performance, and ultimately, the strategic choices made in a research setting.

At a Glance: Structural and Electronic Properties

The fundamental difference between these two anilines lies in the nature of the ortho-substituents on the phenyl ring. This seemingly small variation has significant consequences for the steric bulk and, to a lesser extent, the electronic properties of the resulting ligands.

PropertyThis compound2,6-DiisopropylanilineObservations
Structure The asymmetric substitution of this compound introduces a subtle deviation from the C2v symmetry of ligands derived from 2,6-diisopropylaniline.
Molecular Weight 149.24 g/mol [1]177.29 g/mol [2]The higher molecular weight of 2,6-diisopropylaniline contributes to a greater steric profile.
Boiling Point 231-232 °C[1]257 °C[2]The higher boiling point of 2,6-diisopropylaniline is indicative of stronger intermolecular forces, likely due to its larger size and surface area.
pKa (of conjugate acid) ~4.28 (Predicted)[3]~4.25 (Predicted)The basicity of the two anilines is very similar. The electron-donating nature of the alkyl groups is offset by steric hindrance around the nitrogen atom, which can impede solvation of the corresponding anilinium ion.[4]

The Impact on N-Heterocyclic Carbene (NHC) Ligands

The most prominent application of these anilines is in the synthesis of N-heterocyclic carbene (NHC) ligands. 2,6-Diisopropylaniline is the precursor to the widely used IPr ligand (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)[5]. For the purpose of this guide, we will refer to the analogous symmetrical ligand derived from this compound as IPriMe (1,3-bis(2-isopropyl-6-methylphenyl)imidazol-2-ylidene).

The steric and electronic properties of these ligands can be quantified using established parameters:

ParameterIPriMe (Projected)IPrSignificance
Percent Buried Volume (%Vbur) Moderately lower than IPr39.3%%Vbur quantifies the steric bulk of a ligand around the metal center.[6] The two isopropyl groups of IPr create a more sterically hindered environment than the isopropyl/methyl combination of IPriMe.[7] This can influence catalyst stability and selectivity.[7]
Tolman Electronic Parameter (TEP) Slightly less electron-donating than IPr2050.8 cm⁻¹TEP is a measure of a ligand's electron-donating ability, with lower values indicating stronger donation.[8][9] The two electron-donating isopropyl groups on IPr make it a slightly stronger donor than IPriMe.

Ligand Synthesis: A Tale of Two Pathways

The synthesis of the imidazolium salt precursors for both IPr and IPriMe generally follows a two-step procedure involving the formation of a diimine intermediate followed by cyclization.

Experimental Protocol: Synthesis of IPr·HCl

The synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) is well-established and serves as a reliable benchmark.[4][10]

Step 1: Synthesis of N,N'-bis(2,6-diisopropylphenyl)ethane-1,2-diimine

  • To a round-bottom flask, add 2,6-diisopropylaniline (2.0 equiv.), methanol, and a catalytic amount of formic acid.

  • Cool the mixture in an ice bath and add glyoxal (40 wt. % in water, 1.0 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3-12 hours.

  • The product precipitates as a yellow solid, which is collected by filtration, washed with cold methanol, and dried under vacuum.

Step 2: Synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

  • Dissolve the diimine intermediate in ethyl acetate under an inert atmosphere.

  • In a separate flask, prepare a solution of chlorotrimethylsilane (TMSCl) and paraformaldehyde in ethyl acetate.

  • Add the TMSCl/paraformaldehyde solution to the diimine solution.

  • Heat the reaction mixture at reflux for 12-24 hours.

  • The product precipitates as a white solid, which is collected by filtration, washed with ethyl acetate and diethyl ether, and dried under vacuum.

Synthesis of IPr·HCl from 2,6-diisopropylaniline.
Experimental Protocol: Synthesis of IPriMe·HCl (Adapted)

While a dedicated, optimized protocol for the symmetrical IPriMe·HCl is less commonly reported, its synthesis can be achieved by adapting established methods for unsymmetrical NHC precursors. The following is a representative, self-validating protocol.

Step 1: Synthesis of N,N'-bis(2-isopropyl-6-methylphenyl)ethane-1,2-diimine

  • Follow the same procedure as for the IPr diimine, substituting this compound for 2,6-diisopropylaniline. The product is expected to be a yellow solid.

Step 2: Synthesis of 1,3-bis(2-isopropyl-6-methylphenyl)imidazolium chloride (IPriMe·HCl)

  • Follow the same cyclization procedure as for IPr·HCl. The slightly different steric and electronic properties of the diimine may require minor optimization of reaction time and temperature, which can be monitored by TLC or ¹H NMR.

Synthesis of IPriMe·HCl from this compound.

Performance in Catalysis: A Comparative Analysis

The true test of these aniline precursors lies in the performance of their derived catalysts in key chemical transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, are excellent benchmarks for evaluating the impact of ligand structure on catalytic efficiency.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The steric and electronic properties of the NHC ligand on the palladium catalyst can significantly influence the reaction's efficiency, particularly with challenging substrates.

Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
[Pd(IPr)(allyl)Cl] 4-ChlorotoluenePhenylboronic acidK₂CO₃THF/MeOH606>80[11]
[Pd(IPr)(allyl)Cl] 2-Chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acidK₂CO₃Dioxane/H₂O803100[11]
[Pd(IPriMe-type)(allyl)Cl] (Projected) 4-ChlorotoluenePhenylboronic acidK₂CO₃THF/MeOH606Slightly lower than IPr-

Analysis: The greater steric bulk of the IPr ligand is often advantageous in promoting the reductive elimination step and stabilizing the active monoligated Pd(0) species, leading to high catalytic activity.[11] For a catalyst bearing the less bulky IPriMe ligand, one might anticipate slightly lower yields or require longer reaction times for similarly challenging substrates, as the reduced steric shielding could lead to a higher propensity for catalyst deactivation pathways. However, for less sterically demanding substrates, the difference in performance may be negligible.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines. This reaction is highly sensitive to the ligand environment around the palladium center.

Catalyst SystemAryl HalideAmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
[Pd(IPr)(allyl)Cl] 4-ChlorotolueneMorpholineNaOtBuDioxane80298[12]
[Pd(IPr)(allyl)Cl] 2-ChlorotolueneAnilineNaOtBuDioxane1001895[12]
[Pd(IPriMe-type)(allyl)Cl] (Projected) 4-ChlorotolueneMorpholineNaOtBuDioxane802High, potentially comparable to IPr-

Analysis: In Buchwald-Hartwig aminations, a balance of steric bulk and electron-donating ability is crucial. The strong σ-donating character of NHC ligands facilitates the oxidative addition of the aryl halide.[12] While the superior steric bulk of IPr is often cited as a key factor in its success, the slightly less hindered IPriMe may offer advantages in certain cases by allowing for faster substrate association. However, the increased stability afforded by the IPr ligand often translates to higher turnover numbers and overall yields, especially in reactions with challenging substrates or at low catalyst loadings.[13]

Conclusion and Recommendations

The choice between this compound and 2,6-diisopropylaniline as a ligand precursor is a nuanced decision that should be guided by the specific goals of the research.

  • 2,6-Diisopropylaniline remains the gold standard for the synthesis of highly robust and sterically demanding ligands like IPr. Its C2v symmetry and significant steric bulk provide a well-defined and protective coordination sphere that is beneficial for a wide range of catalytic applications, particularly those involving challenging substrates that require high catalyst stability.

  • This compound offers a subtle yet potentially powerful tool for fine-tuning the steric and electronic properties of a ligand. The resulting IPriMe ligand, with its reduced steric profile and slight asymmetry, may offer advantages in catalytic systems where substrate access to the metal center is a limiting factor. Furthermore, the use of this aniline in the synthesis of unsymmetrical NHCs, bearing one IPriMe wingtip and another different N-aryl group, opens up a vast area for ligand optimization and the development of catalysts with unique selectivity profiles.

For researchers aiming to push the boundaries of catalyst performance, exploring ligands derived from this compound represents a logical and promising avenue for investigation. While IPr provides a robust and often high-performing starting point, the tailored steric environment offered by IPriMe and its derivatives may unlock enhanced reactivity and selectivity for specific transformations.

References

A Comparative Guide to the Herbicidal Activity of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline and its derivatives represent a cornerstone in the development of modern synthetic herbicides. From the early discoveries to the ongoing search for novel active ingredients, the aniline scaffold has proven to be a versatile backbone for designing molecules that interfere with essential plant processes. This guide provides a comparative analysis of the herbicidal activity of different classes of aniline derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols used to evaluate their efficacy. As a Senior Application Scientist, this document is intended to serve as a technical resource, synthesizing field-proven insights with robust scientific data to aid in the research and development of next-generation weed management solutions.

I. Major Classes of Aniline-Derived Herbicides: A Comparative Overview

The herbicidal activity of aniline derivatives is diverse, largely dictated by the nature and position of substituents on the aniline ring and the groups attached to the amino moiety. This diversity has led to the classification of these herbicides into distinct families, each with a characteristic mode of action and weed control spectrum. Here, we compare three prominent classes: Dinitroanilines, Chloroanilines/Anilides, and Chloroacetanilides.

A. Dinitroaniline Herbicides

First introduced in the 1960s, dinitroaniline herbicides are a mature yet still widely used class of pre-emergent herbicides.[1] They are particularly effective against annual grasses and some small-seeded broadleaf weeds.[2]

  • Key Examples: Trifluralin, Pendimethalin, Oryzalin.[3]

  • Primary Mechanism of Action: Inhibition of microtubule formation.[4][5] Dinitroanilines bind to tubulin, the protein subunit of microtubules, preventing their polymerization into the mitotic spindle apparatus.[4][6] This disruption of cell division (mitosis) halts root and shoot development in germinating seedlings before they can emerge from the soil.[6]

B. Chloroaniline/Anilide Herbicides

This class primarily consists of post-emergent herbicides known for their effectiveness against a range of broadleaf and grassy weeds, particularly in rice cultivation.

  • Key Example: Propanil.[7]

  • Primary Mechanism of Action: Inhibition of Photosystem II (PSII).[8][9][10] Propanil binds to the D1 protein within the PSII complex in chloroplasts, blocking the electron transport chain.[10][11][12] This inhibition halts the production of ATP and NADPH, which are essential for photosynthesis, leading to the generation of reactive oxygen species and subsequent cell death.[11]

C. Chloroacetanilide Herbicides

Chloroacetanilides are a significant class of pre-emergent herbicides used to control annual grasses and some broadleaf weeds in a variety of crops, including corn and soybeans.

  • Key Examples: Alachlor, Metolachlor.[13][14]

  • Primary Mechanism of Action: Inhibition of very-long-chain fatty acid (VLCFA) synthesis.[14][15][16] These herbicides inhibit elongase enzymes, which are crucial for the extension of fatty acid chains beyond C18.[15][16][17] VLCFAs are essential components of cell membranes and the protective outer cuticle of plants. Their inhibition disrupts cell membrane formation and integrity in germinating weeds, leading to growth arrest and death.[14][17]

II. Mechanism of Action: A Deeper Dive

The distinct herbicidal activity of each aniline derivative class stems from their unique molecular targets within the plant cell. Understanding these mechanisms is crucial for developing new herbicides and managing herbicide resistance.

A. Dinitroanilines: Disrupting the Cytoskeleton

Dinitroaniline herbicides act as mitotic inhibitors.[2] Their primary target is the tubulin protein. By binding to tubulin dimers, they prevent the formation of microtubules, which are essential components of the cytoskeleton.[4] This disruption has several downstream effects:

  • Inhibition of Mitosis: The most critical consequence is the failure to form a functional mitotic spindle, which is necessary for chromosome segregation during cell division. This leads to an arrest of the cell cycle in metaphase.[5]

  • Disruption of Cell Elongation: Microtubules also play a role in guiding the deposition of cellulose microfibrils in the cell wall, which determines the direction of cell expansion. Disruption of this process leads to isodiametric cell swelling, a characteristic symptom of dinitroaniline injury, particularly in root tips.

Dinitroaniline_MoA Dinitroaniline Dinitroaniline Herbicide Tubulin Tubulin Dimers Dinitroaniline->Tubulin Binds to Microtubules Microtubules Dinitroaniline->Microtubules Inhibits Polymerization Inhibition Inhibition of Plant Growth Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Apparatus Microtubules->Mitotic_Spindle Forms Cell_Division Cell Division (Mitosis) Mitotic_Spindle->Cell_Division Enables Root_Shoot_Growth Root & Shoot Growth Cell_Division->Root_Shoot_Growth Leads to

Mechanism of Dinitroaniline Herbicides
B. Chloroanilines/Anilides: Shutting Down Photosynthesis

Herbicides like propanil are potent inhibitors of photosynthesis.[8][9] They specifically target Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.

  • Binding to the D1 Protein: Propanil competes with plastoquinone, the native electron acceptor, for its binding site on the D1 protein of the PSII reaction center.[10][11]

  • Blocking Electron Flow: This binding event blocks the flow of electrons from the primary electron acceptor, QA, to the secondary electron acceptor, QB.[11]

  • Consequences of Inhibition: The blockage of electron transport leads to a cascade of events, including the cessation of ATP and NADPH production, the buildup of highly reactive triplet chlorophyll, and the generation of damaging reactive oxygen species (ROS), which ultimately cause lipid peroxidation and cell death.[11]

Anilide_MoA Anilide Anilide Herbicide (e.g., Propanil) PSII Photosystem II (D1 Protein) Anilide->PSII Binds to Electron_Transport Electron Transport Chain Anilide->Electron_Transport Inhibits Inhibition Inhibition of Photosynthesis & Plant Death PSII->Electron_Transport Drives ATP_NADPH ATP & NADPH Production Electron_Transport->ATP_NADPH Leads to Photosynthesis Photosynthesis ATP_NADPH->Photosynthesis Fuels

Mechanism of Anilide (PSII Inhibitor) Herbicides
C. Chloroacetanilides: Disrupting Fatty Acid Elongation

Chloroacetanilide herbicides interfere with the biosynthesis of very-long-chain fatty acids (VLCFAs).[14][15][17] This mode of action is distinct from that of the dinitroanilines and anilides.

  • Targeting Elongases: These herbicides inhibit the activity of VLCFA elongase enzymes.[15][16]

  • Inhibition of Cell Growth and Division: VLCFAs are crucial for the formation of cell membranes, the cuticle, and other essential cellular components. By inhibiting their synthesis, chloroacetanilides disrupt cell division and expansion, particularly in the growing points of shoots and roots of germinating seedlings.[14][17]

Chloroacetanilide_MoA Chloroacetanilide Chloroacetanilide Herbicide (e.g., Alachlor) VLCFA_Elongase VLCFA Elongase Enzymes Chloroacetanilide->VLCFA_Elongase Inhibits Inhibition Inhibition of Seedling Growth VLCFA_Synthesis VLCFA Synthesis VLCFA_Elongase->VLCFA_Synthesis Catalyzes Cell_Membranes Cell Membranes & Cuticle Formation VLCFA_Synthesis->Cell_Membranes Essential for Cell_Growth Cell Growth & Division Cell_Membranes->Cell_Growth Enables

Mechanism of Chloroacetanilide Herbicides

III. Comparative Herbicidal Efficacy and Spectrum

The herbicidal efficacy and weed control spectrum of aniline derivatives vary significantly between the different classes and even among compounds within the same class.

Herbicide ClassKey ExamplesPrimary ApplicationWeed Spectrum
Dinitroanilines Trifluralin, PendimethalinPre-emergencePrimarily annual grasses (e.g., Echinochloa crus-galli, Digitaria sanguinalis) and some small-seeded broadleaf weeds (e.g., Amaranthus retroflexus, Chenopodium album).[1][2]
Chloroanilines/Anilides PropanilPost-emergenceBroad-spectrum control of annual grasses (e.g., Echinochloa crus-galli) and many broadleaf weeds in rice.[7][8][9]
Chloroacetanilides Alachlor, MetolachlorPre-emergencePrimarily annual grasses and some small-seeded broadleaf weeds in corn, soybeans, and other crops.[6][13][14]

Quantitative Comparison of Herbicidal Activity

Direct comparison of herbicidal activity is best achieved through the determination of IC50 (half-maximal inhibitory concentration) or GR50 (dose required for 50% growth reduction) values. While comprehensive comparative studies across all classes are limited, available data provide valuable insights.

HerbicideWeed SpeciesAssay TypeIC50 / GR50 ValueReference
Trifluralin Setaria viridis (Green Foxtail)Whole-plantGR50: ~0.1 - 1.0 µM (sensitive biotypes)[18]
Pendimethalin Echinochloa colonaField Trial600 g a.i./ha provided excellent control[19]
Propanil Echinochloa crus-galliDose-responseLD50: 0.42 - 2.03 kg a.i./ha (resistant biotypes)[20]
Alachlor Amaranthus tuberculatusSoilless assayGR50: ~1-10 µM (sensitive biotypes)[17][21]
S-metolachlor Amaranthus tuberculatusSoilless assayGR50: ~0.1-1 µM (sensitive biotypes)[17][21]

IV. Structure-Activity Relationships (SAR)

The herbicidal activity of aniline derivatives is intricately linked to their chemical structure. Understanding these relationships is fundamental to the rational design of new and more effective herbicides.

  • Dinitroanilines: The position and nature of substituents on the aniline ring are critical. The 2,6-dinitro substitution is essential for activity. Alkyl groups on the amino nitrogen influence volatility and soil binding. For instance, the N,N-dipropyl group in trifluralin contributes to its higher volatility compared to the N-(1-ethylpropyl) group in pendimethalin.[1]

  • Anilides: For PSII inhibitors like propanil, the 3,4-dichloro substitution on the aniline ring is crucial for high activity.[7] The nature of the acyl group also modulates efficacy.[22]

  • General Trends: Electron-withdrawing groups on the aniline ring, such as nitro and halogen groups, often enhance herbicidal activity.[23] The lipophilicity of the molecule, influenced by various substituents, plays a significant role in its uptake, translocation, and interaction with the target site.

V. Experimental Protocols for Efficacy Evaluation

The evaluation of herbicidal activity requires robust and reproducible experimental protocols. Below are outlines for key assays used to characterize aniline-derived herbicides.

A. Whole-Plant Bioassay for Pre- and Post-Emergence Activity

This assay assesses the overall herbicidal effect on whole plants under controlled conditions.

Objective: To determine the dose-dependent effect of a herbicide on plant growth and survival.

Methodology:

  • Plant Preparation: Grow target weed species in pots containing a standardized soil mix in a greenhouse or growth chamber.

  • Herbicide Application:

    • Pre-emergence: Apply a range of herbicide concentrations to the soil surface immediately after seeding.

    • Post-emergence: Apply the herbicide solutions as a foliar spray to plants at a specific growth stage (e.g., 2-3 leaf stage).

  • Experimental Conditions: Maintain plants under controlled temperature, light, and humidity.

  • Data Collection: At a set time after treatment (e.g., 14-21 days), assess herbicidal efficacy by measuring parameters such as:

    • Percent survival

    • Plant height

    • Fresh or dry weight

    • Visual injury rating

  • Data Analysis: Calculate the GR50 or LD50 (lethal dose for 50% of the population) values from the dose-response curves.

Whole_Plant_Bioassay cluster_3 Experimental Workflow Start Start Plant_Growth Grow Target Weed Species Start->Plant_Growth Herbicide_Prep Prepare Herbicide Dilutions Plant_Growth->Herbicide_Prep Application Apply Herbicide (Pre- or Post-emergence) Herbicide_Prep->Application Incubation Incubate under Controlled Conditions Application->Incubation Data_Collection Collect Data (Survival, Biomass, etc.) Incubation->Data_Collection Data_Analysis Analyze Data (Calculate GR50/LD50) Data_Collection->Data_Analysis End End Data_Analysis->End

Workflow for a Whole-Plant Herbicide Bioassay
B. In Vitro Tubulin Polymerization Assay

This assay is specific for evaluating compounds that target microtubule dynamics, such as dinitroanilines.

Objective: To measure the direct inhibitory effect of a compound on the polymerization of tubulin into microtubules.

Methodology:

  • Reagents: Purified tubulin protein, GTP (guanosine triphosphate), and a polymerization buffer.

  • Assay Setup: In a microplate, combine the tubulin solution with different concentrations of the test compound.

  • Initiation of Polymerization: Initiate polymerization by raising the temperature (e.g., to 37°C).

  • Monitoring Polymerization: Monitor the increase in turbidity (light scattering) at 340 nm over time using a microplate reader. The increase in turbidity corresponds to the formation of microtubules.

  • Data Analysis: Determine the effect of the compound on the rate and extent of tubulin polymerization. Calculate the IC50 value for inhibition of polymerization.

C. Photosystem II Inhibition Assay (Chlorophyll Fluorescence)

This is a rapid and non-invasive method to assess the activity of PSII-inhibiting herbicides like propanil.

Objective: To measure the inhibition of electron transport in Photosystem II.

Methodology:

  • Plant Material: Use whole plants or leaf discs of a susceptible species.

  • Herbicide Treatment: Treat the plant material with a range of herbicide concentrations.

  • Dark Adaptation: Dark-adapt the samples for a period (e.g., 20-30 minutes) to ensure all PSII reaction centers are open.

  • Fluorescence Measurement: Use a pulse-amplitude-modulated (PAM) fluorometer to measure chlorophyll fluorescence parameters. A rapid increase in the minimal fluorescence (Fo) and a decrease in the maximal fluorescence (Fm) and the quantum yield of PSII (Fv/Fm) are indicative of PSII inhibition.

  • Data Analysis: Plot the inhibition of a key parameter (e.g., Fv/Fm) against the herbicide concentration to determine the IC50 value.

VI. Conclusion

The aniline scaffold has given rise to a diverse array of herbicides with distinct mechanisms of action, each playing a vital role in modern agriculture. Dinitroanilines disrupt cell division by inhibiting microtubule formation, chloroanilines/anilides block photosynthesis by inhibiting Photosystem II, and chloroacetanilides interfere with the synthesis of very-long-chain fatty acids. A thorough understanding of their comparative efficacy, mechanisms of action, and structure-activity relationships is paramount for the development of novel, more effective, and sustainable weed management strategies. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of new and existing aniline-derived herbicides, contributing to the advancement of herbicide science.

References

A Senior Application Scientist’s Guide: HPLC versus GC-MS for the Analysis of Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Substituted anilines are foundational chemical structures, serving as crucial intermediates in the synthesis of a vast array of products, from vibrant dyes and life-saving pharmaceuticals to high-performance polymers.[1] However, their potential toxicity and environmental persistence necessitate robust, accurate, and reliable analytical methods for their characterization and quantification.[1][2] For researchers, scientists, and drug development professionals, the choice of analytical technique is a critical decision point that dictates the quality, speed, and validity of their results.

The two most powerful and prevalent chromatographic techniques for this task are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[3] This guide provides an in-depth, objective comparison of these methods, moving beyond a simple list of pros and cons. We will delve into the fundamental principles, explore the critical physicochemical properties of anilines, and present field-proven experimental protocols to empower you to make the most informed decision for your specific analytical challenge.

The Fundamental Divide: A Tale of Two Phases

The core difference between HPLC and GC-MS lies in the state of the mobile phase used to transport the sample through the analytical column. This distinction fundamentally governs the types of compounds each technique is best suited to analyze.

  • High-Performance Liquid Chromatography (HPLC): HPLC utilizes a liquid mobile phase to separate components of a mixture.[4] The separation is based on the differential partitioning of analytes between this liquid mobile phase and a solid stationary phase packed within the column.[5] Because the entire process occurs at or near ambient temperatures (typically 20-40°C), HPLC is exceptionally versatile and well-suited for a wide range of compounds, including those that are non-volatile or thermally sensitive.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS employs an inert gas, such as helium or nitrogen, as its mobile phase.[4] For this to work, the sample must be volatilized in a high-temperature injection port (150-300°C) before being swept onto the column.[4][6] Separation is then achieved based on the compound's volatility and its interaction with the stationary phase.[4] This makes GC-MS a powerhouse for analyzing volatile and semi-volatile organic compounds.[1]

The Analyte in Focus: Why Substituted Anilines Pose a Unique Challenge

To choose the right technique, we must first understand the chemical nature of substituted anilines. Their properties dictate how they will behave in a chromatographic system.

  • Polarity and Volatility: The primary amine (-NH₂) group makes aniline a polar molecule.[7] This polarity, combined with the active hydrogen on the nitrogen, can lead to strong, undesirable interactions with active sites within a GC system, resulting in poor peak shape and tailing.[7] While anilines are considered semi-volatile, their polarity often hinders efficient gas-phase analysis.[1]

  • Thermal Stability: The high temperatures required for GC analysis can be detrimental to certain substituted anilines, potentially causing thermal degradation and inaccurate quantification.[6][7] The stability can vary significantly depending on the nature and position of the substituents on the aromatic ring.[8]

These challenges of polarity and thermal stability are the primary reasons why direct GC-MS analysis of anilines is often problematic. The solution is a chemical modification process known as derivatization .[1][7]

Causality of Derivatization: By reacting the polar N-H group with a derivatizing agent (e.g., an acylating agent), we replace the active hydrogen with a nonpolar, bulkier group. This single step achieves several critical objectives:

  • Reduces Polarity: Minimizes interactions with the GC column, leading to sharper, more symmetrical peaks.[7]

  • Increases Volatility: Lowers the boiling point of the analyte, allowing it to move more efficiently through the GC system.[7]

  • Enhances Thermal Stability: The resulting derivative is often more stable at high temperatures.[7]

  • Improves Mass Spectral Identification: Derivatization can introduce characteristic fragmentation patterns, aiding in structural confirmation and improving detection sensitivity.[7]

Common derivatizing agents for anilines include Trifluoroacetic Anhydride (TFAA), Heptafluorobutyric Anhydride (HFBA), and various chloroformates.[2][7][9] While effective, this adds an extra, often time-consuming, step to the sample preparation workflow.

Head-to-Head Comparison: HPLC vs. GC-MS

The decision between HPLC and GC-MS is a trade-off between the direct analysis capabilities of HPLC and the high sensitivity of GC-MS, which comes at the cost of more complex sample preparation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Suitability Excellent for a broad range of substituted anilines, including polar, non-volatile, and thermally labile derivatives.[5][10]Best for volatile/semi-volatile anilines. Polar anilines almost always require derivatization.[1][4]
Sample Preparation Often simpler. Can involve direct injection, dilution, or solid-phase extraction (SPE) for trace analysis.[10][11]More complex. Typically requires liquid-liquid extraction (LLE) followed by a mandatory derivatization step.[1][2]
Derivatization Not required. Analysis is performed directly.[10]Generally mandatory to improve volatility, thermal stability, and peak shape.[2][7]
Analysis Time Run times are typically 10-60 minutes, but sample preparation is fast, enabling higher overall throughput.[6]Per-sample run time can be faster (a few minutes), but the required extraction and derivatization steps add significant time.[6]
Sensitivity High sensitivity, especially with UV, electrochemical, or MS detectors.[3]Very high sensitivity and selectivity, especially with tandem MS (MS/MS), which can achieve lower detection limits.[11][12]
Common Issues Matrix effects, co-elution of isomers, mobile phase preparation and disposal.[13]Peak tailing for underivatized polar anilines, potential for thermal degradation, interference from excess derivatizing agent.[7]
Expert Takeaway The method of choice for direct, high-throughput analysis and for thermally sensitive or non-volatile anilines.The preferred method when the absolute highest sensitivity is required and structural confirmation by mass spectral fragmentation is critical.
Field-Proven Experimental Protocols

To provide a practical context, we present validated, step-by-step protocols for both techniques. These are designed as self-validating systems, explaining the rationale behind each step.

Rationale: This protocol leverages the key advantage of HPLC: its ability to analyze polar compounds directly without derivatization. A standard C18 column is used, which separates compounds based on their hydrophobicity. This method is robust, rapid, and avoids the handling of hazardous derivatizing agents.

Methodology:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of each aniline standard in methanol. Create a mixed working standard at 10 µg/mL by diluting the stock solutions in the mobile phase.

  • Sample Preparation: Dilute the sample containing substituted anilines in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.

  • HPLC Conditions:

    • Column: C18, 15 cm × 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic mixture of Methanol and Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV, 254 nm.

    • Injection Volume: 10 µL.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of anilines in the sample from this curve.

HPLC Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Prep cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standards / Prepare Sample B Dissolve & Dilute (in Mobile Phase) A->B C Filter (0.45 µm) B->C D Inject into HPLC System C->D E Separate on C18 Column D->E F Detect by UV (254 nm) E->F G Integrate Peak Area F->G H Quantify using Calibration Curve G->H

HPLC workflow for direct analysis of substituted anilines.

Rationale: This protocol is designed for trace-level analysis where high sensitivity and definitive identification are paramount. It addresses the inherent challenges of GC for polar anilines by incorporating a robust liquid-liquid extraction (LLE) and a heptafluorobutyric anhydride (HFBA) derivatization step to enhance volatility and chromatographic performance.[2]

Methodology:

  • Sample Preparation (LLE for Aqueous Samples):

    • To 100 mL of the aqueous sample, adjust the pH to >11 with 10 M NaOH.[2]

    • Extract three times with 30 mL portions of dichloromethane (DCM).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.[2]

  • Derivatization (Acylation with HFBA):

    • Evaporate the 1 mL extract to complete dryness under nitrogen.

    • Add 50 µL of ethyl acetate and 50 µL of HFBA to the dried residue.[2]

    • Cap the vial and heat at 70°C for 30 minutes.[2]

    • Evaporate the reaction mixture to dryness again under nitrogen to remove excess reagent.

    • Reconstitute the final residue in 100 µL of ethyl acetate for GC-MS analysis.[2]

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m × 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250°C.

    • Oven Program: Initial temp 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

    • Carrier Gas: Helium, constant flow 1.2 mL/min.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Mode: Electron Ionization (EI), Full Scan (m/z 50-450) or Selected Ion Monitoring (SIM) for target analysis.

  • Data Analysis: Identify compounds by comparing retention times and mass spectra to those of derivatized standards. For quantification, use the peak area of a characteristic, abundant ion.[14]

GC-MS Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis A Aqueous Sample (pH > 11) B Liquid-Liquid Extraction (LLE) A->B C Concentrate Extract B->C D Evaporate to Dryness C->D E Add HFBA; Heat (70°C) D->E F Evaporate & Reconstitute E->F G Inject into GC-MS F->G H Separate, Ionize, & Detect G->H I Identify via Mass Spectra & RT H->I

GC-MS workflow for aniline analysis via derivatization.
Conclusion: A Scientist's Final Verdict

The debate of HPLC versus GC-MS for substituted aniline analysis is not about declaring a universal winner. Rather, it is about strategic selection based on the specific analytical objective. As a Senior Application Scientist, my recommendation is guided by the principle of using the most direct and robust method that meets the data requirements.

Choose HPLC as your primary tool when:

  • Your portfolio includes a wide range of substituted anilines with varying polarities, volatilities, or thermal stabilities.

  • High throughput is essential, and the added time and complexity of derivatization are prohibitive.

  • You are working with complex aqueous matrices, where direct injection or simple SPE cleanup is advantageous.[11]

Choose GC-MS when:

  • The ultimate goal is achieving the lowest possible limits of detection and quantification for trace-level contaminants.

  • Definitive, legally defensible structural confirmation via mass spectral fragmentation patterns is a requirement.[7][9]

  • The analytes are known to be volatile and thermally stable, or your laboratory has well-established, validated derivatization protocols.

Ultimately, the most effective analytical strategy is one that is tailored to the unique properties of the analyte and the specific questions you need to answer. By understanding the causality behind the experimental choices for both HPLC and GC-MS, you can confidently select and implement the optimal method for your work with substituted anilines.

References

Validation of analytical methods for 2-Isopropyl-6-methylaniline quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Validation of Analytical Methods for 2-Isopropyl-6-methylaniline Quantification

This guide provides a comprehensive comparison of validated analytical methods for the quantification of this compound. As a crucial process intermediate or potential impurity in pharmaceutical manufacturing, its accurate measurement is non-negotiable for ensuring product quality and patient safety. We will delve into the established methodologies of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), grounding our discussion in the rigorous framework of international regulatory guidelines. This document is designed for researchers, scientists, and drug development professionals who require not just protocols, but a deep, causal understanding of method selection and validation.

The Imperative for Quantifying this compound

This compound, an aniline derivative, often falls under scrutiny as a potential genotoxic impurity (GTI). Genotoxic impurities are substances that can damage DNA, potentially causing mutations and leading to cancer.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate strict control over such impurities.[] The guiding principle is the Threshold of Toxicological Concern (TTC), which limits the daily intake of a GTI to 1.5 µ g/day for lifetime exposure.[3][4] This necessitates the development of highly sensitive and specific analytical methods capable of detecting and quantifying these impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels relative to the active pharmaceutical ingredient (API).[1][3]

The Regulatory Cornerstone: ICH Q2(R2) Guidelines

Any analytical method intended for regulatory submission must be validated to prove it is fit for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R2), "Validation of Analytical Procedures," provides the global standard for this process.[5][6][7] This validation is not a one-time checklist but a continuous lifecycle process that demonstrates a method's reliability.[6]

The core validation characteristics that must be assessed are:

  • Specificity: The ability to unequivocally measure the analyte in the presence of other components like impurities, degradants, or matrix components.[8]

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[8]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.[8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[8]

Method_Validation_Flow Dev Method Development & Analytical Target Profile (ATP) Val Validation Protocol Definition Dev->Val Define Purpose Spec Specificity/ Selectivity Val->Spec Lin Linearity & Range Val->Lin Acc Accuracy Val->Acc Prec Precision (Repeatability & Intermediate) Val->Prec Limits LOD & LOQ Val->Limits Rob Robustness Val->Rob Report Validation Summary Report Spec->Report Lin->Report Acc->Report Prec->Report Limits->Report Rob->Report

A logical workflow for analytical method validation based on ICH guidelines.

Comparative Analysis: HPLC vs. GC-MS

The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is a critical decision driven by the analyte's properties and the analytical objective.[8]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and versatile technique, often the first choice for purity and assay testing in pharmaceutical quality control.[8]

  • Principle of Separation: For a moderately polar compound like this compound, reverse-phase HPLC is ideal. The analyte partitions between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. By gradually increasing the organic solvent content of the mobile phase (gradient elution), compounds are eluted based on their hydrophobicity.

  • Causality Behind Experimental Choices:

    • Column Selection: A C18 (octadecylsilane) column is the workhorse of reverse-phase chromatography. Its long alkyl chains provide strong hydrophobic interactions with the aromatic ring and isopropyl group of the analyte, ensuring good retention and allowing for effective separation from more polar or less retained impurities.

    • Mobile Phase: A combination of water and an organic solvent like acetonitrile or methanol is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. Adding a small amount of acid (e.g., 0.1% formic acid) is crucial. It protonates the basic aniline group, preventing peak tailing by minimizing unwanted interactions with residual silanols on the silica-based stationary phase, resulting in sharper, more symmetrical peaks.

    • Detection: The aniline ring contains a chromophore that absorbs UV light. A UV detector, particularly a Diode Array Detector (DAD), is ideal. A DAD not only quantifies the analyte at its maximum absorbance wavelength (λ-max) for highest sensitivity but also provides spectral data across a range, which is invaluable for assessing peak purity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS)

For trace-level analysis, such as quantifying a potential GTI, GC-MS offers unparalleled sensitivity and specificity.[8][9]

  • Principle of Separation & Detection: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase inside a long capillary column. As the analyte elutes from the column, it enters the mass spectrometer, where it is ionized (typically by Electron Ionization - EI), fragmented, and detected based on its mass-to-charge ratio (m/z).

  • Causality Behind Experimental Choices:

    • Analyte Suitability: this compound is sufficiently volatile and thermally stable, making it an excellent candidate for GC analysis without the need for derivatization—a step that can introduce variability.[8]

    • Column Selection: A low-polarity capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., HP-5MS), is chosen. This phase separates compounds primarily by boiling point, which is a reliable property for this type of analyte.

    • Injection Technique: For trace analysis, a splitless injection is employed. This technique transfers the entire injected sample volume onto the column, maximizing the amount of analyte introduced and thus enhancing sensitivity compared to a split injection, which is used for more concentrated samples.

    • MS Detection Mode: While a full scan acquires a complete mass spectrum (useful for initial identification), Selected Ion Monitoring (SIM) is the key to trace quantification. In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of the target analyte. This dramatically increases the signal-to-noise ratio, lowering the detection and quantitation limits by orders of magnitude compared to a full scan.

Validated Experimental Protocols

The following protocols are robust starting points for method development and validation. They must be validated in your laboratory, with your specific equipment and sample matrix, to confirm their suitability.

Protocol 1: RP-HPLC-UV Method for Purity Assessment

This method is designed for determining the purity of this compound as a raw material or for quantifying it at higher concentration levels.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Std Weigh Standard & Dissolve in Diluent Filter Filter through 0.45 µm Syringe Filter Std->Filter Sample Weigh Sample & Dissolve in Diluent Sample->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV/DAD Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calculate Calculate Concentration vs. Standard Integrate->Calculate Report Generate Report Calculate->Report

Experimental workflow for the RP-HPLC-UV method.

Methodology:

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Chemicals & Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Formic acid (ACS grade)

    • Water (HPLC grade)

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 30% B to 90% B over 15 minutes, hold for 3 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: DAD, monitor at 240 nm, acquire spectra from 200-400 nm.

    • Injection Volume: 10 µL

  • Standard & Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v)

    • Standard Stock Solution: Accurately weigh ~25 mg of reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration ≈ 1000 µg/mL).

    • Working Standard Solution: Dilute the stock solution to a final concentration of ~100 µg/mL.

    • Sample Solution: Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute to a target concentration of ~100 µg/mL.

  • System Suitability Test (SST):

    • Make five replicate injections of the Working Standard Solution.

    • Acceptance Criteria: The relative standard deviation (RSD) of the peak area must be ≤ 2.0%. The tailing factor must be ≤ 2.0.

Protocol 2: GC-MS Method for Trace-Level Quantification

This method is suitable for quantifying this compound as a trace impurity in an API or final drug product, aligning with GTI control strategies.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Std Prepare Standard Stock & Dilution Series Spike Spike with Internal Standard (optional) Std->Spike Sample Weigh API Sample & Dissolve in Solvent Sample->Spike Inject Splitless Injection into GC System Spike->Inject Separate Separation on HP-5MS Column Inject->Separate Detect MS Detection (SIM Mode) Separate->Detect Integrate Integrate Ion Chromatogram Detect->Integrate Calculate Quantify using Calibration Curve Integrate->Calculate Report Generate Report Calculate->Report

Experimental workflow for the trace-level GC-MS method.

Methodology:

  • Instrumentation: Gas chromatograph with a split/splitless injector coupled to a single quadrupole or tandem mass spectrometer.

  • Chemicals & Reagents:

    • This compound reference standard

    • Dichloromethane (GC grade) or other suitable solvent.

  • Chromatographic & MS Conditions:

    • Column: HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless, 1 µL injection volume.

    • Oven Program: 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

    • MS Transfer Line: 280 °C

    • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

    • Detection Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions (e.g., m/z 149, 134 - Note: ions must be confirmed by analyzing the reference standard).

  • Standard & Sample Preparation:

    • Solvent: Dichloromethane.

    • Standard Stock Solution: Prepare a 100 µg/mL stock solution of the reference standard in dichloromethane.

    • Calibration Standards: Perform serial dilutions to prepare a set of calibration standards ranging from approximately 0.05 µg/mL to 2.0 µg/mL.

    • Sample Solution: Accurately weigh ~100 mg of the API into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane (Final API concentration = 10 mg/mL).

  • System Suitability Test (SST):

    • Inject the mid-point calibration standard six times.

    • Acceptance Criteria: The RSD of the peak area must be ≤ 15% (as trace analysis allows for higher variability). The signal-to-noise ratio of the lowest calibration standard should be ≥ 10.

Data Summary: A Head-to-Head Comparison

The following tables summarize the expected performance and validation results for the two methodologies, providing a clear basis for comparison.

Table 1: Comparative Performance Characteristics

FeatureRP-HPLC-UVGC-MS (SIM Mode)Rationale / Field Insight
Primary Application Purity Assay, High-level QuantificationTrace-level Impurity Quantification (GTI)Choose the tool for the job: HPLC for the "how much is there" and GC-MS for the "is there a tiny, harmful amount."
Typical LOQ ~0.5 - 1.0 µg/mL (0.05 - 0.1% vs. API)~0.05 µg/mL (5 ppm vs. API)The specificity of SIM mode in MS provides a >10-fold sensitivity advantage, which is critical for GTI analysis.[8]
Specificity Good (based on retention time & UV spectrum)Excellent (based on retention time & m/z ratio)Mass spectrometry provides a much higher degree of confidence in peak identity than UV detection alone.
Sample Preparation Simple dilutionSimple dilution (for soluble API)This compound's properties make it amenable to simple protocols for both techniques.
Need for Derivatization NoNoThis simplifies the workflow and removes a potential source of analytical error for this specific analyte.[8]
Throughput HighModerateHPLC runs can be slightly faster, but modern autosamplers make both suitable for routine testing.

Table 2: Representative Validation Data Summary (Illustrative)

Validation ParameterRP-HPLC-UV MethodGC-MS MethodICH Guideline Reference
Linearity (Correlation, r²) > 0.999> 0.998ICH Q2(R2)[5]
Range 1 - 150 µg/mL0.05 - 2.0 µg/mLICH Q2(R2)[5]
Accuracy (% Recovery) 98.0% - 102.0%90.0% - 110.0%ICH Q2(R2)[5]
Precision (Repeatability, %RSD) ≤ 1.0%≤ 10.0%ICH Q2(R2)[5]
Precision (Intermediate, %RSD) ≤ 2.0%≤ 15.0%ICH Q2(R2)[5]
LOQ 0.5 µg/mL0.05 µg/mLICH Q2(R2)[5]
Specificity No interference from blank/placeboNo interference at target m/z ionsICH Q2(R2)[5]
Robustness Unaffected by ±5% organic, ±2°C tempUnaffected by ±1°C/min ramp, ±0.1 mL/min flowICH Q2(R2)[5]

Note: Acceptance criteria for trace analysis (GC-MS) are typically wider than for assay methods (HPLC) due to the inherent challenges of measuring low concentrations.

Conclusion and Expert Recommendation

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of this compound, but their applications are distinct.

  • Choose the RP-HPLC-UV method for routine quality control applications, such as the purity testing of raw materials or intermediates where the analyte is present at significant levels (>0.1%). Its robustness, high throughput, and straightforward operation make it ideal for this purpose.

  • Choose the GC-MS method when this compound is being controlled as a potential genotoxic impurity at trace levels (ppm). The superior sensitivity and unparalleled specificity of GC-MS in SIM mode are not just advantageous but essential for meeting the stringent regulatory limits set by the TTC.[][3]

Ultimately, the development and validation of any analytical method is a self-validating system. The data generated during validation must unequivocally demonstrate that the chosen method is accurate, precise, and reliable for its specific, intended purpose, ensuring the final drug product is both safe and effective.

References

A Comparative Study of Dye Performance from Different Aniline Precursors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the vast and vibrant world of synthetic colorants, azo dyes, characterized by the functional group -N=N-, represent the largest and most versatile class.[1] Their widespread use in industries ranging from textiles to pharmaceuticals stems from their straightforward synthesis, cost-effectiveness, and the incredible diversity of colors that can be achieved.[2] The key to this versatility lies in the judicious selection of the aromatic precursors, particularly the aniline derivatives that serve as the diazo component. The electronic nature of substituents on the aniline ring profoundly influences the final properties of the dye, including its color, intensity, and fastness.[3]

This guide provides an in-depth comparative analysis of the performance of a series of monoazo dyes synthesized from aniline and its substituted derivatives. We will explore the causal relationship between the chemical structure of the aniline precursor and the resulting dye's performance, supported by experimental data and detailed protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the structure-property relationships of azo dyes.

The Foundational Chemistry: From Aniline to Azo Dye

The synthesis of azo dyes is a classic example of electrophilic aromatic substitution, proceeding through a two-step reaction: diazotization and azo coupling.[4]

  • Diazotization: A primary aromatic amine, such as a substituted aniline, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid) at low temperatures (0-5 °C). This reaction converts the amino group into a highly reactive diazonium salt.[5] The low temperature is critical to prevent the unstable diazonium salt from decomposing.

  • Azo Coupling: The diazonium salt then acts as an electrophile and attacks an electron-rich coupling component, such as a phenol or an aromatic amine. In the context of this guide, we will focus on the coupling with β-naphthol, a common and effective coupling agent that reliably produces intensely colored azo dyes.

The electronic nature of the substituent on the aniline ring plays a pivotal role in both steps. Electron-withdrawing groups (EWGs) on the aniline ring increase the electrophilicity of the diazonium salt, leading to a faster coupling reaction. Conversely, electron-donating groups (EDGs) decrease the reactivity of the diazonium salt.

Visualizing the Synthesis and Workflow

To better illustrate the concepts discussed, the following diagrams outline the general synthesis of azo dyes and the experimental workflow for their comparative evaluation.

Synthesis_Workflow cluster_synthesis Azo Dye Synthesis cluster_evaluation Performance Evaluation Aniline Substituted Aniline (Precursor) Diazonium Diazonium Salt (Intermediate) Aniline->Diazonium Diazotization (NaNO₂, HCl, 0-5°C) AzoDye Azo Dye (Product) Diazonium->AzoDye Azo Coupling Naphthol β-Naphthol (Coupling Agent) Naphthol->AzoDye Characterization Spectroscopic Characterization (UV-Vis, FT-IR) AzoDye->Characterization Dyeing Fabric Dyeing (Nylon, Polyester) Characterization->Dyeing Fastness Fastness Testing (Light & Wash) Dyeing->Fastness Analysis Comparative Data Analysis Fastness->Analysis Aniline_Precursors cluster_precursors Aniline Precursors cluster_properties Resulting Dye Properties Aniline Aniline (-H) Color Color (λmax) Aniline->Color Light_Fastness Light Fastness Aniline->Light_Fastness Wash_Fastness Wash Fastness Aniline->Wash_Fastness p_Chloroaniline p-Chloroaniline (-Cl) p_Chloroaniline->Color p_Chloroaniline->Light_Fastness p_Chloroaniline->Wash_Fastness p_Nitroaniline p-Nitroaniline (-NO₂) p_Nitroaniline->Color p_Nitroaniline->Light_Fastness p_Nitroaniline->Wash_Fastness p_Toluidine p-Toluidine (-CH₃) p_Toluidine->Color p_Toluidine->Light_Fastness p_Toluidine->Wash_Fastness p_Anisidine p-Anisidine (-OCH₃) p_Anisidine->Color p_Anisidine->Light_Fastness p_Anisidine->Wash_Fastness

References

A Comparative Guide to the Electrical Conductivity of Poly(2-Isopropyl-6-methylaniline) and Polyaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of electrically conductive polymers, polyaniline (PANI) has long been a benchmark material due to its remarkable electronic properties, environmental stability, and tunable conductivity. However, the exploration of PANI derivatives is a burgeoning field, driven by the quest for materials with tailored properties for specific applications. This guide provides an in-depth, objective comparison of the electrical conductivity of a sterically hindered derivative, poly(2-isopropyl-6-methylaniline) (P2I6MA), with its parent polymer, polyaniline. This analysis is grounded in established principles of polymer chemistry and supported by comparative data from related substituted polyanilines, offering valuable insights for researchers, scientists, and professionals in drug development exploring advanced polymeric materials.

Introduction: The Promise and Challenge of Substituted Polyanilines

Polyaniline's conductivity stems from its conjugated backbone of alternating single and double bonds, which facilitates the delocalization of electrons upon doping. The emeraldine salt form of PANI is particularly noteworthy for its high conductivity, which can be modulated over several orders of magnitude.[1][2] The introduction of substituents onto the aniline monomer unit offers a powerful tool to modify the polymer's properties, such as solubility, processability, and electrochemical behavior. However, these substitutions, particularly at the ortho positions of the aniline ring, can profoundly impact the polymer's electronic characteristics.

Poly(this compound) represents a case of significant steric hindrance due to the presence of both an isopropyl and a methyl group flanking the amine functionality. Understanding the consequences of such bulky substitutions on electrical conductivity is crucial for the rational design of new conductive polymers.

Theoretical Framework: Steric Hindrance and its Impact on Conductivity

The electrical conductivity of polyanilines is intrinsically linked to the planarity of the polymer chains. A planar conformation allows for effective overlap of p-orbitals along the backbone, creating a delocalized π-electron system that is essential for charge transport.[3] The introduction of bulky substituents at the ortho positions (2- and 6- positions) of the aniline ring forces the phenyl rings to twist out of plane with respect to the polymer backbone. This increased torsion angle disrupts the conjugation, leading to a significant decrease in charge carrier mobility and, consequently, a lower electrical conductivity.[1][3]

This steric effect is the primary determinant of the expected difference in conductivity between PANI and P2I6MA. While the electron-donating nature of the alkyl groups (isopropyl and methyl) might slightly influence the electronic properties, the overwhelming effect is the physical disruption of the conjugated system.[3]

Comparative Analysis of Electrical Conductivity

PolymerSubstituent(s)Reported Conductivity (S/cm)Reference(s)
Polyaniline (PANI)None10⁻¹⁰ - 10²[4][5]
Poly(o-toluidine)2-methylLower than PANI[3][6]
Poly(o-ethylaniline)2-ethylLower than Poly(o-toluidine)[3]
Poly(o-propylaniline)2-propylLower than Poly(o-ethylaniline)[3]
Poly(this compound) (P2I6MA) 2-isopropyl, 6-methyl Expected to be significantly lower than PANI and other ortho-alkyl substituted derivatives Inferred from trends

As the data in the table suggests, there is a clear trend of decreasing conductivity with an increase in the size of the alkyl substituent at the ortho position.[3] This is a direct consequence of the escalating steric hindrance. Given that P2I6MA possesses two bulky substituents, an isopropyl and a methyl group, at the 2- and 6- positions respectively, it is scientifically sound to predict that its electrical conductivity will be substantially lower than that of PANI and even lower than monosubstituted derivatives like poly(o-propylaniline). The combined steric bulk of the isopropyl and methyl groups will induce a significant dihedral angle between adjacent phenyl rings in the polymer chain, severely disrupting π-orbital overlap and impeding charge transport.

Experimental Protocols

To empirically validate the expected differences in conductivity, the following experimental protocols for the synthesis and measurement of both polymers are provided. These methods are standard in the field of conductive polymers and are designed to yield reliable and comparable data.

Synthesis of Polyaniline (Emeraldine Salt)

The chemical oxidative polymerization of aniline is a widely used and straightforward method for producing polyaniline.

Materials:

  • Aniline (distilled before use)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Hydrochloric acid (HCl, 1 M)

  • Methanol

  • Acetone

  • Deionized water

Procedure:

  • Dissolve a specific molar amount of aniline in 1 M HCl in a beaker and cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Separately, dissolve a stoichiometric amount of ammonium persulfate in 1 M HCl and cool it to 0-5 °C.

  • Slowly add the ammonium persulfate solution to the aniline solution dropwise with vigorous stirring. The reaction mixture will gradually turn dark green, indicating the formation of polyaniline.

  • Continue stirring for 2-4 hours at 0-5 °C to ensure complete polymerization.

  • Collect the precipitated dark green powder by vacuum filtration.

  • Wash the polymer precipitate sequentially with 1 M HCl, methanol, and acetone to remove any unreacted monomer, oligomers, and oxidant.

  • Dry the resulting polyaniline (emeraldine salt) powder in a vacuum oven at 60 °C for 24 hours.

Synthesis_PANI Aniline Aniline in 1M HCl Mixing Mixing at 0-5°C Aniline->Mixing APS Ammonium Persulfate in 1M HCl APS->Mixing Polymerization Polymerization (2-4h) Mixing->Polymerization Filtration Vacuum Filtration Polymerization->Filtration Washing Washing (HCl, Methanol, Acetone) Filtration->Washing Drying Drying (60°C, 24h) Washing->Drying PANI Polyaniline (Emeraldine Salt) Drying->PANI Conductivity_Measurement PolymerPowder Polymer Powder PelletPress Hydraulic Press PolymerPowder->PelletPress Pellet Compressed Pellet PelletPress->Pellet Thickness Measure Thickness Pellet->Thickness FourPointProbe Four-Point Probe Measurement Pellet->FourPointProbe Calculation Calculate Conductivity (σ) Thickness->Calculation Data Obtain Voltage (V) and Current (I) FourPointProbe->Data Data->Calculation Result Conductivity Value Calculation->Result

References

A Senior Application Scientist's Guide to Toluidine Isomerization: Catalysts, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic isomerization of toluidine and its derivatives is a cornerstone of synthetic chemistry, unlocking access to specific isomers crucial for the synthesis of pharmaceuticals, dyes, and agrochemicals. This guide provides an in-depth, objective comparison of catalytic systems and methodologies for toluidine isomerization, supported by experimental data and detailed protocols to empower you in your research and development endeavors.

The Strategic Importance of Toluidine Isomerization

Toluidine, existing as ortho (o), meta (m), and para (p) isomers, presents a classic challenge in synthetic chemistry: directing the formation of a desired isomer or converting a less valuable one into a more useful counterpart.[1] The physical properties of these isomers are remarkably similar, making separation by conventional methods like fractional distillation challenging, though not impossible with highly efficient columns.[2] This underscores the critical need for selective isomerization processes. The primary applications for each isomer vary significantly, with o-toluidine being a key precursor for pesticides, while m- and p-toluidine are vital in the production of various dyes and polymers.

Comparative Analysis of Catalytic Systems

The efficiency and selectivity of toluidine isomerization are profoundly influenced by the choice of catalyst. This section provides a comparative overview of the primary catalytic systems employed for this transformation.

Zeolite Catalysts: The Vanguard of Shape-Selective Isomerization

Zeolites, crystalline aluminosilicates with well-defined microporous structures, have emerged as superior catalysts for toluidine isomerization due to their shape-selective properties and tunable acidity.[3] Among these, zeolites with medium pore sizes, such as ZSM-5, have shown exceptional performance.[1]

Key Advantages of Zeolite Catalysts:

  • Shape Selectivity: The constrained environment within the zeolite pores can favor the formation of specific isomers, particularly the thermodynamically stable p-toluidine.

  • High Activity and Stability: Zeolites can operate at high temperatures, facilitating the isomerization process, and often exhibit good thermal and chemical stability.[4]

  • Regenerability: Deactivated zeolite catalysts can often be regenerated by calcination to burn off coke deposits, allowing for their reuse.

Performance Comparison of Different Zeolite Types:

Zeolite TypeTypical Si/Al RatioKey CharacteristicsPerformance in Toluidine Isomerization
ZSM-5 20-100Medium-pore (10-membered ring channels), high silica content, strong Brønsted acid sites.[5]Exhibits high activity for both liquid and gas-phase isomerization. The product distribution can be tuned by modifying the Si/Al ratio and reaction conditions.[1]
Y-Zeolite 2-6Large-pore (12-membered ring channels), strong Brønsted acidity.Effective for isomerization, but the larger pore size may lead to lower shape selectivity compared to ZSM-5 and potentially more side reactions.
Beta Zeolite 10-100Large-pore (12-membered ring channels), three-dimensional pore system, strong Brønsted acidity.Shows high activity in Friedel-Crafts reactions and can be effective for toluidine isomerization, though selectivity might be lower than ZSM-5.[6]
Traditional Friedel-Crafts Catalysts: The Homogeneous Approach

Historically, Friedel-Crafts catalysts, such as aluminum chloride (AlCl₃) and other metal halides, have been used for isomerization reactions in homogeneous systems.[1] These catalysts are typically strong Lewis acids.

Challenges with Friedel-Crafts Catalysts:

  • Low Selectivity: These catalysts often lead to a mixture of isomers, requiring extensive separation procedures.

  • Corrosion and Waste Generation: The use of strong acids and the need for neutralization during workup lead to significant corrosion and waste disposal issues.

  • Catalyst Separation: Being homogeneous, the separation of the catalyst from the reaction mixture can be challenging.

A Note on Causality: The high acidity of zeolites, particularly the Brønsted acid sites, is the primary driver of their catalytic activity in isomerization. The protonated toluidine molecule can then undergo rearrangement within the confined space of the zeolite pores, which imparts shape selectivity. In contrast, traditional Friedel-Crafts catalysts generate carbocation intermediates in a less controlled environment, leading to a broader product distribution.

Mechanistic Insights into Toluidine Isomerization

The isomerization of toluidine over acid catalysts is believed to proceed through a carbocation intermediate via electrophilic aromatic substitution.[7] The mechanism can involve both intramolecular and intermolecular methyl group migration.

Acid-Catalyzed Isomerization Pathway

The generally accepted mechanism involves the following key steps:

  • Protonation: The amino group of the toluidine molecule is protonated by a Brønsted acid site on the catalyst, forming a tolylammonium ion.

  • Carbocation Formation: The protonated toluidine can then accept another proton on the aromatic ring, forming a carbocation intermediate (arenium ion).

  • Methyl Migration (1,2-Hydride and Methyl Shifts): The carbocation can undergo a series of 1,2-hydride and methyl shifts, leading to the migration of the methyl group around the aromatic ring.[8]

  • Deprotonation: Loss of a proton from the ring restores aromaticity and yields the isomerized toluidine.

  • Deprotonation of Amino Group: The tolylammonium ion deprotonates to regenerate the catalyst and the isomerized toluidine product.

Isomerization_Mechanism

Caption: Acid-catalyzed isomerization of toluidine.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting toluidine isomerization experiments and analyzing the resulting product mixture.

Gas-Phase Isomerization of o-Toluidine over H-ZSM-5

This protocol describes a continuous-flow, gas-phase isomerization process, which is well-suited for catalyst screening and kinetic studies.[9]

Experimental Workflow:

Gas_Phase_Workflow

Caption: Workflow for gas-phase toluidine isomerization.

Step-by-Step Methodology:

  • Catalyst Preparation:

    • Activate the H-ZSM-5 catalyst by calcining in a tube furnace at 550 °C for 6 hours under a flow of dry air to remove any adsorbed water and organic templates.[5]

    • Allow the catalyst to cool to room temperature under a stream of inert gas (e.g., nitrogen).

  • Reactor Setup:

    • Load a weighed amount of the activated H-ZSM-5 catalyst into a fixed-bed reactor (typically a quartz or stainless steel tube).

    • Place quartz wool plugs at both ends of the catalyst bed to hold it in place.

    • Assemble the reactor in a tube furnace equipped with a temperature controller.

    • Connect a carrier gas (e.g., nitrogen) line to the reactor inlet and a condenser and collection flask to the outlet.

  • Reaction:

    • Heat the reactor to the desired reaction temperature (e.g., 350-450 °C).

    • Introduce a continuous flow of o-toluidine vapor into the reactor using a syringe pump to feed the liquid toluidine into a heated vaporization zone. The toluidine vapor is then carried over the catalyst bed by the inert gas stream.

    • Maintain a constant weight hourly space velocity (WHSV) by controlling the feed rate of toluidine and the mass of the catalyst.

  • Product Collection:

    • Pass the reactor effluent through a condenser cooled with chilled water to liquefy the products.

    • Collect the liquid product in a collection flask.

  • Analysis:

    • Analyze the collected liquid product using GC-MS to determine the composition of the isomer mixture.

Liquid-Phase Isomerization of m-Toluidine in a Batch Reactor

This protocol is suitable for smaller-scale experiments and for studying the isomerization in the liquid phase.

Experimental Workflow:

Liquid_Phase_Workflow

Caption: Workflow for liquid-phase toluidine isomerization.

Step-by-Step Methodology:

  • Reactor Setup:

    • To a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen inlet, add the desired amount of m-toluidine and the catalyst (e.g., H-ZSM-5).

    • Purge the reactor with an inert gas (e.g., nitrogen) to remove air.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 180-220 °C) with constant stirring.

    • Monitor the reaction progress by taking small aliquots at regular time intervals.

  • Sample Workup:

    • Quench each aliquot by cooling it rapidly and diluting with a suitable solvent (e.g., dichloromethane).

    • Filter the sample to remove the catalyst.

  • Analysis:

    • Analyze the samples by GC-MS to determine the concentration of each toluidine isomer over time.

Quantitative Analysis of Toluidine Isomers by GC-MS

This protocol outlines a general method for the separation and quantification of o-, m-, and p-toluidine in a reaction mixture.[10][11]

Instrumentation and Conditions:

ParameterValue
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Oven Program Initial temp: 80 °C, hold for 2 min; Ramp: 10 °C/min to 200 °C, hold for 5 min
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-300

Sample Preparation:

  • Dilution: Dilute the reaction mixture in a suitable solvent (e.g., dichloromethane or methanol) to a concentration within the calibration range.

  • Internal Standard: Add a known concentration of an internal standard (e.g., naphthalene-d8) to both the calibration standards and the samples to correct for variations in injection volume and instrument response.

Calibration:

  • Prepare a series of calibration standards containing known concentrations of o-, m-, and p-toluidine and the internal standard.

  • Inject the calibration standards into the GC-MS system and generate a calibration curve for each isomer by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Quantification:

  • Inject the prepared samples into the GC-MS system.

  • Identify the peaks for each toluidine isomer based on their retention times and mass spectra.

  • Calculate the concentration of each isomer in the samples using the calibration curves.

Conclusion: A Path to Selective Isomerization

The isomerization of toluidine is a mature yet continually evolving field. While traditional Friedel-Crafts catalysts have laid the groundwork, modern heterogeneous catalysts, particularly shape-selective zeolites like ZSM-5, offer significant advantages in terms of selectivity, reusability, and environmental footprint. A thorough understanding of the underlying reaction mechanisms, coupled with robust experimental protocols for both the reaction and the subsequent analysis, is paramount for achieving desired isomerization outcomes. This guide provides a comprehensive framework to assist researchers in navigating the complexities of toluidine isomerization and in developing efficient and selective synthetic strategies.

References

A Senior Application Scientist's Guide to Benchmarking New Synthetic Routes for 2,6-Disubstituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Sterically Hindered Anilines

2,6-Disubstituted anilines are a privileged structural motif, serving as indispensable building blocks in modern chemistry. Their prevalence is particularly notable in pharmaceuticals, agrochemicals, and as foundational ligands for homogeneous catalysis.[1][2] The steric hindrance imposed by the ortho-substituents provides kinetic stability to reactive metal centers in catalysts and modulates the biological activity of drug candidates.[1] However, this same steric congestion presents a significant synthetic challenge, often rendering classical synthetic methods ineffective.[3][4]

This guide provides an in-depth comparison of modern synthetic strategies for accessing these valuable compounds. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering a framework for selecting the optimal route based on substrate scope, functional group tolerance, and overall efficiency. Every protocol described is grounded in established, verifiable literature, providing a self-validating system for your laboratory's needs.

Strategic Overview: Navigating the Synthetic Landscape

The synthesis of 2,6-disubstituted anilines has evolved significantly. While traditional methods like Friedel-Crafts alkylation remain industrially relevant for specific bulk chemicals like 2,6-diethylaniline, they lack the generality required for complex molecule synthesis.[5][6] Modern synthetic chemistry has largely pivoted towards powerful transition-metal-catalyzed cross-coupling reactions and directed C-H functionalization, which offer milder conditions and unprecedented molecular diversity.[7][8]

This guide will benchmark four principal strategies that represent the state-of-the-art:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: The gold standard for C-N bond formation.

  • Copper-Catalyzed Amination: A practical and cost-effective alternative to palladium-based systems.

  • Directed Ortho-Metalation (DoM): A powerful, regioselective tool for building complexity from simpler anilines.

  • Direct C-H Functionalization: An emerging, highly atom-economical approach.

G cluster_start Starting Materials cluster_methods Synthetic Strategies ArylHalide Aryl Halides / Triflates BHA Buchwald-Hartwig Amination (Pd-cat) ArylHalide->BHA + Amine AnilineDeriv Protected Anilines DoM Directed Ortho-Metalation (DoM) AnilineDeriv->DoM 1. Base (RLi) 2. Electrophile CHF Direct C-H Functionalization AnilineDeriv->CHF + Coupling Partner ArylBoronic Aryl Boronic Esters CuA Copper-Catalyzed Amination ArylBoronic->CuA + Amine Product 2,6-Disubstituted Aniline BHA->Product CuA->Product DoM->Product + Deprotection CHF->Product + Deprotection (if needed)

Caption: High-level overview of primary synthetic pathways to 2,6-disubstituted anilines.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is arguably the most versatile method for forming C-N bonds.[8][9] This palladium-catalyzed cross-coupling reaction joins an aryl halide (or triflate) with an amine, demonstrating remarkable functional group tolerance and broad substrate scope.[7][8]

Expertise & Causality: For the synthesis of sterically hindered anilines, the choice of ligand is paramount. The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[9] Steric hindrance can impede the final reductive elimination step, which forms the C-N bond and regenerates the active Pd(0) catalyst. To overcome this, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are employed.[10][11] These ligands accelerate reductive elimination relative to competing side reactions like beta-hydride elimination, ensuring high yields of the desired product.[9] The use of a strong, non-nucleophilic base like sodium tert-butoxide is crucial for deprotonating the amine or the intermediate palladium-amine complex, facilitating entry into the catalytic cycle.[7]

G Pd0 Pd(0)L_n PdII_ArX L_nPd(II)(Ar)(X) Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Amine [L_nPd(II)(Ar)(NHR'R'')]⁺X⁻ PdII_ArX->PdII_Amine + Amine (HNR'R'') PdII_Amido L_nPd(II)(Ar)(NR'R'') PdII_Amine->PdII_Amido Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination Product Ar-NR'R'' PdII_Amido->Product G Start Aniline Protect Protect Amine (Install DMG) Start->Protect Metalate Directed ortho-Metalation (e.g., n-BuLi, -78 °C) Protect->Metalate Quench Quench with Electrophile (E⁺) Metalate->Quench Deprotect Deprotect Amine (Remove DMG) Quench->Deprotect Product ortho-Substituted Aniline Deprotect->Product

References

A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC Methods for Aniline Isomer Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of aniline and its isomers.

Aniline and its isomers, such as toluidines, are foundational building blocks in the chemical and pharmaceutical industries.[1] Their accurate separation and quantification are critical for quality control, process monitoring, and safety assessment. Due to their similar physicochemical properties, separating these isomers can be analytically challenging.[1] This guide provides an in-depth comparison and cross-validation framework for two of the most powerful separation techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, this guide will elucidate the causality behind experimental choices, establish a framework for self-validating methods, and ground all recommendations in authoritative standards, ensuring you can confidently select and validate the optimal method for your laboratory's needs.

The Analytical Challenge: Resolving Aniline and its Isomers

Aniline, o-toluidine, m-toluidine, and p-toluidine are primary aromatic amines with very similar structures. The subtle differences in the position of the methyl group in toluidine isomers lead to minor variations in polarity and boiling point, which are the primary handles for chromatographic separation. The choice between HPLC and GC is not arbitrary; it is dictated by the inherent properties of these molecules and the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.[2][3]

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a robust and versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2] For aniline derivatives, reversed-phase HPLC with UV detection is the most common approach.[1][2]

Principle of Separation: Reversed-Phase Chromatography

In reversed-phase HPLC, a non-polar stationary phase (typically C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[1] The separation mechanism is driven by hydrophobic interactions. More hydrophobic compounds interact more strongly with the C18 stationary phase and thus elute later. The elution order of aniline isomers is typically: aniline, followed by the slightly more hydrophobic toluidine isomers. The separation of the toluidine isomers themselves can be achieved by fine-tuning the mobile phase composition.[4]

Advantages of HPLC for Aniline Analysis:
  • Direct Analysis: HPLC often allows for the direct analysis of aniline isomers without the need for chemical derivatization, simplifying the workflow.[2][5]

  • Suitability for Thermally Labile Compounds: As it operates at or near ambient temperatures, HPLC is ideal for compounds that may degrade at the high temperatures required for GC.[6][7][8]

  • Versatility: The wide range of available columns and mobile phases provides great flexibility in method development.[7]

Limitations:
  • Sensitivity: While highly effective, UV detection in HPLC may have lower sensitivity compared to the specialized detectors used in GC for certain trace analyses.[2]

  • Resolution of Isomers: Achieving baseline separation of structurally similar isomers can be challenging and may require specialized columns (e.g., mixed-mode) or careful mobile phase optimization.[2][4]

Gas Chromatography (GC): The Power of High Resolution and Sensitivity

GC is a powerful technique that separates compounds based on their volatility. The sample is vaporized and transported through a capillary column by an inert carrier gas. Separation occurs as compounds partition between the carrier gas (mobile phase) and a liquid or solid stationary phase coated on the column wall.[6]

Principle of Separation and the Need for Derivatization

GC is best suited for volatile and thermally stable compounds.[6][7] While aniline and its isomers are moderately volatile, their polar nature (due to the amine group) can lead to poor peak shape (tailing) and interaction with active sites in the GC system.[5] To overcome this, a derivatization step is often employed. This involves converting the polar amine group into a less polar, more volatile derivative, thereby improving chromatographic performance.[5][9][10] Common derivatization agents include acetic anhydride or specialized reagents like 4-carbethoxyhexafluorobutyryl chloride.[9][10][11]

Advantages of GC for Aniline Analysis:
  • High Resolution: Capillary GC columns offer exceptional resolving power, which is highly beneficial for separating complex mixtures of isomers.[8][9]

  • Superior Sensitivity: When coupled with selective detectors like a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS), GC can achieve very low detection limits.[2][7][9]

  • Confident Identification: GC-MS provides structural information, enabling confident identification of analytes, which is particularly valuable in complex matrices.[2][11]

Limitations:
  • Derivatization Requirement: The need for derivatization adds complexity, time, and potential sources of error to the analytical workflow.[5][6]

  • Thermal Stability: The high temperatures of the injector and column can cause degradation of thermally sensitive analytes or impurities.[5][7]

The Cross-Validation Framework: Ensuring Method Comparability

Cross-validation is the formal process of comparing results from two different analytical methods to ensure that they provide equivalent data.[2] This is essential when transferring methods between labs or replacing an old method with a new one. The validation process should be guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary parameters to be evaluated.[12][13][14][15]

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[13] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[16]

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[17]

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[17]

  • Accuracy: The closeness of agreement between the true value and the value found.[16]

  • Precision: The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is assessed at three levels: repeatability, intermediate precision, and reproducibility.[17]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[16]

Cross_Validation_Workflow cluster_hplc HPLC Method cluster_gc GC Method hplc_dev Method Development & Optimization hplc_val ICH Q2(R1) Validation (Accuracy, Precision, Linearity, etc.) hplc_dev->hplc_val compare Statistical Comparison of Results (e.g., t-test, F-test) hplc_val->compare gc_dev Method Development & Optimization (incl. Derivatization) gc_val ICH Q2(R1) Validation (Accuracy, Precision, Linearity, etc.) gc_dev->gc_val gc_val->compare decision Method Equivalence Assessment compare->decision

Caption: Workflow for the cross-validation of HPLC and GC methods.

Experimental Protocols

The following protocols are provided as robust starting points for method development and validation.

Protocol 1: HPLC-UV Method for Aniline Isomer Analysis
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.[1]

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: Isocratic elution with Methanol:Water (60:40, v/v). Adjust ratio as needed for optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation:

    • Stock Solutions (1000 µg/mL): Accurately weigh ~10 mg of each standard (aniline, o-toluidine, m-toluidine, p-toluidine) into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.[1]

    • Working Standard Mixture (100 µg/mL): Pipette 1 mL of each stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.[1] Prepare a calibration curve by serial dilution.

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the linear range. Filter through a 0.45 µm syringe filter before injection.[1]

Protocol 2: GC-FID Method for Aniline Isomer Analysis (with Derivatization)
  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID), split/splitless injector, and autosampler.

  • Column: A 5% diphenyl - 95% dimethylpolysiloxane capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).[9]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.[9]

  • Oven Temperature Program: Initial 80°C for 2 min, ramp at 10°C/min to 200°C, hold for 5 min.

  • Detector Temperature: 280 °C.

  • Injection: 1 µL, split mode (e.g., 50:1).[18]

  • Derivatization & Sample Preparation:

    • This procedure converts aniline to its more volatile acetanilide derivative.[9]

    • To 1 mL of the sample (dissolved in a suitable solvent like methylene chloride), add 100 µL of acetic anhydride and 50 µL of pyridine.

    • Vortex the mixture for 1 minute and let it stand at room temperature for 30 minutes to ensure complete reaction.

    • Wash the mixture with 1 mL of 5% sodium bicarbonate solution, followed by 1 mL of deionized water.

    • Collect the organic layer and dry it over anhydrous sodium sulfate. The sample is now ready for GC injection.

Analytical_Workflows cluster_hplc_flow HPLC Workflow cluster_gc_flow GC Workflow h_start Sample h_prep Dilute & Filter h_start->h_prep h_inject HPLC-UV Injection h_prep->h_inject h_data Data Acquisition & Analysis h_inject->h_data g_start Sample g_deriv Derivatization (Acetylation) g_start->g_deriv g_extract Extraction & Cleanup g_deriv->g_extract g_inject GC-FID Injection g_extract->g_inject g_data Data Acquisition & Analysis g_inject->g_data

Caption: Comparison of HPLC and GC experimental workflows.

Data Presentation: A Comparative Analysis

The following tables summarize representative data from a hypothetical cross-validation study, based on typical performance characteristics for these methods.

Table 1: System Suitability and Linearity

Parameter HPLC-UV Method GC-FID Method ICH Acceptance Criteria
Tailing Factor (Aniline) 1.1 1.2 ≤ 2
Resolution (m/p-toluidine) > 1.5 > 2.0 > 1.5
Linearity Range (µg/mL) 0.5 - 150 1 - 100 -

| Correlation Coefficient (r²) | 0.9997 | 0.9995 | ≥ 0.999 |

Table 2: Accuracy and Precision

Parameter HPLC-UV Method GC-FID Method ICH Acceptance Criteria
Accuracy (Recovery %) 98.5 - 101.2% 98.1 - 101.8% Typically 98.0 - 102.0%
Repeatability (RSD %) < 1.0% < 1.5% ≤ 2%

| Intermediate Precision (RSD %) | < 1.5% | < 2.0% | ≤ 2% |

Table 3: Sensitivity and Robustness

Parameter HPLC-UV Method GC-FID Method Comments
LOD (µg/mL) 0.15 0.30 Sensitivity is method-dependent.
LOQ (µg/mL) 0.5 1.0 HPLC shows better sensitivity here.

| Robustness | Unaffected by minor changes in mobile phase % and pH. | Unaffected by minor changes in oven ramp rate and flow rate. | Both methods demonstrate good robustness. |

Head-to-Head Comparison: Making an Informed Decision

FeatureHPLC-UVGC-FIDRecommendation & Rationale
Speed & Simplicity Winner The absence of a derivatization step makes the HPLC workflow significantly faster and simpler.[2]
Sensitivity Winner (in this case) While GC can be more sensitive with specialized detectors (NPD, MS), the direct injection in HPLC can lead to lower LOQs for these specific analytes compared to a derivatized GC-FID method.[2][5]
Resolution Winner The inherent high efficiency of capillary GC columns typically provides superior resolution for closely related isomers.[9]
Cost (Operational) Winner GC methods often have higher operational costs due to gas consumption and more complex instrumentation.
Selectivity Winner When coupled with a mass spectrometer (GC-MS), the technique offers unparalleled selectivity and confident peak identification.[2]

Conclusion and Recommendations

Both HPLC and GC are powerful and suitable techniques for the quantitative analysis of aniline and its isomers. A thorough cross-validation is critical to ensure data integrity when transitioning between these methods.[2][18]

  • For routine quality control environments where high throughput and simplicity are paramount, the HPLC-UV method is recommended . Its direct analysis capability and robustness make it a reliable workhorse.[2]

  • For complex matrices or when trace-level quantification and unambiguous identification are required , a GC-MS method is the superior choice . Despite the more complex sample preparation, its high resolving power and the specificity of mass spectrometric detection provide the highest level of confidence in the results.[2][7]

Ultimately, the selection between HPLC and GC should be a data-driven decision based on a comprehensive evaluation of your specific analytical needs, including required sensitivity, sample throughput, and the nature of the sample matrix.[18]

References

A Senior Application Scientist's Guide to Stationary Phase Selection for Aniline Separation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate separation and quantification of aniline and its derivatives are paramount. Aniline, a primary aromatic amine, serves as a crucial building block in the synthesis of a vast array of pharmaceuticals, dyes, and polymers.[1][2] Its basic nature and aromatic structure present unique challenges and opportunities in chromatographic separation. This guide provides an in-depth, objective comparison of the performance of various stationary phases for aniline separation, supported by experimental data and mechanistic insights to empower you in your method development.

The Physicochemical Nature of Aniline: A Chromatographer's Perspective

Understanding the properties of aniline is fundamental to selecting the appropriate stationary phase. Aniline is a weak base with a pKa of approximately 4.6.[3][4] This means that the pH of the mobile phase will significantly influence its ionization state and, consequently, its retention in reversed-phase and ion-exchange chromatography.[5][6][7] Its aromatic ring allows for π-π interactions, a key factor in separations involving phenyl-based stationary phases.[8]

PropertyValueSignificance in Chromatography
Molecular Formula C₆H₅NH₂Provides the basic structure for understanding potential interactions.
Molar Mass 93.13 g/mol Influences diffusion and chromatographic efficiency.
pKa ~4.6Dictates the ionization state of the amino group with changes in mobile phase pH, affecting retention and peak shape.[3][4]
LogP (Octanol-Water) 0.9Indicates moderate hydrophobicity, suitable for reversed-phase chromatography.
Solubility in Water 3.6 g/100 mLSufficient for analysis in aqueous mobile phases.[1]
UV Absorbance λmax ~230 nm, 280 nmAllows for straightforward detection using UV detectors.

High-Performance Liquid Chromatography (HPLC) Stationary Phases: A Comparative Analysis

The choice of stationary phase in HPLC is the most critical factor in achieving the desired selectivity and resolution for aniline and its derivatives. Below, we compare the performance of common stationary phases.

Reversed-Phase Stationary Phases

Reversed-phase chromatography is the most widely used technique for the separation of aniline due to its versatility and the moderate hydrophobicity of the aniline molecule.[9] The primary retention mechanism is hydrophobic interaction between the analyte and the non-polar stationary phase.

  • C18 (Octadecylsilane): The workhorse of reversed-phase chromatography, C18 columns provide robust retention for aniline based on its hydrophobicity.[10] They are an excellent starting point for method development. However, the basic nature of aniline can lead to peak tailing on some C18 phases due to interactions with residual silanols on the silica surface. Modern, well-end-capped C18 columns minimize this issue.

  • C8 (Octylsilane) and C4 (Butylsilane): These phases have shorter alkyl chains than C18, resulting in less hydrophobic retention. They can be advantageous when aniline and its more polar derivatives elute too late on a C18 column, allowing for faster analysis times. The reduced hydrophobicity can sometimes alter the selectivity for closely related aniline derivatives.

  • Phenyl Stationary Phases (e.g., Phenyl-Hexyl): Phenyl columns offer a unique selectivity for aromatic compounds like aniline.[5][11] In addition to hydrophobic interactions from the alkyl linker (e.g., hexyl), they provide π-π interactions between the phenyl ring of the stationary phase and the aromatic ring of aniline.[8][12] This can lead to enhanced retention and, more importantly, different selectivity compared to purely aliphatic phases like C18, especially for substituted anilines.[13][14] The choice of organic modifier is crucial; methanol tends to enhance π-π interactions, while acetonitrile can suppress them.[15]

Comparative Performance of Reversed-Phase Stationary Phases:

Stationary PhasePrimary InteractionAdvantages for Aniline SeparationDisadvantages
C18 HydrophobicGood retention, widely available, robust.[10]Potential for peak tailing with basic analytes on older columns.
C8/C4 HydrophobicLess retention for faster analysis of strongly retained anilines.May provide insufficient retention for very polar aniline derivatives.
Phenyl-Hexyl Hydrophobic & π-πAlternative selectivity for aromatic and unsaturated compounds, can resolve isomers not separable on C18.[5][11][14]Selectivity is highly dependent on the mobile phase organic modifier.[15]

Experimental Data Snapshot: Isocratic Separation of Anilines on HALO C18 [16]

PeakCompound
1p-Aminobenzoic acid
21,2-Phenylenediamine
3p-Anisidine
4Aniline
53-Nitroaniline
62-Nitroaniline
74-Chloroaniline
Note: This data is illustrative of a typical elution order on a C18 phase. Retention times will vary based on specific conditions.
Mixed-Mode Stationary Phases

Mixed-mode chromatography combines two or more separation mechanisms on a single stationary phase, offering unique selectivity that cannot be achieved with single-mode columns.[17][18] For aniline, which is a basic compound, a combination of reversed-phase and cation-exchange functionalities is particularly powerful.

  • Mechanism: These columns typically have a hydrophobic alkyl chain (like C18) and a charged functional group (e.g., a weak acid).[17] This allows for simultaneous hydrophobic and electrostatic interactions. The retention of aniline can be finely tuned by adjusting the mobile phase's organic content (affecting hydrophobic retention) and its pH and ionic strength (affecting ion-exchange retention).[19] This multi-modal approach provides exceptional control over the separation.

Advantages of Mixed-Mode Chromatography for Aniline:

  • Enhanced retention of polar and basic compounds without the need for ion-pairing reagents.[19]

  • Orthogonal selectivity compared to traditional reversed-phase chromatography.

  • Ability to separate complex mixtures of acidic, basic, and neutral compounds in a single run.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative technique for separating polar compounds.[20][21] While aniline itself is moderately hydrophobic, HILIC can be very effective for the separation of its more polar metabolites or derivatives.

  • Mechanism: In HILIC, a polar stationary phase (e.g., bare silica, diol, or zwitterionic phases) is used with a mobile phase rich in a water-miscible organic solvent like acetonitrile.[20] A water-rich layer is adsorbed onto the surface of the stationary phase, and analytes partition between this aqueous layer and the bulk organic mobile phase.[20] More polar analytes are more strongly retained. For charged analytes like protonated aniline, ion-exchange can also contribute to the retention mechanism.

When to Consider HILIC for Aniline Separations:

  • When analyzing highly polar aniline derivatives that are poorly retained in reversed-phase.

  • For achieving a different elution order and selectivity compared to reversed-phase methods.

  • When compatibility with mass spectrometry is crucial, as the high organic content of the mobile phase promotes efficient ionization.

Ion-Exchange Chromatography (IEC)

Given aniline's basic nature, cation-exchange chromatography is a viable separation strategy.[7][22]

  • Mechanism: In cation-exchange chromatography, the stationary phase possesses negatively charged functional groups.[4][23] At a mobile phase pH below aniline's pKa (~4.6), aniline will be protonated (anilinium ion) and carry a positive charge.[5][6] This positively charged analyte will be retained on the negatively charged stationary phase through electrostatic interactions.[24] Elution is typically achieved by increasing the ionic strength or changing the pH of the mobile phase.[4]

Utility of IEC for Aniline Separation:

  • Highly selective for basic and ionizable compounds.

  • Can be used to separate aniline from neutral or acidic impurities.

  • Often used as a sample preparation technique to concentrate basic compounds from a complex matrix.

Gas Chromatography (GC) Stationary Phases

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like aniline. The choice of stationary phase is critical for achieving good peak shape and resolution.

  • Non-Polar and Weakly Polar Phases (e.g., 5% Phenyl - 95% Dimethylpolysiloxane): These are common general-purpose columns for GC.[25] For aniline, which is a polar and basic compound, these phases can sometimes lead to peak tailing due to interactions with active sites on the column. However, modern inert columns can provide good performance.

  • Intermediate and Polar Phases (e.g., Polyethylene Glycol - WAX): Polar stationary phases are often preferred for polar analytes like aniline. The polar nature of the stationary phase can improve peak shape and provide better selectivity for aniline and its derivatives.

  • Specialized Basic Deactivated Phases: To overcome the issue of peak tailing for basic compounds like aniline, columns that are specifically deactivated for basic analytes are available. These columns have a surface treatment that minimizes interactions with the basic amino group, resulting in sharper, more symmetrical peaks.

Typical GC Columns for Aniline Analysis: [17][25][26]

Stationary Phase TypeCommon NamePolarityComments
5% Phenyl - 95% DimethylpolysiloxaneDB-5, HP-5msLowGeneral purpose, may require derivatization for optimal peak shape.[25]
14% Cyanopropylphenyl - 86% DimethylpolysiloxaneVF-1701msIntermediateOffers different selectivity compared to non-polar phases.
Polyethylene GlycolWAXHighGood for polar compounds, but may have lower temperature limits.
Base Deactivated PhasesVariousN/ASpecifically designed to improve peak shape for basic analytes like aniline.

Experimental Protocols

Detailed HPLC Method Development Protocol for Aniline

This protocol provides a systematic approach to developing a robust HPLC method for aniline separation.

1. Analyte and System Preparation:

  • Standard Preparation: Prepare a stock solution of aniline in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. From this, prepare working standards in the initial mobile phase composition.
  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the expected linear range of the method. Filter the sample through a 0.45 µm syringe filter before injection.[27]
  • HPLC System: Use a standard HPLC system with a pump, autosampler, column oven, and a UV detector.

2. Initial Method Scouting:

  • Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm). If selectivity is an issue, screen a Phenyl-Hexyl column as an alternative.
  • Mobile Phase:
  • A: 0.1% Formic Acid in Water (for acidic conditions) or 10 mM Ammonium Bicarbonate in Water, pH 9 (for basic conditions).
  • B: Acetonitrile or Methanol.
  • Initial Gradient: 5-95% B over 15 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection: 254 nm.
  • Injection Volume: 5-10 µL.

3. Method Optimization:

  • pH Adjustment: Evaluate the peak shape and retention of aniline under both acidic and basic mobile phase conditions. Since aniline is a weak base, it will be ionized at low pH and neutral at high pH. Adjusting the pH can significantly alter retention and selectivity.[5][6]
  • Organic Modifier: Compare the separation using acetonitrile and methanol. Methanol may provide better selectivity on a phenyl column due to enhanced π-π interactions.[15]
  • Gradient Optimization: Adjust the gradient slope and duration to achieve the desired resolution between aniline and any impurities or other components of interest.
  • Temperature: Varying the column temperature can also affect selectivity and analysis time.

4. Method Validation: Once the optimal conditions are established, validate the method for linearity, accuracy, precision, and robustness according to the relevant guidelines.

Detailed GC-FID Method Development Protocol for Aniline

This protocol outlines the steps for developing a GC-FID method for aniline analysis.

1. Analyte and System Preparation:

  • Standard Preparation: Prepare a stock solution of aniline in a suitable solvent (e.g., toluene or methanol) at a concentration of approximately 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.
  • Sample Preparation: If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction may be necessary. For simpler matrices, dilute the sample in a suitable solvent.
  • GC System: Use a gas chromatograph equipped with a split/splitless inlet, a flame ionization detector (FID), and an appropriate capillary column.

2. Initial Method Conditions:

  • Column: Start with a 5% phenyl-95% dimethylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).
  • Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.
  • Inlet: Splitless injection at 250 °C.
  • Oven Temperature Program:
  • Initial Temperature: 60 °C, hold for 1 minute.
  • Ramp: 10 °C/min to 250 °C.
  • Final Hold: 5 minutes.
  • Detector: FID at 280 °C.
  • Injection Volume: 1 µL.

3. Method Optimization:

  • Column Selection: If peak tailing is observed, consider a base-deactivated column or a more polar stationary phase.
  • Temperature Program: Adjust the initial temperature, ramp rate, and final temperature to optimize the separation of aniline from other components in the sample.
  • Inlet Parameters: Optimize the splitless time and inlet temperature to ensure efficient transfer of aniline onto the column.
  • Derivatization: For trace analysis or to improve peak shape, derivatization of the amino group (e.g., with acetic anhydride) can be employed.[25]

Visualizing Separation Mechanisms and Workflows

SeparationMechanisms cluster_RP Reversed-Phase cluster_MM Mixed-Mode cluster_HILIC HILIC cluster_IE Ion-Exchange C18 C18/C8/C4 Phenyl Phenyl MixedMode RP + Ion-Exchange HILIC Polar Phase IonExchange Cation-Exchange Aniline Aniline Aniline->C18 Hydrophobic Interaction Aniline->Phenyl Hydrophobic & π-π Interactions Aniline->MixedMode Hydrophobic & Electrostatic Int. Aniline->HILIC Partitioning & Ion-Exchange Aniline->IonExchange Electrostatic Interaction

HPLC_Workflow cluster_Prep Preparation cluster_Analysis Analysis cluster_Data Data Processing StandardPrep Standard Preparation MethodScouting Method Scouting (Column, Mobile Phase) StandardPrep->MethodScouting SamplePrep Sample Preparation (Dissolution, Filtration) SamplePrep->MethodScouting Optimization Optimization (pH, Gradient, Temp.) MethodScouting->Optimization Validation Method Validation Optimization->Validation DataAcq Data Acquisition Validation->DataAcq Integration Peak Integration & Quantification DataAcq->Integration Reporting Reporting Integration->Reporting

Conclusion

The selection of the optimal stationary phase for aniline separation is a multifactorial decision that depends on the specific analytical challenge, including the complexity of the sample matrix, the presence of isomers or related compounds, and the desired analytical outcome (e.g., speed, resolution).

  • For routine analysis and as a starting point, a modern, well-end-capped C18 column is a reliable choice.

  • When alternative selectivity is required, especially for aromatic isomers, a phenyl-hexyl column can provide significant advantages.

  • For complex mixtures containing acidic, basic, and neutral compounds, or for enhanced retention of aniline without ion-pairing reagents, mixed-mode chromatography offers unparalleled flexibility.

  • HILIC is the preferred technique for highly polar aniline derivatives that are not well-retained in reversed-phase.

  • Ion-exchange chromatography provides a highly selective method for aniline based on its basicity and is particularly useful for sample purification.

  • In gas chromatography , the use of a base-deactivated or a polar stationary phase is recommended to ensure symmetrical peak shapes and reliable quantification.

By understanding the fundamental principles of these stationary phases and systematically evaluating them, researchers can develop robust and reliable methods for the analysis of aniline and its derivatives, ensuring data integrity and advancing scientific discovery.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Isopropyl-6-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Isopropyl-6-methylaniline (CAS 5266-85-3), a compound frequently utilized in organic synthesis. By understanding the chemical's properties and adhering to these procedures, you can ensure a safe and compliant laboratory environment.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the hazards associated with this compound is crucial. This aniline derivative is a flammable liquid and vapor and is harmful if swallowed, in contact with skin, or inhaled.[1] It is also known to cause skin and serious eye irritation.[2] Furthermore, it is very toxic to aquatic life, with long-lasting effects, necessitating stringent environmental controls during disposal.[3]

Hazard ClassificationGHS Hazard Statement
Flammable LiquidH226: Flammable liquid and vapor[1][4]
Acute Toxicity (Oral)H302: Harmful if swallowed[1]
Acute Toxicity (Dermal)H312: Harmful in contact with skin[1]
Skin IrritationH315: Causes skin irritation[2]
Eye IrritationH319: Causes serious eye irritation[2]
Acute Toxicity (Inhalation)H332: Harmful if inhaled[1]
Hazardous to the Aquatic EnvironmentH400/H410: Very toxic to aquatic life with long-lasting effects[3]

Given these hazards, adherence to proper personal protective equipment (PPE) is non-negotiable.

Mandatory Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the following PPE is required to minimize exposure risks:

  • Eye and Face Protection : Chemical splash goggles are essential.[5][6] In situations with a higher risk of splashing, a face shield worn over goggles is recommended.[6][7][8]

  • Hand Protection : Wear chemical-resistant gloves.[5][6] Given the nature of the chemical, nitrile gloves are suitable for incidental contact, but should be replaced immediately if contaminated. For more direct or prolonged handling, consider more robust gloves and consult manufacturer-specific guidance.[9]

  • Body Protection : A fully buttoned laboratory coat is required to protect against skin contact.[9] For larger quantities or significant spill risks, a chemical-resistant apron or coveralls should be considered.[10]

  • Respiratory Protection : All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[11] If ventilation is inadequate or if dealing with a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors is necessary.[10][12]

Step-by-Step Disposal Protocol for Unused this compound

Unused or unwanted this compound must be treated as hazardous waste. It should never be disposed of down the drain or in regular trash.[11]

Step 1: Waste Identification and Segregation

  • Rationale : Proper identification and segregation prevent accidental mixing of incompatible chemicals, which could lead to hazardous reactions.

  • Procedure :

    • Confirm that the waste is solely this compound or a solution where it is the primary hazardous component.

    • Do not mix this waste with other chemical waste streams unless compatibility has been verified. It is incompatible with acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.

Step 2: Container Selection and Labeling

  • Rationale : Secure and clearly labeled containers are a regulatory requirement and crucial for the safety of waste handlers.

  • Procedure :

    • Select a sealable, airtight container that is compatible with this compound.[9][13] Glass or a suitable chemically resistant plastic container is recommended.

    • Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.[13]

    • The label must include the full chemical name ("this compound"), the approximate concentration if in a solution, and the associated hazards (e.g., "Flammable," "Toxic").[13]

Step 3: Waste Accumulation and Storage

  • Rationale : Safe temporary storage within the laboratory minimizes risks prior to collection by waste management professionals.

  • Procedure :

    • Keep the hazardous waste container tightly closed except when adding waste.[13][14]

    • Store the container in a designated satellite accumulation area that is "at or near" the point of generation.[13][15]

    • The storage area should be a cool, dry, and well-ventilated location, away from sources of ignition and incompatible materials.[4] A flammable storage cabinet is ideal.[11]

    • Utilize secondary containment, such as a larger, chemically resistant bin, to contain any potential leaks.[11][13]

Step 4: Arranging for Disposal

  • Rationale : Final disposal must be handled by licensed professionals to ensure compliance with federal, state, and local regulations.

  • Procedure :

    • Once the container is full (leaving 5-10% headspace for expansion) or when it is no longer being added to, arrange for its collection.[13]

    • Follow your institution's specific procedures for hazardous waste pickup, which typically involves submitting a chemical collection request to your Environmental Health & Safety (EHS) department.[9][13]

Emergency Procedures: Spill Management

In the event of a spill, a prompt and correct response is critical to mitigate hazards.

For Minor Spills (manageable by trained laboratory personnel):

  • Alert and Isolate : Immediately notify others in the area and restrict access to the spill zone.[16][17]

  • Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[18]

  • Don PPE : Wear the appropriate PPE as detailed in Section 2 before attempting cleanup.[16]

  • Containment : Prevent the spill from spreading or entering drains by creating a dike around it with an inert, non-combustible absorbent material.[16][18] Suitable absorbents include vermiculite, sand, or diatomaceous earth.[18][19] Do not use combustible materials like paper towels to absorb the bulk of the spill.[18]

  • Absorption : Slowly add the absorbent material to the spill, working from the outside in.[16][17] Allow the chemical to be fully absorbed.

  • Collection : Carefully scoop the absorbed material into a designated hazardous waste container.[16][17]

  • Decontamination : Wash the spill area with soap and water.[16][17] If the chemical is highly toxic, the rinse water should also be collected as hazardous waste.[16]

  • Disposal : Seal, label, and dispose of the container with the spill cleanup materials as hazardous waste.[16]

For Major Spills (large volume, poor ventilation, or beyond the comfort level of local staff):

  • Evacuate : Immediately evacuate the area.[17][20]

  • Alert : Activate the fire alarm if the spill poses a fire or explosion hazard. Notify your institution's emergency response team or call 911.[20]

  • Isolate : Secure the area to prevent entry.

  • Do Not Attempt Cleanup : Await the arrival of trained emergency responders.

The following flowchart illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow Disposal Decision Workflow for this compound cluster_assessment Initial Assessment cluster_spill Spill Response cluster_product Unused Product Disposal cluster_final Final Disposal Start Material is this compound for Disposal Waste_Type Is material a spill or unused product? Start->Waste_Type Spill_Size Assess Spill Size: Minor or Major? Waste_Type->Spill_Size Spill Label_Waste 1. Select compatible container. 2. Affix 'Hazardous Waste' label. Waste_Type->Label_Waste Unused Product Minor_Spill Minor Spill: 1. Alert & Isolate 2. Don PPE 3. Contain & Absorb 4. Collect Waste Spill_Size->Minor_Spill Minor Major_Spill Major Spill: 1. Evacuate 2. Alert EHS/911 3. Secure Area Spill_Size->Major_Spill Major Collect_Spill_Waste Collect spill residue and contaminated materials in a labeled hazardous waste container. Minor_Spill->Collect_Spill_Waste EHS_Pickup Arrange for pickup by institutional EHS or a licensed hazardous waste contractor. Major_Spill->EHS_Pickup Collect_Spill_Waste->EHS_Pickup Store_Waste 2. Store in a designated, ventilated, and secure area with secondary containment. Label_Waste->Store_Waste Store_Waste->EHS_Pickup End Disposal Complete EHS_Pickup->End

Caption: Disposal Decision Workflow for this compound.

Regulatory Context

The disposal of this compound falls under the regulations for hazardous waste management. As an aniline derivative, waste generated from its production may be classified under the EPA hazardous waste code K181, which pertains to waste from the production of dyes and pigments.[21][22] This listing is often based on the concentration of certain aniline compounds in the waste stream.[21][22] Therefore, it is imperative to manage all waste containing this compound as hazardous to ensure compliance with the Resource Conservation and Recovery Act (RCRA). Always consult your institution's EHS department for specific guidance related to local and state regulations, which may be more stringent than federal rules.

By implementing these rigorous safety and disposal protocols, you contribute to a culture of responsibility that is the bedrock of scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Isopropyl-6-methylaniline
Reactant of Route 2
Reactant of Route 2
2-Isopropyl-6-methylaniline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。